(R)-2-Aminooctanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364602 | |
| Record name | (R)-2-AMINOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106819-03-8 | |
| Record name | (R)-2-AMINOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Aminooctanoic Acid: A Chiral Building Block for Advanced Drug Development
Prepared by: Gemini, Senior Application Scientist
Executive Summary: (R)-2-Aminooctanoic acid is a non-proteinogenic, chiral α-amino acid that has emerged as a valuable building block in pharmaceutical research and development. Its unique structure, featuring a C6 lipophilic alkyl chain attached to the alpha-carbon, imparts specific physicochemical properties that are being exploited to enhance the therapeutic potential of parent molecules, particularly antimicrobial peptides (AMPs). This guide provides a comprehensive technical overview of the stereospecific structure, chemical properties, modern synthesis strategies, and key applications of this compound. We delve into the rationale behind its use in modifying peptide-based therapeutics, detailing the mechanism of action related to hydrophobicity. Furthermore, this document outlines robust analytical methodologies for identity, purity, and stereochemical integrity assessment, alongside best practices for handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this chiral intermediate.
The Significance of Non-Proteinogenic Amino Acids in Drug Development
The 20 canonical proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the exploration of non-proteinogenic amino acids (npAAs), such as this compound, has opened new avenues in medicinal chemistry. Incorporating npAAs into therapeutic peptides or using them as chiral scaffolds offers several distinct advantages:
-
Enhanced Metabolic Stability: The unnatural side chains and stereochemistry of npAAs can render peptides less susceptible to proteolytic degradation, thereby increasing their in vivo half-life.
-
Conformational Constraint: Specific npAAs can be used to introduce conformational rigidity into a peptide backbone, locking it into a bioactive conformation and improving receptor affinity and selectivity.
-
Modulation of Physicochemical Properties: The introduction of npAAs with unique side chains, such as the hexyl group in 2-aminooctanoic acid, allows for the fine-tuning of properties like lipophilicity, solubility, and amphipathicity.
This compound, a member of the amino fatty acid class, is particularly noteworthy for its ability to systematically increase the hydrophobicity of molecules, a critical parameter for modulating the efficacy and selectivity of membrane-active agents.
Molecular Structure and Stereochemistry
The defining feature of this compound is its single chiral center at the alpha-carbon (C2), which is decorated with an amino group, a carboxylic acid, a hydrogen atom, and a hexyl side chain. The "(R)" designation, from the Latin rectus (right), denotes the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog (CIP) priority rules. This stereochemical purity is paramount, as the biological activity and toxicity of chiral molecules can differ dramatically between enantiomers.
Key Identifiers:
-
IUPAC Name: (2R)-2-aminooctanoic acid[1]
-
Common Synonyms: (R)-α-Aminocaprylic acid, D-α-Aminocaprylic acid
-
CAS Number: 106819-03-8[1]
-
Molecular Formula: C₈H₁₇NO₂[1]
-
InChIKey: AKVBCGQVQXPRLD-SSDOTTSWSA-N[1]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application. The long alkyl chain significantly influences its solubility and lipophilicity.
Table 1: Physicochemical Properties of 2-Aminooctanoic Acid
| Property | Value | Source / Comment |
|---|---|---|
| Molecular Weight | 159.23 g/mol | [1][2] |
| Appearance | White to off-white solid | General observation |
| Melting Point | 194 - 196 °C | [2] (Data for the racemic DL-mixture) |
| Solubility | 19 mg/mL in water | [2] (Data for the racemic DL-mixture) |
| XLogP3 | -0.5 | [1] (Predicted measure of lipophilicity) |
| pKa (Strongest Acidic) | ~2.89 | Predicted |
| pKa (Strongest Basic) | ~9.53 | Predicted |
| Optical Rotation, [α] | Not found in literature. | As the (R)-enantiomer, it will rotate plane-polarized light to an equal and opposite degree as its (S)-counterpart. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H-NMR (Proton NMR): The proton NMR spectrum is characterized by a triplet around 3.7 ppm corresponding to the alpha-proton (CH). The long alkyl chain produces a series of overlapping multiplets between approximately 1.2 and 1.9 ppm, with a characteristic triplet for the terminal methyl (CH₃) group around 0.8-0.9 ppm.[2]
-
¹³C-NMR (Carbon NMR): The spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 175-180 ppm and a signal for the alpha-carbon around 57 ppm.[2] The six distinct carbons of the hexyl chain will appear in the aliphatic region (approx. 15-35 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will typically show the protonated molecular ion [M+H]⁺ at m/z 160.1.[2] Fragmentation patterns can be used to confirm the structure.
Table 2: Key Spectroscopic Data Interpretation
| Technique | Key Signal (Approximate) | Corresponding Functional Group |
|---|---|---|
| ¹H-NMR | δ 3.7 ppm (t) | α-Hydrogen (-CH(NH₂)-) |
| δ 0.85 ppm (t) | Terminal Methyl (-CH₃) | |
| ¹³C-NMR | δ 175 ppm | Carboxyl Carbon (-COOH) |
| δ 57 ppm | α-Carbon (-CH(NH₂)-) |
| MS (ESI+) | m/z 160.1 | Protonated Molecule [M+H]⁺ |
Synthesis and Manufacturing Strategies
The production of enantiomerically pure this compound is a critical challenge. While classical chemical methods exist, modern biocatalytic approaches are now favored for their high selectivity and environmentally benign reaction conditions.
Classical Synthetic Routes
Traditional methods for α-amino acid synthesis, such as the Strecker synthesis , can produce 2-aminooctanoic acid from heptanal. However, these routes typically yield a racemic mixture, requiring a subsequent, often inefficient, chiral resolution step to isolate the desired (R)-enantiomer. Asymmetric variations using chiral auxiliaries can achieve stereoselectivity but often involve multiple steps and the use of expensive reagents.
Modern Biocatalytic Synthesis: The Transaminase Approach
The most elegant and efficient modern strategy for producing chiral amines and amino acids is through biocatalysis using amine transaminases (ATAs) . These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor with exceptionally high stereoselectivity.
Scientific Rationale: The choice of a biocatalytic route is driven by the need for high enantiomeric excess (>99% ee), which is difficult and costly to achieve via classical resolution. ATAs operate in aqueous media under mild conditions, aligning with green chemistry principles and avoiding harsh reagents and solvents. Both (R)- and (S)-selective ATAs have been discovered and engineered, allowing for precise control over the stereochemical outcome.
Experimental Protocol: Stereoselective Synthesis of this compound
This protocol describes a representative workflow using an (R)-selective amine transaminase.
-
Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the keto-acid substrate, 2-oxooctanoic acid .
-
Add a suitable amino donor, such as (R)-α-methylbenzylamine or L-Alanine (if using a system with cofactor recycling). The choice of donor is critical for driving the reaction equilibrium.
-
Add the essential cofactor, pyridoxal 5'-phosphate (PLP) .
-
-
Enzymatic Conversion:
-
Initiate the reaction by adding the purified (R)-selective amine transaminase enzyme.
-
Maintain the reaction at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC, measuring the depletion of the keto-acid substrate and the formation of the this compound product.
-
-
Work-up and Purification:
-
Once the reaction reaches completion, terminate it by denaturing the enzyme (e.g., by pH shift or heat).
-
Remove the denatured enzyme via centrifugation or filtration.
-
Adjust the pH of the supernatant to the isoelectric point (pI) of 2-aminooctanoic acid (approx. pH 6) to induce precipitation.
-
Isolate the crude product by filtration.
-
Purify the product further by recrystallization or ion-exchange chromatography to yield high-purity this compound.
-
Caption: Workflow for the biocatalytic synthesis of (R)-2-AOA.
Applications in Drug Development: Enhancing Antimicrobial Peptides
A primary application of this compound is in the terminal modification of antimicrobial peptides (AMPs) . AMPs are a promising class of therapeutics to combat antibiotic-resistant bacteria, but their development is often hampered by issues of stability and potency.
Mechanism of Efficacy Enhancement
The therapeutic action of many AMPs relies on their ability to selectively disrupt bacterial cell membranes. This interaction is governed by a delicate balance between cationic charge (for initial attraction to the anionic bacterial membrane) and hydrophobicity (for insertion into the lipid bilayer).
By conjugating this compound to the N- or C-terminus of an AMP, the overall hydrophobicity of the peptide is increased. This has several beneficial effects:
-
Stabilized Secondary Structure: The increased hydrophobicity of the peptide's nonpolar face can better stabilize its amphipathic α-helical conformation, which is often crucial for membrane insertion.
-
Enhanced Membrane Partitioning: The lipophilic hexyl chain facilitates the peptide's partitioning from the aqueous environment into the hydrophobic core of the bacterial lipid bilayer.
-
Improved Disruptive Activity: Once inserted, the modified peptides are more effective at disrupting the membrane integrity, leading to pore formation and cell death.
Field-Proven Insight: It is critical to recognize that there is an optimal window of hydrophobicity . While moderate increases enhance antimicrobial activity, excessive hydrophobicity can lead to peptide self-aggregation in solution, reducing its effective concentration, or can increase non-specific toxicity towards host (e.g., mammalian) cells, thereby reducing the therapeutic index. The use of a C8 amino acid like 2-aminooctanoic acid represents a rational choice for achieving a significant but not excessive increase in lipophilicity.
Analytical and Quality Control Methodologies
Rigorous analytical control is essential to ensure the identity, purity, and, most importantly, the enantiomeric excess of this compound.
Purity and Identity Confirmation
The identity and chemical purity are confirmed using the spectroscopic methods described in Section 3.0 (NMR, MS), alongside chromatographic techniques like HPLC-UV or HPLC-ELSD (Evaporative Light Scattering Detector) for quantitation.
Enantiomeric Purity Assessment
Determining the enantiomeric excess (e.e.) is the most critical quality control step. The self-validating system for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
Methodology Rationale: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin A-based columns) are highly effective. These CSPs contain multiple chiral centers and functional groups that allow for stereoselective interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance), resulting in different retention times for the (R) and (S) enantiomers.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Astec CHIROBIOTIC T (Teicoplanin-based) or similar macrocyclic glycopeptide column.
-
Mobile Phase: An isocratic mobile phase, typically consisting of a polar organic solvent (e.g., methanol or ethanol) with a small percentage of an acidic or basic additive (e.g., 0.1% acetic acid) to control the ionization state of the analyte and the stationary phase.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase.
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using a UV detector (at a low wavelength, ~200-210 nm) or a mass spectrometer.
-
The (R)- and (S)-enantiomers will elute as two separate, baseline-resolved peaks.
-
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:
-
e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Caption: Quality control workflow for enantiomeric purity.
Safety, Handling, and Storage
This compound should be handled according to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid powder.
-
Handling: Avoid generating dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is often at 2-8°C.
-
Incompatibilities: Avoid strong oxidizing agents.
While not classified as acutely toxic, direct contact with eyes, skin, or inhalation of dust should be avoided.
Conclusion
This compound stands out as a strategically important non-proteinogenic amino acid for modern drug development. Its defined stereochemistry and lipophilic side chain provide a powerful tool for rationally modifying the properties of therapeutic molecules. The maturation of highly selective biocatalytic synthesis routes has made this chiral building block more accessible, enabling its wider application. Its proven ability to enhance the membrane-disrupting activity of antimicrobial peptides underscores its potential in addressing the critical challenge of antibiotic resistance. A thorough understanding of its chemical properties, coupled with robust analytical controls for stereochemical integrity, is essential for its successful implementation in advanced therapeutic design.
References
- Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69522, 2-Aminooctanoic acid.
- Wikipedia. (n.d.). Specific rotation.
- National Institute of Standards and Technology. (n.d.). 8-Aminocaprylic acid. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1615251, this compound.
- FooDB. (2011). Showing Compound DL-2-Aminooctanoic acid (FDB022354).
Sources
Physicochemical characteristics of (R)-2-Aminooctanoic acid
An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-2-Aminooctanoic Acid
Abstract
This compound is a non-proteinogenic α-amino acid that has emerged as a significant chiral building block in the fields of medicinal chemistry and drug development. Its unique structure, featuring a chiral center at the α-carbon, a lipophilic octyl side chain, and reactive carboxylic acid and amino functionalities, makes it a valuable component for modifying peptides and other bioactive molecules to enhance their therapeutic properties. This guide provides a comprehensive overview of the core physicochemical characteristics of the (R)-enantiomer, offering field-proven insights and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.
Molecular Structure and Core Properties
This compound, also known as (R)-α-aminocaprylic acid, is an enantiomer of 2-aminooctanoic acid. The defining feature of this molecule is the stereochemistry at the α-carbon, which dictates its interaction with other chiral molecules in biological systems. This chirality is fundamental to its application in stereoselective synthesis and pharmacology.
General Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for the racemic (DL) mixture, specific experimental values for the pure (R)-enantiomer are not always present in publicly accessible literature. In such cases, computed values or data from the racemate are provided for reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO₂ | [1][2] |
| Molecular Weight | 159.23 g/mol | [1][2] |
| CAS Number | 106819-03-8 | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 194 - 196 °C (for DL-racemate) | [1] |
| Water Solubility | 19 mg/mL (for DL-racemate) | [1] |
| Predicted LogP | -0.5 | [2] |
| pKa₁ (-COOH) | ~2-3 (estimated) | |
| pKa₂ (-NH₃⁺) | ~9-10 (estimated) | |
| Optical Rotation, [α]ᴅ | Data not readily available |
Structural Representation and Chirality
The distinction between the (R) and (S) enantiomers lies in the spatial arrangement of the groups around the chiral α-carbon. This stereochemistry is crucial for its biological activity and recognition by enzymes.
Caption: General structure of this compound.
In-Depth Physicochemical Analysis
A thorough understanding of the physicochemical properties of this compound is essential for its application in formulation, synthesis, and biological assays.
Solubility Profile
The solubility of 2-aminooctanoic acid is dictated by the interplay between its polar head (the zwitterionic amino acid group) and its nonpolar tail (the n-hexyl chain).
-
Aqueous Solubility: The reported solubility for the racemic mixture is 19 mg/mL in water.[1] This moderate solubility is due to the formation of hydrogen bonds between the carboxylate and ammonium groups with water molecules. The solubility is pH-dependent, reaching a minimum at the isoelectric point (pI) and increasing in acidic or basic solutions.
-
Organic Solvents: It exhibits solubility in polar organic solvents such as DMSO, particularly with warming or pH adjustment.[3] The lipophilic octyl chain enhances its solubility in less polar environments compared to amino acids with shorter side chains. This dual solubility characteristic is key to its role in modifying the pharmacokinetic profiles of drug candidates.
Acid-Base Properties and Isoelectric Point
As an α-amino acid, this compound is an amphoteric compound with two ionizable groups.
-
pKa Values: Specific experimental pKa values for this compound are not widely reported. However, based on analogous α-amino acids, the pKa of the carboxylic acid group (pKa₁) is expected to be in the range of 2-3, while the pKa of the protonated amino group (pKa₂) is expected to be around 9-10. The electron-withdrawing effect of the adjacent ammonium group increases the acidity of the carboxylic acid compared to its parent compound, octanoic acid.
-
Isoelectric Point (pI): The pI, the pH at which the molecule has a net zero charge, can be estimated by the average of pKa₁ and pKa₂. For 2-aminooctanoic acid, the pI would be approximately 6. This is the pH at which its aqueous solubility is at its minimum, a crucial factor for purification by precipitation.
Optical Activity: The Signature of Chirality
A defining characteristic of an enantiomerically pure sample of this compound is its ability to rotate the plane of polarized light.
-
Principle: The specific rotation, [α], is a fundamental physical constant for a chiral substance. The (R) and (S) enantiomers will rotate light by equal magnitudes but in opposite directions (one will be dextrorotatory (+), and the other levorotatory (-)). A racemic mixture (50:50 of R and S) will exhibit no optical rotation.
-
Causality: There is no simple correlation between the (R/S) designation and the sign of optical rotation (+/-). This must be determined experimentally. While the specific rotation value for this compound is not readily found in the literature, its determination is a critical step in confirming the enantiomeric purity of a synthesized sample.
Spectroscopic Profile
Spectroscopic methods are indispensable for the structural confirmation and purity assessment of this compound. The following data, based on the racemic mixture, is representative.
-
¹H NMR (600 MHz, H₂O, pH 7.0): Key signals include a triplet around 3.72 ppm corresponding to the α-proton, multiplets around 1.84 ppm and 1.28 ppm for the methylene protons of the alkyl chain, and a triplet around 0.86 ppm for the terminal methyl group.[1]
-
Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (159.23 g/mol ) and characteristic fragmentation patterns resulting from the loss of the carboxyl group and cleavage along the alkyl chain.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amine (~3000-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-H stretching vibrations of the alkyl chain (~2850-2960 cm⁻¹).
Experimental Methodologies: A Practical Guide
The following protocols are provided as self-validating systems for the characterization of this compound.
Protocol: Determination of Melting Point (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.
-
Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the solid.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat at a rate of 5-10 °C/min initially. When the temperature is ~15 °C below the expected melting point (194-196 °C for the racemate), reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).
Protocol: Determination of Optical Rotation (Polarimetry)
Causality: This experiment directly measures the macroscopic property that arises from the molecular chirality, confirming the identity and enantiomeric excess of the sample.
Caption: Workflow for determining specific optical rotation.
-
Solution Preparation: Accurately weigh a sample of this compound (e.g., 100 mg). Dissolve it in a precise volume of a suitable solvent (e.g., 10.0 mL of 5 M HCl) in a volumetric flask. The concentration c is then calculated in g/mL.
-
Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.
-
Blank Measurement: Fill the polarimeter cell (of known path length l, typically 1 dm) with the pure solvent. Place it in the instrument and zero the reading.
-
Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are in the light path. Measure the observed rotation, α(obs).
-
Calculation: The specific rotation [α] is calculated using Biot's Law: [α]ᵀλ = α(obs) / (c × l) . The temperature (T) and wavelength (λ) should be reported with the value.
Protocol: Chemoenzymatic Kinetic Resolution
Causality: This modern synthetic approach leverages the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Sources
(R)-2-Aminooctanoic acid CAS number 106819-03-8
An In-depth Technical Guide to (R)-2-Aminooctanoic Acid (CAS: 106819-03-8)
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a non-proteinogenic α-amino acid, a class of molecules that, while not incorporated into proteins during translation, play crucial roles in biochemistry and pharmaceutical development.[1][2] Structurally, it is a derivative of octanoic (caprylic) acid, featuring a chiral center at the alpha-carbon. This unique structure, combining the reactive functionality of an amino acid with the lipophilic properties of a medium-chain fatty acid, makes it a highly valuable building block.[3][4]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the logic of analytical validation, and the functional implications of its use in advanced applications, particularly in the modification of therapeutic peptides to enhance their biological activity.[5][6]
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is the bedrock of its effective application. The molecule's behavior in various chemical environments—from reaction vessels to biological systems—is dictated by these characteristics.
Key Properties Summary
The following table summarizes the essential physicochemical data for this compound and its racemate, providing a quick reference for experimental design.
| Property | Value | Source |
| CAS Number | 106819-03-8 | [7] |
| IUPAC Name | (2R)-2-aminooctanoic acid | [7] |
| Molecular Formula | C₈H₁₇NO₂ | [7] |
| Molecular Weight | 159.23 g/mol | [7][8] |
| Melting Point | 194 - 196 °C (for racemate) | [8] |
| Solubility (Water) | 19 mg/mL (for racemate) | [8] |
| logP | -0.5 | [7] |
| pKa (Strongest Acidic) | ~2.89 | [4] |
| pKa (Strongest Basic) | ~9.53 | [4] |
Spectroscopic Signature for Structural Verification
Rigorous structural confirmation is non-negotiable. The following data, based on the racemic compound, provides a validated baseline for confirming the identity of synthesized this compound.[8]
-
¹H NMR (600 MHz, H₂O, pH 7.0) δ (ppm):
-
3.72 (t): Corresponds to the proton on the α-carbon (CH-NH₂), coupled to the adjacent methylene group.
-
1.84 (m): Protons on the β-carbon (CH₂).
-
1.28 (m): Overlapping signals from the methylene groups of the alkyl chain.
-
0.86 (t): Terminal methyl group (CH₃) protons.[9]
-
-
¹³C NMR (150 MHz, H₂O, pH 7.0) δ (ppm):
-
~175-180: Carboxyl carbon (C=O).
-
57.44: α-carbon (CH-NH₂).
-
33.36, 33.22, 30.55, 26.84, 24.59: Methylene carbons of the alkyl chain.
-
15.94: Terminal methyl carbon.[8]
-
-
Mass Spectrometry (LC-MS/MS, Positive Ion):
Synthesis and Enantiomeric Control: A Strategic Approach
The synthesis of this compound presents a dual challenge: constructing the carbon skeleton and, critically, establishing the correct stereochemistry at the α-carbon. The choice of methodology is a strategic decision balancing yield, purity, cost, and environmental impact.
Rationale: Asymmetric Synthesis vs. Racemic Resolution
While classical methods often produce a racemic mixture that must then be separated—a process known as chiral resolution—this approach inherently discards at least 50% of the material.[10] For this reason, modern drug development heavily favors direct asymmetric synthesis , which creates the desired enantiomer selectively from the outset.[11][12]
Biocatalysis, using enzymes like transaminases, has emerged as a superior strategy. It offers exceptional stereoselectivity (>99% enantiomeric excess), operates under mild, aqueous conditions, and aligns with green chemistry principles.[5][13]
Workflow 1: Biocatalytic Asymmetric Synthesis
This workflow leverages an (R)-selective ω-transaminase enzyme to convert a prochiral keto acid into the desired (R)-amino acid with high fidelity.
Caption: Biocatalytic synthesis of this compound.
Experimental Protocol: Enzymatic Transamination
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) containing pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
Substrate Addition: Dissolve 2-oxooctanoic acid (1 equivalent) and the amino donor, (R)-α-methylbenzylamine (1.5 equivalents), in the buffer. Causality: Using an excess of the amino donor drives the reaction equilibrium towards product formation.
-
Enzyme Introduction: Add the purified (R)-selective ω-transaminase enzyme to the reaction mixture. The optimal enzyme loading must be determined empirically but typically ranges from 1-5% (w/w) relative to the keto acid substrate.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.
-
Monitoring: Track the reaction progress by HPLC, monitoring the consumption of 2-oxooctanoic acid and the formation of the product.
-
Workup and Purification: Once the reaction is complete, terminate it by adding acid (e.g., HCl) to precipitate the enzyme. After centrifugation, purify the supernatant containing this compound using ion-exchange chromatography.
Workflow 2: Classical Synthesis and Chiral Resolution
For contexts where an asymmetric route is unavailable, the classical Strecker synthesis followed by resolution is a viable, albeit less efficient, alternative.
Caption: Workflow for N-terminal lipidation of a peptide.
Experimental Protocol: Solid-Phase Peptide Coupling
-
Resin Preparation: Start with the desired peptide sequence assembled on a solid-phase resin (e.g., Rink Amide resin), with the N-terminal amino group deprotected (free amine).
-
Activation: In a separate vessel, pre-activate Fmoc-(R)-2-aminooctanoic acid (2 equivalents) with a coupling agent like HBTU (2 equivalents) and an organic base such as DIEA (4 equivalents) in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin-bound peptide. Agitate at room temperature for 2 hours.
-
Validation: Perform a Kaiser test on a small sample of resin beads. Self-Validation: A negative Kaiser test (beads remain colorless) confirms the successful coupling and consumption of the free amine.
-
Cleavage and Deprotection: After the final Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the modified peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude lipo-peptide in cold diethyl ether, then purify it to homogeneity using preparative RP-HPLC. Confirm the final product's identity by mass spectrometry.
Safety and Handling
While specific toxicity data for this compound is limited, prudent laboratory practice dictates handling it with the care afforded to similar chemical reagents.
-
Hazards: May cause skin, eye, and respiratory irritation. *[14] Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. *[15] Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. *[16] Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
This compound is more than just another chiral molecule; it is a strategic tool for medicinal chemists and drug developers. Its value lies in the combination of its defined stereochemistry and its lipophilic side chain, which can be leveraged to rationally modulate the properties of therapeutic molecules. A thorough understanding of its synthesis, the logic of its stereochemical control, and the robust analytical methods required to validate its quality are essential for unlocking its full potential in the laboratory and beyond. This guide provides the foundational knowledge and practical workflows to empower researchers to utilize this valuable compound with confidence and precision.
References
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- Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799.
- Google Patents. (n.d.). US6916947B2 - Method of producing amino carboxylic acids.
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- PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
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- Wiley-VCH. (2016). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions.
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- National Institutes of Health. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
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- Wikipedia. (n.d.). Chiral resolution.
- MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System.
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- Neliti. (n.d.). Development of RP HPLC Method for Aminocaproic Acid Determination in A Complex Nasal Drug.
- ResearchGate. (2025). Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS.
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A Technical Guide to the IUPAC Nomenclature of (R)-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise identification of stereoisomers is a cornerstone of modern drug development and chemical research. The Cahn-Ingold-Prelog (CIP) system provides an unambiguous method for assigning the absolute configuration of chiral centers, denoted by the stereodescriptors (R) and (S). This guide offers an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for a specific chiral molecule: (2R)-2-aminooctanoic acid . We will deconstruct the name, focusing on the systematic application of the CIP priority rules to the chiral center at carbon-2. This document serves as a technical reference for correctly identifying, naming, and visualizing the spatial arrangement of substituents that defines the (R) enantiomer of this non-proteinogenic alpha-amino acid.
Introduction: Stereoisomerism and the Imperative for Unambiguous Nomenclature
In the fields of pharmacology and medicinal chemistry, the three-dimensional structure of a molecule is inextricably linked to its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different physiological effects. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in some cases, dangerously toxic. Therefore, a universal and unequivocal system for describing the absolute configuration of a molecule's chiral centers is essential.
The Cahn-Ingold-Prelog (CIP) priority rules, adopted by IUPAC, fulfill this need.[1][2] This system assigns a descriptor, either (R) from the Latin rectus (right) or (S) from the Latin sinister (left), to each stereocenter.[3][4] This guide will use (R)-2-Aminooctanoic acid as a case study to provide a detailed, step-by-step protocol for applying these critical nomenclature rules.
Deconstructing the IUPAC Name: (2R)-2-aminooctanoic acid
The IUPAC name of a chiral molecule is composed of distinct parts that together describe its complete chemical structure, including its stereochemistry.[5] Let's break down the name (2R)-2-aminooctanoic acid .[6]
-
Octanoic acid : This is the parent structure. The "-oic acid" suffix indicates the principal functional group is a carboxylic acid (-COOH). "Oct-" signifies a continuous chain of eight carbon atoms.
-
2-amino : This indicates that an amino group (-NH₂) is attached as a substituent to the second carbon of the octanoic acid chain. By convention, the carboxyl carbon is designated as C1.
-
(2R)- : This is the stereochemical descriptor. It specifies the absolute configuration of the chiral center, which is located at carbon-2. The "(2...)" confirms the location of the stereocenter, and the "R" describes the spatial arrangement of the groups attached to it.
The central challenge in naming this molecule is the correct assignment of the (R) descriptor, a process governed by the CIP sequence rules.
The Protocol: Assigning Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules
To determine the (R) or (S) configuration, one must systematically rank the four different substituents attached to the chiral center and observe their orientation in three-dimensional space.[3][7] The chiral center for 2-aminooctanoic acid is the alpha-carbon (C2), which is bonded to four distinct groups:
-
An amino group (-NH₂)
-
A carboxylic acid group (-COOH)
-
A hexyl group (-CH₂(CH₂)₄CH₃)
-
A hydrogen atom (-H)
Step 1: Assigning Priorities to Substituents
The CIP rules rank substituents based on the atomic number of the atoms directly attached to the chiral center. A higher atomic number receives a higher priority.[4]
-
Rule 1: Prioritize by Atomic Number. We examine the atoms directly bonded to the C2 stereocenter: Nitrogen (from -NH₂), Carbon (from -COOH), Carbon (from the hexyl chain), and Hydrogen (from -H).
-
Nitrogen (Z=7) has a higher atomic number than Carbon (Z=6) and Hydrogen (Z=1). Therefore, the -NH₂ group is priority #1 .[8]
-
Hydrogen (Z=1) has the lowest atomic number. Therefore, the -H atom is priority #4 .
-
-
Rule 2: Breaking Ties. We have a tie between the carboxylic acid group and the hexyl group, as both are attached to the chiral center via a carbon atom.[3] To break this tie, we list the atoms attached to each of these carbons, in descending order of atomic number.[9]
-
For the -COOH carbon: It is double-bonded to one oxygen and single-bonded to another oxygen. The CIP rules treat a double bond as two separate single bonds to that atom type.[1] Thus, we list the atoms as (O, O, H).
-
For the -CH₂(CH₂)₄CH₃ carbon (the first carbon of the hexyl chain): It is bonded to another carbon and two hydrogens. We list these as (C, H, H).
-
Comparing the lists atom by atom, the first point of difference is Oxygen (Z=8) versus Carbon (Z=6). Since oxygen has a higher atomic number, the -COOH group outranks the hexyl group .
-
This systematic process yields the final priority assignments summarized in the table below.
| Priority | Substituent Group | Atom Attached to Chiral Center | Basis for Assignment (Atomic Number, Z) |
| 1 | Amino (-NH₂) | Nitrogen (N) | Z=7 (Highest) |
| 2 | Carboxyl (-COOH) | Carbon (C) | Tie-breaker: Bonded to (O, O, H) |
| 3 | Hexyl (-C₆H₁₃) | Carbon (C) | Tie-breaker: Bonded to (C, H, H) |
| 4 | Hydrogen (-H) | Hydrogen (H) | Z=1 (Lowest) |
Step 2: Spatial Orientation and Configuration Assignment
The final step is to visualize the molecule in three dimensions.
-
Rule 3: The Viewing Rule. Orient the molecule so that the lowest-priority substituent (priority #4, the -H atom) is pointing away from the viewer, as if it were behind the plane of the paper or screen.[4]
-
Rule 4: Tracing the Path. With the #4 group in the back, trace a path from the highest priority substituent (#1) to the second-highest (#2), and then to the third-highest (#3).[7]
-
If this path traces a clockwise circle, the configuration is designated (R) .[3]
-
If the path traces a counter-clockwise circle, the configuration is (S) .
-
For this compound, the path from -NH₂ (#1) → -COOH (#2) → Hexyl (#3) is clockwise . This confirms the (R) assignment.
Visualization of the CIP Protocol
A clear visual representation is crucial for understanding the application of the CIP rules. The following diagram illustrates the workflow for assigning priorities and determining the configuration of the chiral center in this compound.
Caption: Workflow for assigning the (R) configuration to 2-aminooctanoic acid.
Conclusion
The IUPAC name (2R)-2-aminooctanoic acid is a precise descriptor of a specific stereoisomer. Its determination is not arbitrary but is the result of the rigorous and logical application of the Cahn-Ingold-Prelog priority rules. This guide has detailed the protocol for this assignment: identifying the parent chain, locating substituents, and, most critically, assigning priorities based on atomic number to determine the absolute (R) configuration of the stereocenter at C2. For professionals in drug discovery and chemical synthesis, a thorough command of this system is indispensable for ensuring accuracy, safety, and reproducibility in their work.
References
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(R)-2-Aminooctanoic acid molecular weight and formula
An In-Depth Technical Guide to (R)-2-Aminooctanoic Acid: Synthesis, Analysis, and Application
Abstract
This compound is a non-proteinogenic, chiral α-amino acid that has emerged as a significant building block in pharmaceutical and biotechnological research. Its unique structure, featuring a C8 lipophilic side chain, allows for the strategic modification of peptides and other biomolecules to enhance their therapeutic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering the fundamental physicochemical properties of this compound, detailed protocols for its chemical and biocatalytic synthesis, robust analytical methodologies for stereochemical quality control, and its primary application in the lipidation of antimicrobial peptides to improve efficacy. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of this valuable compound.
Core Physicochemical Properties
This compound, also known as (R)-α-aminocaprylic acid, is an alpha-amino acid derivative of octanoic acid.[1] Its identity and characteristics are defined by several key parameters critical for experimental design, including molecular weight, formula, and stereochemistry. The chirality at the α-carbon is of paramount importance, as the biological activity of molecules incorporating this amino acid is often stereospecific.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [2][3] |
| Molecular Weight | 159.23 g/mol | [2][3][4] |
| Monoisotopic Mass | 159.125928785 Da | [3] |
| IUPAC Name | (2R)-2-aminooctanoic acid | [3] |
| CAS Number | 106819-03-8 | [3] |
| Canonical SMILES | CCCCCCCN | [3] |
| InChI Key | AKVBCGQVQXPRLD-SSDOTTSWSA-N | [3] |
| Classification | Alpha-amino acid, Medium-chain fatty acid | [5][6] |
| Physical Description | Solid | [2] |
Synthesis and Stereochemical Control: A Tale of Two Routes
The synthesis of enantiomerically pure this compound is non-trivial and central to its application. The choice of synthetic route depends on the desired scale, purity requirements, and available resources. We will explore a classical chemical method and a modern biocatalytic approach.
Classical Approach: Modified Strecker Synthesis
The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes.[1] While the traditional method yields a racemic mixture, modern adaptations and subsequent resolution steps can isolate the desired enantiomer.
Causality and Experimental Choices:
-
Starting Material: Heptanal is the logical precursor as it provides the seven-carbon chain required, with the aldehyde group positioned for the addition of the amino and carboxyl functionalities.[1]
-
Cyanide and Ammonia Source: The reaction of ammonium chloride and potassium cyanide in situ generates the necessary ammonia and cyanide ions to attack the heptanal carbonyl.[1]
-
Hydrolysis: Strong acid hydrolysis is required to convert the intermediate α-aminonitrile to the final carboxylic acid.[1] This step is often the bottleneck and requires careful monitoring to prevent side reactions.
-
Resolution: The resulting racemic mixture must be separated. This is typically achieved via diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution, which adds complexity and cost to the process.
Caption: Classical Strecker synthesis pathway for 2-aminooctanoic acid.
Modern Biocatalytic Synthesis
Modern drug development demands greener and more efficient methods for producing enantiopure compounds. Biocatalysis, using enzymes like transaminases, offers a direct and highly stereoselective route.
Causality and Experimental Choices:
-
Enzyme Selection: A transaminase with activity towards keto-acids and a suitable amino donor is chosen. Transaminases from organisms like Chromobacterium violaceum have been successfully employed for similar transformations.[7]
-
Stereoselectivity: The enzyme's active site is inherently chiral, allowing it to distinguish between prochiral faces of the keto-acid substrate. This results in the direct production of a single enantiomer, often with very high enantiomeric excess (>98% ee), eliminating the need for a separate resolution step.[7]
-
Reaction Conditions: The reaction is run in an aqueous buffer at mild temperatures and pH, which is environmentally friendly and reduces the risk of side reactions compared to harsh chemical methods.
Experimental Protocol: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
Note: The cited literature reports the synthesis of the (S)-enantiomer. The same principle applies for identifying a transaminase that produces the (R)-enantiomer.
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Substrate Addition: Dissolve the precursor, 2-oxooctanoic acid (keto-acid acceptor), and an amino donor (e.g., L-alanine) in the buffer.
-
Cofactor: Add pyridoxal 5'-phosphate (PLP), the essential cofactor for most transaminases.
-
Enzyme Initiation: Add the purified transaminase enzyme to initiate the reaction.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours.
-
Monitoring: Track the conversion of the keto-acid and the formation of (S)-2-aminooctanoic acid using HPLC.
-
Workup and Purification: Stop the reaction by adding acid. Remove the precipitated protein by centrifugation. Purify the product from the supernatant using ion-exchange chromatography.
Caption: Modern biocatalytic pathway yielding high enantiomeric excess.
Analytical Characterization and Chiral Quality Control
Confirming the identity, purity, and, most importantly, the enantiomeric excess (ee) of this compound is a critical quality control step. This requires specialized analytical techniques capable of resolving chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The key to this technique is the chiral stationary phase (CSP).
Trustworthiness through Self-Validation: A robust chiral HPLC method must demonstrate baseline separation of the two enantiomers, allowing for accurate quantification. The method is validated by analyzing a racemic standard to confirm the retention times of both (R) and (S) forms, followed by the analysis of the target sample to determine the enantiomeric excess.
Experimental Protocol: Chiral HPLC-MS/MS Analysis
-
Rationale: A crown ether-based CSP is highly effective for separating the enantiomers of underivatized amino acids.[8] The crown ether's chiral cavity forms diastereomeric complexes with the protonated amino group of the analyte, leading to differential retention. Coupling with tandem mass spectrometry (MS/MS) provides definitive identification and sensitive quantification.
-
Chromatographic System: An HPLC or SFC system coupled to a tandem mass spectrometer.[8][9]
-
Chiral Column: CROWNPAK CR-I(+) or similar crown ether-based column.[8]
-
Mobile Phase: A typical mobile phase might consist of methanol/water with an acidic modifier like trifluoroacetic acid (TFA).[8] The acid ensures the primary amine is protonated, facilitating interaction with the crown ether.
-
Sample Preparation: Dissolve a known quantity of the synthesized this compound in the mobile phase. Prepare a racemic (R,S) standard for comparison.
-
Injection and Elution: Inject the sample onto the column and elute using the optimized mobile phase conditions.
-
Detection (MS/MS): Monitor the elution of the enantiomers using Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.
Caption: Workflow for confirming enantiomeric purity via Chiral HPLC-MS/MS.
Application in Drug Development: Enhancing Antimicrobial Peptides
A primary application of this compound is in the modification of antimicrobial peptides (AMPs). AMPs are a promising class of therapeutics against antibiotic-resistant bacteria, but they can suffer from poor stability and limited efficacy.
Mechanism of Action Enhancement:
-
Lipidation: The covalent attachment of a fatty acid moiety, a process known as lipidation, is a proven strategy to enhance the therapeutic index of AMPs.
-
Causality: this compound serves as a "lipophilic anchor." When conjugated to an AMP, its C8 alkyl chain increases the overall hydrophobicity of the peptide.[7] This enhanced lipophilicity facilitates stronger interactions with the bacterial cell membrane, which is the primary target of most AMPs. This can lead to improved membrane disruption and a significant increase in antibacterial activity, with reports of up to a 16-fold improvement in minimal inhibitory concentrations (MIC).[7]
-
Novel Conjugation: Because 2-aminooctanoic acid is itself an amino acid, it can be directly coupled to either the N-terminus or the C-terminus of a peptide using standard peptide synthesis chemistry. This avoids the need for linkers, which are often required for C-terminal modification with simple fatty acids.[7]
References
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- Title: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991)
- Title: (R)
- Title: Showing Compound DL-2-Aminooctanoic acid (FDB022354) Source: FooDB URL:[Link]
- Title: Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity Source: ResearchGate (originally from Applied Microbiology and Biotechnology) URL:[Link]
- Title: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: Taylor & Francis Online URL:[Link]
- Title: Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry Source: PubMed, National Center for Biotechnology Inform
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- Title: Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
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An In-depth Technical Guide to the Solubility of (R)-2-Aminooctanoic Acid in Water and Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-2-Aminooctanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of significant interest in the development of novel pharmaceuticals and bioactive materials.[1] Its structure, featuring a polar amino acid head group and a six-carbon aliphatic tail, imparts unique amphiphilic properties that govern its solubility, a critical parameter for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of this compound, synthesizing available experimental data with fundamental physicochemical principles to offer field-proven insights for researchers, scientists, and drug development professionals.
It is important to note that specific experimental solubility data for the (R)-enantiomer is limited in publicly accessible literature. Therefore, this guide primarily utilizes data for the DL-racemic mixture (DL-2-Aminooctanoic acid) as a close and reliable approximation, supplemented by established principles of amino acid chemistry.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 2-aminooctanoic acid are summarized below. The zwitterionic nature, arising from the acidic carboxyl and basic amino groups, alongside the hydrophobicity of the hexyl side chain, are the primary determinants of its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [2] |
| Molecular Weight | 159.23 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 194 - 196 °C | [2] |
| Predicted pKa (Strongest Acidic) | 2.89 | [4] |
| Predicted pKa (Strongest Basic) | 9.53 | [4] |
| Water Solubility (DL-form) | 19 mg/mL (approx. 119.3 mM) | [2] |
| Predicted Water Solubility (DL-form) | 5.36 g/L (approx. 33.7 mM) | [4] |
| LogP (Predicted) | -0.99 to -0.5 | [2][4] |
Aqueous Solubility Profile
The solubility of this compound in aqueous systems is moderate and exhibits a profound dependence on pH and temperature.
Solubility in Water
The reported solubility of DL-2-Aminooctanoic acid in water is approximately 19 mg/mL at room temperature.[2] This moderate solubility is a direct consequence of its amphiphilic structure. The polar α-amino acid group can engage in strong hydrogen bonding with water molecules, while the non-polar hexyl chain disrupts the local water structure, introducing a hydrophobic effect that limits overall solubility.
The Critical Influence of pH
Like all α-amino acids, the aqueous solubility of this compound is lowest at its isoelectric point (pI) and increases significantly in both acidic and alkaline conditions.[5][6] At the pI, the molecule exists predominantly as a neutral zwitterion, where intramolecular charge neutralization minimizes intermolecular interactions with polar water molecules, leading to reduced solubility.
-
In Acidic Conditions (pH < pI): The carboxylate group is protonated (-COO⁻ → -COOH), resulting in a net positive charge on the molecule (the cationic form).
-
In Alkaline Conditions (pH > pI): The amino group is deprotonated (-NH₃⁺ → -NH₂), resulting in a net negative charge (the anionic form).
These charged species exhibit strong ion-dipole interactions with water, leading to a marked increase in solubility.[6] This U-shaped solubility curve is a hallmark of amino acid behavior.
Caption: pH-dependent equilibrium of this compound.
Effect of Temperature
While specific data for this compound is not available, the dissolution of most amino acids, including those with aliphatic side chains like DL-α-norleucine (2-aminohexanoic acid), is an endothermic process.[7][8] Consequently, their aqueous solubility demonstrates a positive correlation with temperature. It is reasonable to predict that the solubility of this compound in water will increase as the temperature rises, following Le Chatelier's principle. This is a crucial consideration for crystallization and purification processes.
Solubility in Organic and Mixed Solvents
The solubility in organic solvents is dictated by the interplay between the polar head group and the non-polar tail.
Polar Organic Solvents
This compound exhibits solubility in polar aprotic solvents capable of hydrogen bond acceptance and strong dipole-dipole interactions.
-
Dimethyl Sulfoxide (DMSO): A solubility of 16.67 mg/mL has been reported for the DL-form, though this required sonication, warming, and pH adjustment to 2 with HCl.[3] Another source reports a solubility of 1.6 mg/mL in DMSO with sonication.[9] The high polarity and hydrogen bond accepting character of DMSO effectively solvate the zwitterionic head group.
-
Alcohols (Methanol, Ethanol): In pure alcohols, the solubility of DL-2-Aminooctanoic acid is low.[5][6] However, in alcohol-water mixtures , solubility decreases in a non-linear fashion as the proportion of alcohol increases.[5][6] The alcohol's lower dielectric constant compared to water weakens the solvation of the ionic head group, while its alkyl component offers some affinity for the hexyl tail. The overall effect is a significant reduction in solubility as the solvent environment becomes less polar.
Non-Polar Organic Solvents
Due to the high polarity of the zwitterionic head group, this compound is expected to be practically insoluble in non-polar solvents such as:
-
Hexanes
-
Toluene
-
Diethyl ether
-
Chloroform
The energy required to break the strong intermolecular electrostatic and hydrogen-bonding interactions in the solid crystal lattice is not compensated by the weak van der Waals forces that would be formed with these non-polar solvents.
Summary of Solubility Data (DL-2-Aminooctanoic Acid)
| Solvent | Solubility | Conditions | Source |
| Water | 19 mg/mL | Room Temperature | [2] |
| DMSO | 16.67 mg/mL | Ultrasonic, warming, pH adjusted to 2 | [3] |
| Methanol-Water Mixtures | Decreases with increasing methanol % | 25 °C | [5][6] |
| Ethanol-Water Mixtures | Decreases with increasing ethanol % | 25 °C | [5][6] |
| Acetic Acid | Slightly Soluble | Not specified | [9] |
| Hexane, Toluene, etc. | Predicted to be Insoluble | - | - |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
This protocol describes a reliable, self-validating system for determining the equilibrium solubility of this compound. The gravimetric finish is robust and suitable for this non-volatile solute.
Principle
An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined.
Materials and Equipment
-
This compound (high purity)
-
Solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Drying oven
Step-by-Step Methodology
-
Preparation: Add an excess of this compound to a series of glass vials. The excess should be clearly visible to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume or mass of the desired solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours). A preliminary time-course experiment should be run to determine the time required to reach equilibrium (i.e., when solubility values no longer change over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.
-
Quantification (Gravimetric):
-
Record the exact mass of the saturated solution transferred.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the vial in a desiccator and record the final mass of the dried solute.
-
-
Calculation:
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of solution aliquot in mL)
-
Solubility ( g/100 g solvent) = [ (Mass of dried solute) / (Mass of solvent) ] * 100
-
Mass of solvent = (Mass of saturated solution) - (Mass of dried solute)
-
-
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound is a multifaceted property governed by its amphiphilic chemical nature. It is moderately soluble in water, with solubility being highly dependent on pH, showing a characteristic minimum at the isoelectric point. An increase in temperature is predicted to enhance its aqueous solubility. In organic solvents, it is most soluble in polar aprotic solvents like DMSO and shows decreasing solubility in alcohol-water mixtures as the alcohol content increases. It is largely insoluble in non-polar organic media. For researchers and developers, leveraging the pH-dependence of its solubility is a powerful tool for controlling dissolution, precipitation, and crystallization, which are fundamental operations in synthesis, purification, and formulation.
References
- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69522, 2-Aminooctanoic acid. [Link]
- The Human Metabolome Database. (2023). Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). [Link]
- Google Patents. (2005). US6916947B2 - Method of producing amino carboxylic acids.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
- FooDB. (2021). Showing Compound DL-2-Aminooctanoic acid (FDB022354). [Link]
- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247–7254. [Link]
- PubChem. (n.d.). Thiamine Hydrochloride. [Link]
- Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
- The Good Scents Company. (n.d.). thiamine hydrochloride, 67-03-8. [Link]
- Ferreira, L. A., & Froufe, H. J. C. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry, 42(7), 1349–1362. [Link]
- ResearchGate. (2013).
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- 9. DL-2-AMINOOCTANOIC ACID CAS#: 644-90-6 [m.chemicalbook.com]
Introduction: The Structural Elucidation of a Non-Proteinogenic Amino Acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-2-Aminooctanoic Acid
This compound is a non-proteinogenic α-amino acid, a class of molecules that, while not incorporated into proteins via the genetic code, plays significant roles in biochemistry and pharmaceutical development.[1][2] Its structure, featuring a chiral center at the α-carbon, an eight-carbon aliphatic side chain, and the characteristic amino and carboxylic acid functional groups, makes it a valuable building block.[3] It has been investigated for applications such as modifying antimicrobial peptides to enhance their biological activity.[3]
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise, atom-level information about a molecule's chemical structure and environment.[4][5] This guide serves as a technical resource, detailing the ¹H and ¹³C NMR spectral data of this compound, interpreting the spectral features with field-proven insights, and providing robust experimental protocols for data acquisition.
While spectral data for the specific (R)-enantiomer is not widely published, the NMR spectra of enantiomers are identical in a non-chiral solvent. Therefore, the data presented herein, sourced from the racemic DL-2-Aminooctanoic acid, is representative of the chemical shifts for the (R)-isomer.[6]
Molecular Structure and NMR-Active Nuclei
The foundation of interpreting an NMR spectrum lies in understanding the molecule's structure and identifying the nuclei that will generate signals. This compound (C₈H₁₇NO₂) possesses two primary NMR-active nuclei: ¹H (protons) and ¹³C. The diagram below illustrates the IUPAC numbering convention used for the assignment of NMR signals.
Caption: Molecular structure of 2-Aminooctanoic acid with atom numbering.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it; electron-withdrawing groups cause "deshielding," shifting the signal downfield (to a higher ppm value).[7]
Data Summary
The following table summarizes the ¹H NMR spectral data for DL-2-Aminooctanoic acid, recorded on a 600 MHz spectrometer in H₂O at a pH of 7.00.[6]
| Assigned Proton | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Rationale for Assignment |
| Hα (H-2) | ~3.72 | Triplet (t) | 1H | Adjacent to electron-withdrawing -NH₂ and -COOH groups, causing significant deshielding. |
| Hβ (H-3) | ~1.84 | Multiplet (m) | 2H | Protons on the carbon adjacent to the chiral center. |
| Alkyl Chain (H-4 to H-7) | ~1.28 - 1.35 | Multiplet (m) | 8H | Overlapping signals from the methylene groups of the aliphatic chain. |
| Terminal Methyl (H-8) | ~0.86 | Triplet (t) | 3H | Most shielded protons, located at the end of the alkyl chain, furthest from electronegative groups. |
Note: In aqueous solution at neutral pH, the amine (-NH₂) and carboxylic acid (-COOH) protons undergo rapid exchange with the solvent, making their signals typically broad or unobservable.[8]
Expert Interpretation
-
The α-Proton (H-2): The signal at ~3.72 ppm is characteristic of the α-proton in an amino acid.[4] Its downfield position is a direct consequence of the powerful inductive effects of the adjacent nitrogen of the amino group and the carbonyl oxygen of the carboxyl group. These electronegative atoms withdraw electron density from the α-carbon and its attached proton, reducing its shielding from the external magnetic field.[7]
-
The Aliphatic Chain (H-3 to H-8): The protons along the octanoic acid chain exhibit predictable shielding patterns. The β-protons (H-3) at ~1.84 ppm are slightly deshielded due to their proximity to the chiral center.[6] The signals for the subsequent methylene groups (H-4 to H-7) merge into a complex multiplet around 1.28-1.35 ppm, a typical region for alkyl chains in the absence of nearby functional groups.[6] The terminal methyl protons (H-8) are the most shielded, appearing upfield at ~0.86 ppm, as they are the furthest from any electron-withdrawing influence.[6]
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it offers a wider spectral window, reducing signal overlap and providing direct insight into the carbon skeleton.[9]
Data Summary
The following ¹³C NMR chemical shifts are assigned based on Heteronuclear Single Quantum Coherence (HSQC) data for DL-2-Aminooctanoic acid and typical values for α-amino acids.[6][9]
| Assigned Carbon | Chemical Shift (δ) [ppm] | Rationale for Assignment |
| Carbonyl (C-1) | ~170 - 175 | The carbonyl carbon is the most deshielded due to the direct attachment of two electronegative oxygen atoms. |
| α-Carbon (C-2) | 57.44 | Attached to both the amino and carboxyl groups, causing significant deshielding. |
| Alkyl Chain (C-3 to C-7) | 33.36, 33.22, 30.55, 26.84, 24.59 | Chemical shifts typical for sp³ hybridized carbons in an aliphatic chain. Specific assignment requires more advanced 2D NMR techniques. |
| Terminal Methyl (C-8) | 15.94 | The most shielded carbon at the terminus of the alkyl chain. |
Expert Interpretation
-
The Carbonyl Carbon (C-1): The signal for the carboxylic acid carbon is expected to be the furthest downfield (typically >170 ppm), a hallmark of carbonyl carbons in acids and esters.[9] Its highly deshielded nature is a direct result of the resonance and inductive effects of the two attached oxygen atoms.
-
The α-Carbon (C-2): The chemical shift of 57.44 ppm is characteristic of an α-carbon in an amino acid.[6] It is deshielded by the single-bond attachments to both nitrogen and the carbonyl carbon.
-
The Aliphatic Chain (C-3 to C-8): The carbons of the alkyl side chain show a predictable upfield trend as their distance from the electron-withdrawing functional groups increases. The terminal methyl carbon (C-8) is the most shielded, appearing at the lowest ppm value of 15.94.[6] The methylene carbons (C-3 to C-7) appear in the typical aliphatic region between ~24-34 ppm.
Experimental Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly defined acquisition parameters.[10]
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing an amino acid sample for solution-state NMR analysis.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound using an analytical balance.
-
Solvent Selection: Choose a deuterated solvent appropriate for the analysis. Deuterium oxide (D₂O) is an excellent choice for amino acids as it readily dissolves the zwitterionic form and exchanges with labile -NH₂ and -OH protons, simplifying the spectrum.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of D₂O.
-
Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution free of particulate matter is critical for high-resolution spectra.[10]
-
pH Adjustment (Optional): If required, adjust the pD of the solution using dilute DCl or NaOD to study the compound in a specific ionization state. Note that pD = pH meter reading + 0.4.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[10]
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C spectra on a modern NMR spectrometer (e.g., 400-600 MHz).
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent (D₂O).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
¹H Spectrum Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans for sufficient signal-to-noise.
-
Solvent Suppression: Apply a presaturation pulse sequence to suppress the residual HDO signal.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard, which provides a single line for each carbon.
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (longer delay needed for quaternary carbons like C-1).
-
Number of Scans (ns): 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
Caption: Standard workflow for NMR analysis from sample preparation to spectral assignment.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its molecular structure. The chemical shifts and multiplicities of the α-proton, the terminal methyl group, and the carbonyl carbon are particularly diagnostic. By following standardized protocols for sample preparation and data acquisition, researchers can reliably use NMR spectroscopy to verify the identity, assess the purity, and investigate the chemical properties of this and related compounds, ensuring the integrity of their materials in research and development pipelines.
References
- PubChem. (n.d.). 2-Aminooctanoic acid. National Center for Biotechnology Information.
- Duke University. (n.d.). Introduction to NMR spectroscopy of proteins.
- Human Metabolome Database. (2023). Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991).
- Takahashi, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules.
- Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.
- FooDB. (2019). Showing Compound DL-2-Aminooctanoic acid (FDB022354).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University College London. (n.d.). Chemical shifts.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
Sources
- 1. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 2. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. users.cs.duke.edu [users.cs.duke.edu]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 10. organomation.com [organomation.com]
Introduction: The Analytical Imperative for (R)-2-Aminooctanoic Acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (R)-2-Aminooctanoic Acid
This compound is a non-proteinogenic α-amino acid characterized by a linear eight-carbon alkyl chain, rendering it amphiphilic. Its unique structure makes it a valuable chiral building block in synthetic chemistry and a component of interest in specialized peptides and metabolic studies. The precise and accurate analysis of this molecule, particularly the differentiation of its enantiomeric form, is critical in pharmaceutical development, metabolomics, and quality control. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the definitive analytical technology for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the methodologies required for the robust analysis of this compound. We will delve into the causal reasoning behind instrumental and chemical choices, moving beyond a simple recitation of protocols to establish a framework for developing and validating a self-consistent analytical method.
Foundational Principles: Physicochemical Properties and Ionization
A successful mass spectrometry method is built upon a fundamental understanding of the analyte's chemical nature. This compound (C₈H₁₇NO₂) possesses both a basic amino group and an acidic carboxylic acid group, making it zwitterionic at neutral pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Average Molecular Weight | 159.23 g/mol | [1] |
| Monoisotopic Molecular Weight | 159.1259 Da | [1] |
| IUPAC Name | (2R)-2-aminooctanoic acid | [1] |
Ionization Strategy: Why Electrospray Ionization (ESI) is the Gold Standard
Given the presence of the primary amine, this compound is readily protonated. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) is the most effective and logical choice. The mobile phase, typically acidic (e.g., containing 0.1% formic acid), ensures the analyte is in its cationic form [M+H]⁺ before it enters the ion source, maximizing ionization efficiency. The protonated molecular ion will exhibit a mass-to-charge ratio (m/z) of approximately 160.13.
Elucidating the Structure: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for confirming the analyte's identity and for developing highly selective quantitative methods. By isolating the precursor ion ([M+H]⁺ at m/z 160.1) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.
The fragmentation of α-amino acids is well-understood. The most common and energetically favorable cleavages occur around the functional groups.[2][3][4]
-
Primary Fragmentation: The most prominent fragmentation pathway involves the neutral loss of formic acid (HCOOH, 46.02 Da) from the protonated molecule. This is mechanistically a combined loss of CO and H₂O. This results in a highly abundant product ion at m/z 114.1 . This ion represents the iminium ion of the alkyl chain.
-
Secondary Fragmentation: Subsequent fragmentation of the alkyl chain can occur, though these ions are typically of lower intensity. These fragmentations often involve successive losses of CₙH₂ₙ units.[2][4]
Public databases confirm these pathways, with experimental MS/MS data for 2-aminooctanoic acid showing a strong signal for the precursor at m/z 160 and a primary fragment at m/z 114.[5][6]
Table 2: Predicted Key MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 160.1 | 114.1 | HCOOH (Formic Acid) | [CH₃(CH₂)₅CH=NH₂]⁺ |
| 160.1 | 70.1 | C₅H₁₀ + CO + H₂O | [C₄H₈N]⁺ (via rearrangement) |
| 114.1 | 86.1 | C₂H₄ (Ethene) | [C₅H₁₂N]⁺ |
| 114.1 | 72.1 | C₃H₆ (Propene) | [C₄H₁₀N]⁺ |
Fragmentation Pathway Diagram
Caption: Predicted ESI+ fragmentation pathway for this compound.
Chromatographic Separation: Addressing the Chirality Challenge
The analysis of this compound is complicated by two factors: its polarity and its chirality. A robust method must separate it from matrix components and, critically, from its (S)-enantiomer.
Workflow for Chiral LC-MS Analysis
Caption: General workflow for chiral LC-MS/MS analysis via derivatization.
Strategy 1: Chiral Stationary Phases (CSPs)
Direct separation of enantiomers can be achieved using a chiral stationary phase. Columns based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) or cyclodextrins are often effective for amino acids. This approach is elegant as it requires minimal sample preparation. However, CSPs can be expensive, less robust, and may require specialized mobile phases that are not always optimal for MS ionization.
Strategy 2: Chiral Derivatization (Recommended Approach)
A more versatile and often more robust strategy is pre-column derivatization with a chiral agent to form diastereomers.[7][8] These diastereomers have different physicochemical properties and can be readily separated on standard, high-efficiency achiral columns (e.g., C18).
A classic and highly effective agent is Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). It reacts with the primary amine of (R)- and (S)-2-Aminooctanoic acid to form stable diastereomers.
Causality: The L-alanine amide in the reagent provides a fixed chiral center. When it reacts with the R- and S-enantiomers of our analyte, it creates L-R and L-S diastereomeric pairs. These pairs are no longer mirror images and will interact differently with the C18 stationary phase, allowing for chromatographic separation.
Experimental Protocol: Quantitative Chiral Analysis
This section provides a self-validating protocol for the quantification of this compound in a research sample, such as a cell culture supernatant, using the chiral derivatization approach.
Materials and Reagents
-
This compound standard
-
(S)-2-Aminooctanoic acid standard
-
Stable Isotope Labeled Internal Standard (IS): e.g., this compound-¹³C₈,¹⁵N (if available) or a structurally similar homolog like (R)-2-Aminohexanoic acid.
-
Marfey’s Reagent (FDAA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Sodium Bicarbonate
-
Acetone
Sample Preparation & Derivatization Protocol
-
Sample Pre-treatment: To 100 µL of sample, standard, or blank, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., at 500 ng/mL). This performs a 3:1 protein precipitation.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Dry the supernatant completely under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate buffer.
-
Derivatization Reaction: Add 100 µL of Marfey’s Reagent solution (1% w/v in acetone).
-
Incubation: Vortex briefly and incubate the mixture in a heating block at 40°C for 60 minutes.
-
Quenching & Dilution: After incubation, add 50 µL of 2 M HCl to quench the reaction. Dilute the sample with 800 µL of 50:50 water:acetonitrile for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
This method is designed for a modern UPLC system coupled to a triple quadrupole mass spectrometer.
Table 3: Example Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | High-Strength Silica C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides high-efficiency separation of the diastereomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for RPLC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for RPLC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 45°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Gradient | Time (min) | %B |
| 0.0 | 20 | |
| 8.0 | 95 | |
| 9.0 | 95 | |
| 9.1 | 20 | |
| 12.0 | 20 |
Table 4: Example Mass Spectrometry Parameters (MRM Mode)
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) |
| (R)-AOA-FDAA | 510.2 | 340.1 | 50 | 25 |
| (S)-AOA-FDAA | 510.2 | 340.1 | 50 | 25 |
| Internal Standard | Varies | Varies | 50 | Optimize |
Note: The precursor m/z for the FDAA derivative is calculated as (159.1 [AOA] + 297.1 [FDAA] - 1.0 [H] - 19.0 [F] + 1.0 [H+]) = 437.2. The provided table values are illustrative and must be optimized empirically on the specific instrument. The product ion corresponds to the loss of the dinitrophenyl moiety.
Conclusion: Towards a Validated Method
This guide outlines an authoritative and technically sound approach for the analysis of this compound. The core principles—positive mode ESI, predictable fragmentation via neutral loss of formic acid, and chiral resolution through derivatization—provide a robust foundation. For drug development and regulated environments, this method would be the starting point for a full validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, matrix effect, and stability. The inherent selectivity of tandem MS, combined with the chromatographic separation of diastereomers, ensures a method that is both trustworthy and fit for purpose in demanding research and development settings.
References
- PubChem. (n.d.). 2-Aminooctanoic acid. National Center for Biotechnology Information.
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Biological role and activity of (R)-2-Aminooctanoic acid
An In-Depth Technical Guide to the Biological Role and Activity of (R)-2-Aminooctanoic Acid
Foreword for the Researcher
In the landscape of drug discovery and molecular biology, the subtle yet profound influence of stereochemistry dictates the line between therapeutic efficacy and inertness. This guide is designed for the discerning scientist, researcher, and drug development professional. It moves beyond a simple recitation of facts about 2-aminooctanoic acid to provide a deeper, more causal understanding of its significance. We will navigate the well-documented activities of its (S)-enantiomer, use this knowledge to frame the critical, unanswered questions surrounding the (R)-enantiomer, and provide actionable, field-proven protocols. Our objective is to not only inform but also to equip you with the foundational knowledge and methodologies necessary to explore this promising, yet under-investigated, chiral molecule.
Molecular Profile: An Introduction to 2-Aminooctanoic Acid
2-Aminooctanoic acid, also known as α-aminocaprylic acid, is a non-proteinogenic α-amino acid.[1][2] Structurally, it is a derivative of the eight-carbon fatty acid, caprylic acid, with an amino group substituted at the alpha-carbon (position 2).[1] This unique structure confers a dual character: the lipophilic eight-carbon chain and the polar amino acid headgroup.
As the α-carbon is a chiral center, 2-aminooctanoic acid exists as two non-superimposable mirror images, or enantiomers: this compound and (S)-2-Aminooctanoic acid. This chirality is not a trivial structural detail; it is the central determinant of the molecule's biological specificity. In biological systems—which are themselves chiral—enantiomers frequently exhibit profoundly different pharmacological, toxicological, and metabolic activities. While it has been identified as a human metabolite, found in biofluids like blood and urine, a detailed understanding of its endogenous role remains elusive.[2]
The Stereochemical Question: Why the (R)-Enantiomer Demands Investigation
A comprehensive review of the current scientific literature reveals a significant knowledge imbalance: the biological activity of (S)-2-Aminooctanoic acid is well-documented, particularly in the context of enhancing antimicrobial peptides, while the specific roles of This compound remain largely uncharacterized.[3][4][5]
This disparity represents a critical research gap. It is a fundamental principle in pharmacology that enantiomers can interact differently with chiral biological targets such as enzymes and receptors.[6] For instance, the D-enantiomers (analogous to the R/S system in this context) of some antimicrobial peptides (AMPs) have demonstrated significantly higher antibacterial efficacy than their natural L-enantiomer counterparts.[6] This enhanced activity is not solely due to increased resistance to proteases but also stems from distinct stereospecific interactions with components of the bacterial cell envelope, like peptidoglycan.[6]
Therefore, it is scientifically logical to hypothesize that the stereochemistry of 2-aminooctanoic acid, when used as a modifying agent, will directly influence the efficacy and mechanism of action of the resulting conjugate. The orientation of the C8 alkyl chain, dictated by the (R) or (S) configuration, could fundamentally alter how a modified peptide docks with and disrupts the bacterial membrane, leading to potentially significant differences in antimicrobial potency and spectrum.
Proven Biological Activity: (S)-2-Aminooctanoic Acid as a Potentiator of Antimicrobial Peptides
The most robustly documented application of 2-aminooctanoic acid is in the strategic modification of antimicrobial peptides (AMPs) to boost their therapeutic potential.[7]
Causality Behind the Experimental Choice: The Hydrophobicity Principle
Many AMPs, while promising, suffer from moderate efficacy. A key strategy to overcome this is to increase their hydrophobicity.[8][9] Enhancing the lipophilic character of a peptide improves its ability to partition into and disrupt the lipid bilayer of bacterial membranes, which is often the primary mechanism of action.[9] Conjugating a fatty amino acid like (S)-2-aminooctanoic acid provides a direct and effective method to achieve this, essentially adding a lipid "tail" to the peptide.[3]
Case Study: Modification of a Lactoferricin B-Derived Peptide
In a key study, researchers biosynthesized (S)-2-aminooctanoic acid with high enantiomeric purity (>98% ee) and conjugated it to both the N-terminus and C-terminus of an AMP derived from lactoferricin B.[3][4] The results were striking:
-
Enhanced Potency: The antibacterial activity of the modified peptides was improved by up to 16-fold compared to the unmodified parent peptide.[3][4]
-
Stereospecific Advantage: C-terminal modification proved consistently superior to N-terminal modification, yielding lower minimal inhibitory concentrations (MICs).[3]
-
Broadened Spectrum: The C-terminally modified peptide was uniquely effective against Staphylococcus aureus, a notoriously difficult-to-treat pathogen, where the other variants failed.[3][4]
The workflow for such an experiment is a self-validating system, beginning with the pure chiral building block and proceeding through conjugation to a well-defined biological readout.
Caption: Workflow for AMP modification and evaluation.
Quantitative Data: Antimicrobial Efficacy
The following table summarizes the Minimal Inhibitory Concentration (MIC) data for the C-terminally modified lactoferricin B peptide, demonstrating its efficacy against a panel of Gram-positive and Gram-negative bacteria.[3][4]
| Bacterial Strain | Type | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 25 |
| Bacillus subtilis | Gram-Positive | 50 |
| Salmonella typhimurium | Gram-Negative | 100 |
| Pseudomonas aeruginosa | Gram-Negative | 200 |
| Staphylococcus aureus | Gram-Positive | 400 |
Synthesis Methodologies: Accessing the Chiral Building Block
The ability to produce 2-aminooctanoic acid in a chemically and stereochemically pure form is paramount for its use in research and development. Two primary routes are employed.
Experimental Protocol 1: Enantioselective Biosynthesis of (S)-2-Aminooctanoic Acid
This method leverages the stereospecificity of enzymes to produce the (S)-enantiomer with high purity. The causality is clear: using a biocatalyst avoids the formation of the unwanted (R)-enantiomer, simplifying downstream purification and ensuring stereochemical integrity for biological assays.[3]
Principle: A transaminase enzyme catalyzes the transfer of an amino group from a donor molecule to the keto-acid precursor, 2-oxooctanoic acid, to stereoselectively form (S)-2-aminooctanoic acid.
Step-by-Step Methodology:
-
Enzyme Preparation: The ω-transaminase from Chromobacterium violaceum is expressed in a suitable host (e.g., E. coli) and purified via affinity chromatography.
-
Reaction Setup: A reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) is prepared containing pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Substrate Addition: The amino acceptor, 2-oxooctanoic acid, and an amino donor (e.g., (S)-1-phenylethylamine) are added to the reaction mixture.
-
Enzymatic Conversion: The purified transaminase is added to initiate the reaction. The mixture is incubated at an optimal temperature (e.g., 30°C) with gentle agitation for several hours.
-
Monitoring: The reaction progress is monitored by HPLC to track the formation of the product and consumption of the substrates.
-
Workup and Purification: Once the reaction reaches completion (typically 50-80% conversion), the enzyme is removed (e.g., by precipitation or filtration). The product, (S)-2-aminooctanoic acid, is then purified from the reaction mixture using techniques like ion-exchange chromatography.
Experimental Protocol 2: Chemical Synthesis of Racemic 2-Aminooctanoic Acid (Strecker Synthesis)
This classic organic chemistry method is a robust way to produce the racemic (DL) mixture of 2-aminooctanoic acid. It is a reliable, albeit non-stereoselective, route.[10]
Principle: A one-pot, multi-component reaction involving an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.
Step-by-Step Methodology:
-
Aminonitrile Formation: In a well-ventilated fume hood, heptanal (the 7-carbon aldehyde precursor) is added to an aqueous solution of ammonium chloride. An aqueous solution of potassium cyanide is then added dropwise with vigorous stirring at room temperature. The reaction is monitored by TLC until the heptanal is consumed.
-
Extraction: The resulting α-aminooctanenitrile is extracted from the aqueous mixture using an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude α-aminooctanenitrile.
-
Hydrolysis: The crude aminonitrile is refluxed with a strong acid (e.g., 6 M HCl) for several hours until hydrolysis is complete (monitored by TLC).
-
Precipitation and Isolation: The reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of 2-aminooctanoic acid (~pH 6) using a base (e.g., ammonium hydroxide). This causes the amino acid to precipitate out of solution.
-
Final Purification: The precipitated solid is collected by filtration, washed with cold water and ethanol to remove residual salts, and dried to yield racemic 2-aminooctanoic acid.
Caption: Comparison of biocatalytic and chemical synthesis routes.
Future Directions and Implications for Drug Development
The established success of (S)-2-aminooctanoic acid in peptide modification serves as a strong foundation, but the future lies in exploring the untapped potential of its (R)-enantiomer.
-
Chiral Building Block: As a non-natural amino acid, this compound is a valuable chiral building block for the synthesis of complex pharmaceuticals. Its defined stereocenter can be used to control the three-dimensional architecture of a target molecule, which is essential for specific receptor binding and enzymatic interactions.
-
Prodrug Development: The lipophilic nature of the octanoic acid chain can be exploited in prodrug design. Attaching this compound to a parent drug could modify its physicochemical properties, potentially improving its membrane permeability, altering its metabolic profile, or targeting it to specific tissues.
A Call for Stereospecific Investigation
The most pressing need is a head-to-head comparison of the (R)- and (S)-enantiomers in a validated biological system. A logical and crucial next step for the field would be:
-
The chemical synthesis and purification of enantiomerically pure this compound.
-
Conjugation of the (R)-enantiomer to the C-terminus of the same lactoferricin B-derived peptide used in previous studies.
-
A direct comparative analysis of the MICs of the (R)-modified, (S)-modified, and unmodified peptides against a broad panel of bacteria.
-
Mechanistic studies (e.g., membrane depolarization assays) to determine if the two enantiomeric conjugates kill bacteria in the same manner.
The results of these experiments would provide invaluable data on the structure-activity relationship of this modification and could reveal a previously unknown advantage for the (R)-enantiomer, potentially opening new avenues for the development of more potent anti-infective agents.
References
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- Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622-D631. (Metabocard for DL-2-Aminooctanoic acid (HMDB0000991)).
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- Kubyshkin, V., et al. (2022). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 27(15), 4991.
- Han, H., et al. (2024). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. International Journal of Molecular Sciences, 25(7), 3968.
- Gornik, O., et al. (2023). Lactoferricin B Combined with Antibiotics Exhibits Leukemic Selectivity and Antimicrobial Activity. International Journal of Molecular Sciences, 24(24), 17215.
- Wei, L., et al. (2018). Antibacterial Activity and Mechanism of Action of Bovine Lactoferricin Derivatives with Symmetrical Amino Acid Sequences. International Journal of Molecular Sciences, 19(10), 2946.
- Wang, Y., et al. (2021). Interactions of two enantiomers of a designer antimicrobial peptide with structural components of the bacterial cell envelope. Scientific Reports, 11(1), 1-12.
- Schug, K. A., et al. (2014). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of The American Society for Mass Spectrometry, 25(8), 1436-1445.
- Torres-Larios, A., et al. (2021). Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. Frontiers in Pharmacology, 12, 706894.
- Miller, C. A., et al. (2019). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Organic Letters, 21(11), 4322-4326.
- Wei, L., et al. (2018). Antibacterial Activity and Mechanism of Action of Bovine Lactoferricin Derivatives with Symmetrical Amino Acid Sequences. International Journal of Molecular Sciences, 19(10), 2946.
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- Avnir, D., et al. (2005). Stereoselective antibodies to free α‐hydroxy acids. Chirality, 17(5), 261-266.
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Is (R)-2-Aminooctanoic acid a natural amino acid?
An In-Depth Technical Guide to (R)-2-Aminooctanoic Acid
Executive Summary: This technical guide provides a comprehensive analysis of (R)-2-aminocaproic acid, focusing on its classification as a natural or non-natural amino acid. 2-Aminooctanoic acid is classified as a non-proteinogenic α-amino acid .[1] While the racemic mixture (DL-2-amino-octanoic acid) has been identified as a human metabolite and detected in various natural sources, including certain foods and organisms, it is not one of the 20 canonical amino acids encoded in the genetic code for protein synthesis.[2][3][4][5] For research, pharmaceutical, and industrial purposes, specific enantiomers such as (R)-2-amino-octanoic acid are produced primarily through chemical synthesis or biocatalysis. This guide details its physicochemical properties, established synthetic methodologies, analytical characterization, and key applications in drug development, particularly in the modification of peptides to enhance their therapeutic properties.
Classification and Natural Occurrence
Amino acids are fundamentally classified into two categories: proteinogenic and non-proteinogenic. Proteinogenic amino acids are the 20 (plus selenocysteine and pyrrolysine) primary building blocks of proteins, directly encoded by an organism's genome.[5] In contrast, non-proteinogenic amino acids (NPAAs) are not incorporated into proteins during ribosomal translation but can play significant roles as metabolic intermediates, signaling molecules, or constituents of non-ribosomal peptides.[4][6][7]
2-Aminooctanoic acid falls squarely into the non-proteinogenic category.[1] While it is not used to build proteins, its presence has been confirmed in the natural world:
-
As a Metabolite: It is recognized as a human metabolite and has been detected in biofluids such as blood, urine, and feces.[2][3]
-
In Organisms: The compound has been reported in organisms like Drosophila melanogaster and Euglena gracilis.[2]
-
In Foods: The Human Metabolome Database (HMDB) and FooDB indicate that DL-2-amino-octanoic acid has been detected in various food sources, including poultry (chicken, turkey), pork, and cow's milk.[3][8]
It is crucial to note that most reports of its natural occurrence refer to the racemic DL-mixture or do not specify the stereoisomer.[2][3][8] The targeted investigation and application in fields like drug development almost exclusively require enantiomerically pure forms, such as (R)-2-amino-octanoic acid or its (S)-enantiomer, which are typically accessed via synthesis.[9][10] The term "unnatural amino acid" is often used in the context of biocatalysis or chemical synthesis to describe the production of such chiral building blocks for specific applications.[9]
Physicochemical and Spectroscopic Properties
The distinct properties of 2-amino-octanoic acid, stemming from its eight-carbon aliphatic side chain, govern its behavior and applications. A summary of its key properties, primarily sourced from the PubChem and Human Metabolome databases, is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 159.23 g/mol | PubChem[2] |
| IUPAC Name | (2R)-2-aminooctanoic acid | PubChem[10] |
| Appearance | Solid | HMDB[3] |
| Melting Point | 194 - 196 °C | HMDB[3] |
| Water Solubility | 19 mg/mL | HMDB[3] |
| pKa (Strongest Acidic) | 2.89 | FooDB[8] |
| pKa (Strongest Basic) | 9.53 | FooDB[8] |
| LogP | -0.5 | PubChem[2][10] |
| Polar Surface Area | 63.32 Ų | FooDB[8] |
Synthesis and Manufacturing
While 2-amino-octanoic acid is naturally occurring, its isolation from natural sources is not commercially viable. Therefore, for research and development, it is produced synthetically. Classical methods and modern biocatalytic routes are both employed to generate this compound, often with a focus on achieving high enantiomeric purity.
Classical Synthetic Route: The Strecker Synthesis
The Strecker synthesis, a foundational method in amino acid chemistry, provides a reliable route to α-amino acids from aldehydes.[1] For 2-amino-octanoic acid, the synthesis begins with heptanal.
Caption: Workflow of the Strecker synthesis for DL-2-Aminooctanoic acid.
-
Step 1: Formation of 2-Aminooctanenitrile
-
In a well-ventilated fume hood, prepare a solution of ammonium chloride (1.1 equivalents) in water.
-
To this solution, add heptanal (1.0 equivalent).
-
With vigorous stirring, add an aqueous solution of potassium cyanide (1.1 equivalents) dropwise. The reaction is exothermic and should be cooled to maintain a consistent temperature.
-
Continue stirring at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the resulting 2-aminooctanenitrile with an organic solvent such as diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude aminonitrile.
-
-
Step 2: Hydrolysis to DL-2-Aminooctanoic Acid
-
Reflux the crude 2-aminooctanenitrile from Step 1 with a strong acid (e.g., 6 M hydrochloric acid) for several hours.
-
Monitor the hydrolysis by TLC until all the starting aminonitrile is consumed.
-
Cool the reaction mixture.
-
Carefully adjust the pH to the isoelectric point of 2-amino-octanoic acid (approximately pH 6) using a base like ammonium hydroxide. This will cause the amino acid to precipitate out of the solution.
-
Collect the solid precipitate by filtration.
-
Wash the product with cold water and then cold ethanol to remove residual salts and impurities.
-
Dry the purified 2-amino-octanoic acid under a vacuum.
-
Modern Biocatalytic Synthesis
Modern approaches increasingly utilize enzymes for their high stereoselectivity and environmentally benign reaction conditions. For instance, transaminases have been successfully employed to synthesize (S)-2-amino-octanoic acid with high enantiomeric excess (>98% ee) by transferring an amino group to a corresponding keto-acid precursor.[9] This biocatalytic method is highly valuable for producing specific enantiomers required for pharmaceutical applications.
Analytical Characterization
The identity, purity, and structure of (R)-2-amino-octanoic acid are confirmed using a suite of standard analytical techniques.
-
Mass Spectrometry (MS): Provides accurate mass determination. Techniques like GC-MS and LC-MS/MS are used to identify the compound in complex mixtures and elucidate its fragmentation patterns.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.[2]
-
Chiral Chromatography: Techniques such as high-efficiency capillary gas chromatography with chiral stationary phases are essential to determine the enantiomeric purity (e.g., the ratio of R to S enantiomers).[11]
Caption: A generalized workflow for the analytical characterization of 2-aminooctanoic acid.
Applications in Research and Drug Development
The primary value of (R)-2-amino-octanoic acid lies in its role as a specialized chemical building block. Its dual functionality—an amino group for peptide bond formation and a lipophilic octyl chain—makes it highly useful for modifying biological molecules.
Enhancement of Antimicrobial Peptides (AMPs)
A key application is the terminal modification of antimicrobial peptides.[9][12] Many promising peptide drug candidates suffer from poor stability and low bioavailability. Covalently attaching a fatty amino acid like 2-amino-octanoic acid, a process known as lipidation, can significantly improve these properties.
-
Causality of Enhanced Activity: The introduction of the eight-carbon chain increases the overall hydrophobicity of the peptide. This modification can enhance the peptide's ability to interact with and disrupt the lipid membranes of bacterial cells, leading to a substantial improvement in antibacterial activity—in some cases by up to 16-fold.[9]
-
Method of Conjugation: 2-Aminooctanoic acid can be coupled to either the N-terminus or the C-terminus of a peptide using standard solid-phase or solution-phase peptide synthesis chemistry.[9][12]
Caption: Modification of a peptide with 2-aminooctanoic acid to improve its properties.
Conclusion
References
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Synonyms for (R)-2-Aminooctanoic acid like (R)-2-Aminocaprylic acid
A Comprehensive Technical Guide to (R)-2-Aminooctanoic Acid
Executive Summary: this compound, also known by its synonym (R)-2-Aminocaprylic acid, is a non-proteinogenic α-amino acid that has emerged as a critical building block in pharmaceutical and biotechnological research. Its unique structure, featuring a chiral center and a C6 lipophilic side chain, imparts valuable properties for the modification of bioactive molecules, particularly peptides. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and chiral resolution methodologies. It details its primary applications in enhancing the therapeutic potential of antimicrobial peptides and its role in drug development. Furthermore, comprehensive protocols for its synthesis and analytical characterization are presented, supported by visualizations and authoritative references, to serve as a vital resource for researchers, scientists, and drug development professionals.
Introduction: Nomenclature and Significance
This compound is a chiral α-amino acid derivative of octanoic acid, which is commonly known as caprylic acid. This direct relationship gives rise to its most common synonym, (R)-2-Aminocaprylic acid.[1][2] As a non-proteinogenic or "unnatural" amino acid, it is not incorporated into proteins during ribosomal translation but has found significant utility as a synthetic building block.[3]
The molecule's key features are the amine and carboxylic acid groups attached to the alpha-carbon (C2), and a six-carbon aliphatic side chain. This combination of a hydrophilic amino acid headgroup and a moderately lipophilic tail classifies it as an amino fatty acid.[4] It is this amphipathic character that underpins its primary applications, particularly in the field of peptide science, where its incorporation can modulate hydrophobicity, membrane interaction, and overall biological activity.[5] This guide will explore the synthesis, analysis, and application of the specific (R)-enantiomer, a crucial distinction for stereospecific biological interactions.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of its effective use in synthesis and biological studies.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (2R)-2-aminooctanoic acid | [2] |
| Common Synonyms | (R)-2-Aminocaprylic acid, (2R)-2-azaniumyloctanoate | [2] |
| CAS Number | 106819-03-8 | [2] |
| Molecular Formula | C₈H₁₇NO₂ | [1][2] |
| Molecular Weight | 159.23 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 194 - 196 °C (for racemic mixture) | [1] |
| Solubility | 19 mg/mL in water (for racemic mixture) | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following data is characteristic of the compound (data derived from its racemic form).[1]
| Technique | Key Data Points |
| ¹H NMR | Shifts (ppm) at ~3.7 (α-H), ~1.8 (β-CH₂), ~1.3 (alkyl chain CH₂), ~0.8 (terminal CH₃) |
| ¹³C NMR | Shifts (ppm) at ~175-180 (C=O), ~57 (α-C), ~33-22 (alkyl chain carbons), ~15 (terminal CH₃) |
| Mass Spec. | Molecular Ion [M+H]⁺ at m/z ≈ 160.13 |
| IR Spectroscopy | Peaks (cm⁻¹) at ~2900-3100 (N-H stretch), ~1600-1700 (C=O stretch), ~1400-1500 (N-H bend) |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is a critical step for its application in stereospecific systems. While numerous methods for α-amino acid synthesis exist, the most common industrial approach involves the synthesis of a racemic mixture followed by chiral resolution. Modern enantioselective methods offer direct access to the desired enantiomer.
Racemic Synthesis: The Strecker Synthesis
The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes.[6] For 2-aminooctanoic acid, the process begins with heptanal. This method invariably produces a racemic (50:50) mixture of the (R) and (S) enantiomers.
Causality: The key step involves the nucleophilic attack of cyanide on an imine intermediate. Since the imine is planar, the cyanide can attack from either face with equal probability, leading to the racemic product.
Experimental Protocol: Strecker Synthesis of (±)-2-Aminooctanoic Acid [6]
-
Step 1: Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) in deionized water.
-
Add heptanal (1.0 eq) to the solution with vigorous stirring.
-
Slowly add an aqueous solution of potassium cyanide (1.1 eq) dropwise. Caution: Potassium cyanide is highly toxic.
-
Continue stirring at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Extract the resulting 2-aminooctanenitrile with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Step 2: Hydrolysis to Amino Acid:
-
Add 6 M hydrochloric acid to the crude aminonitrile from Step 1.
-
Heat the mixture to reflux for 8-12 hours, monitoring the disappearance of the nitrile by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to the isoelectric point (~pH 6) using ammonium hydroxide to precipitate the amino acid.
-
Collect the solid product by vacuum filtration, wash with cold water and then cold ethanol.
-
Dry the resulting white solid to yield racemic (±)-2-aminooctanoic acid.
-
Chiral Resolution of Diastereomeric Salts
Chiral resolution is a robust technique to separate a racemic mixture into its constituent enantiomers.[7] The process involves reacting the racemate with a single, pure enantiomer of another chiral compound (the resolving agent) to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.[8]
Causality: The interaction between the (R)-acid and (R)-base is diastereomeric to the interaction between the (S)-acid and (R)-base. These diastereomeric salts have different crystal lattice energies and solubilities, enabling their separation.
Experimental Protocol: Chiral Resolution
-
Salt Formation:
-
Dissolve the racemic (±)-2-aminooctanoic acid (1.0 eq) in a hot solvent, such as ethanol or an ethanol/water mixture.
-
In a separate flask, dissolve an enantiomerically pure chiral base, such as (R)-(+)-α-methylbenzylamine (0.5-1.0 eq), in the same solvent.
-
Slowly add the chiral base solution to the hot amino acid solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.
-
The purity of the crystallized salt can be enhanced by one or more recrystallization steps.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 2 M HCl) to protonate the amino acid and liberate the chiral resolving agent.
-
The resolving agent can often be recovered from the aqueous layer by basification and extraction.
-
Adjust the pH of the aqueous solution containing the protonated amino acid to its isoelectric point (~pH 6) to precipitate the pure this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Caption: Workflow for Chiral Resolution.
Modern Enantioselective Synthesis
While resolution is effective, it is inherently inefficient as it discards 50% of the starting material unless the unwanted enantiomer can be racemized and recycled. Modern organic chemistry favors enantioselective synthesis, which uses chiral catalysts or auxiliaries to create the desired enantiomer directly. Methods include asymmetric alkylations, hydrogenations, and enzymatic resolutions.[9][10] For instance, the use of chiral phase-transfer catalysts to alkylate glycine Schiff base esters provides a powerful route to various non-proteinogenic amino acids with high enantioselectivity.[9]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for modifying biological molecules to enhance their therapeutic properties.
Modification of Antimicrobial Peptides (AMPs)
The most prominent application of 2-aminooctanoic acid is in the lipidation of peptides.[3][5] Antimicrobial peptides (AMPs) are a class of host-defense molecules that combat pathogens. Their efficacy can often be improved by increasing their hydrophobicity, which enhances their ability to interact with and disrupt microbial membranes.
By incorporating 2-aminooctanoic acid at the N-terminus or C-terminus of an AMP, the lipophilic octyl chain acts as a lipid anchor.[3] This modification has been shown to significantly lower the Minimum Inhibitory Concentration (MIC) of AMPs against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa.[3] The fatty acid moiety facilitates stronger association with the bacterial membrane, leading to enhanced disruption and cell death.
Chiral Building Block in Drug Discovery
As a chiral, non-natural amino acid, this compound serves as a versatile synthon for the construction of more complex pharmaceutical agents.[11][12] Its defined stereochemistry is crucial for specific interactions with biological targets like enzymes and receptors. It can be used to introduce lipophilicity into a drug candidate to improve its pharmacokinetic profile, such as increasing membrane permeability and oral bioavailability.[11] This strategy is part of a broader prodrug approach where amino acid moieties are used to leverage endogenous transport systems for targeted drug delivery.[11]
Analytical Methodologies
Rigorous analytical control is necessary to confirm the identity, purity, and enantiomeric integrity of this compound.
Structural and Purity Analysis
Standard techniques such as NMR, Mass Spectrometry, and IR spectroscopy are used for structural confirmation, as detailed in Section 2.2. The overall purity of the compound is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or by Gas Chromatography (GC) after appropriate derivatization.
Enantiomeric Purity Analysis
Determining the enantiomeric excess (% ee) is critical to ensure the product is not contaminated with the (S)-enantiomer. The gold-standard technique for this is Chiral HPLC.
Causality: Chiral HPLC columns contain a stationary phase that is itself chiral. The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation and quantification.[13]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV or MS detector.
-
Column: A suitable chiral column (e.g., a cyclodextrin- or protein-based column).
-
Mobile Phase: An isocratic mixture of solvents, such as a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition must be optimized for the specific column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Record the chromatogram. The (R) and (S) enantiomers will appear as two separate peaks with different retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100%
-
Caption: Workflow for Enantiomeric Purity Analysis.
Safety and Handling
This compound requires careful handling in a laboratory setting. Based on available safety data for the closely related 8-aminooctanoic acid, the compound is classified as an irritant.[14][15]
-
Hazard Identification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Inhalation: Move person to fresh air.[14]
-
Seek medical attention if irritation persists in any case.
-
Conclusion
This compound is more than a simple amino acid; it is a specialized chemical tool that enables significant advances in peptide design and drug development. Its defined stereochemistry and unique lipophilic side chain provide a reliable method for enhancing the biological activity and pharmacokinetic properties of therapeutic molecules. A thorough understanding of its synthesis, chiral integrity, and analytical characterization, as detailed in this guide, is paramount for its successful application in creating next-generation therapeutics.
References
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- Almahboub, S. et al. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.
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A Technical Guide to Sourcing and Qualification of High-Purity (R)-2-Aminooctanoic Acid for Pharmaceutical Research and Development
Introduction: The Ascending Role of Non-canonical Amino Acids in Drug Discovery
In the landscape of modern drug development, the exploration of chemical space beyond nature's canonical set of twenty amino acids has become a cornerstone of innovation. Unnatural amino acids (UAAs) offer a powerful toolkit to modulate the pharmacological properties of peptide and small molecule therapeutics.[1][2][3] By introducing novel side chains and stereochemistries, researchers can enhance potency, improve metabolic stability, fine-tune solubility, and optimize binding interactions with biological targets.[1][4]
(R)-2-Aminooctanoic acid, a chiral non-proteinogenic amino acid, exemplifies the potential of this class of molecules. Its eight-carbon aliphatic side chain imparts significant lipophilicity, a property frequently leveraged to enhance the membrane permeability and oral bioavailability of drug candidates. The (R)-stereochemistry at the alpha-carbon provides a fixed three-dimensional orientation, crucial for specific molecular recognition and can influence the secondary structure of peptides into which it is incorporated. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, qualification, and quality control of high-purity this compound.
Strategic Supplier Selection for this compound
The integrity of preclinical and clinical research hinges on the quality of the starting materials. For a specialized building block like this compound, a meticulous supplier qualification process is paramount. The following diagram outlines a logical workflow for selecting and qualifying a suitable vendor.
Caption: Workflow for supplier selection and qualification.
Commercial Suppliers of this compound and Derivatives
The following table provides a comparative overview of several commercial suppliers offering this compound and its commonly used Fmoc-protected derivative. It is imperative to contact these suppliers directly for the most current specifications and to request a lot-specific Certificate of Analysis (CoA).
| Supplier | Product Name | CAS Number | Stated Purity | Availability of CoA | GMP Grade Potential |
| BLD Pharm | This compound | 106819-03-8 | Not specified on product page | CoA inquiry available | Inquire directly |
| Hangzhou Leap Chem Co., Ltd. | This compound | 106819-03-8 | Not specified on product page | Inquire directly | Supplier of various pharmaceutical intermediates |
| Fmoc-(2R)-2-Amino-octanoic acid | 888725-90-4 | Not specified on product page | Inquire directly | Inquire directly | |
| AChemBlock | Fmoc-(2R)-2-Amino-octanoic acid | 888725-90-4 | 95% | HNMR, HPLC, and CoA available for viewing | Inquire directly |
| Anaspec | Fmoc-2-aminooctanoic acid | Not specified | Not specified | Available | Offers GMP peptide manufacturing services |
Applications in Drug Development: Leveraging Lipophilicity and Chirality
The unique structural attributes of this compound make it a valuable building block in several therapeutic areas. Its primary application lies in the synthesis of novel peptides and peptidomimetics.
Enhancing Antimicrobial Peptides: The incorporation of fatty acid moieties, a process known as lipidation, is a well-established strategy to enhance the potency of antimicrobial peptides (AMPs). The octanoyl side chain of this compound can augment the interaction of AMPs with bacterial cell membranes, leading to improved lytic activity. Research has shown that terminal modification of peptides with 2-aminooctanoic acid can significantly improve their antibacterial efficacy.[5]
Improving Drug Delivery and Bioavailability: The lipophilic nature of this UAA can be exploited to improve the pharmacokinetic profile of peptide drugs, which are often plagued by poor membrane permeability and rapid clearance. By strategically incorporating this compound into a peptide sequence, it is possible to enhance its ability to cross cellular membranes and improve its overall bioavailability.
While specific FDA-approved drugs containing this compound are not readily found in public databases, the broader class of unnatural amino acids is well-represented in recently approved pharmaceuticals.[1][6] This underscores the growing acceptance and utility of UAAs in drug design. The application of this compound is more likely to be found in early-stage drug discovery and preclinical development, where its unique properties are being explored to create novel therapeutic candidates.
Incoming Quality Control and Validation: A Framework for Ensuring Purity and Identity
Upon receipt of this compound from a chosen supplier, a robust in-house quality control (QC) protocol is essential to verify its identity, purity, and, most critically, its enantiomeric integrity. The following workflow and detailed protocols provide a comprehensive framework for this process.
Caption: Workflow for incoming quality control of this compound.
Experimental Protocols for Quality Control
1. Visual Inspection:
-
Procedure: Carefully inspect the container for any signs of damage or tampering. Examine the material itself for uniform color and consistency, noting any discoloration or clumps.
-
Causality: This initial step is a simple yet crucial first-line check for potential contamination or degradation that may have occurred during shipping or storage.
2. Solubility Testing:
-
Procedure: Assess the solubility of a small amount of the material in relevant solvents, such as water and methanol. For instance, 2-aminooctanoic acid has a reported aqueous solubility of 19 mg/mL.
-
Causality: Verifying the solubility profile against known data can provide an early indication of the material's identity and purity. Significant deviations may suggest the presence of impurities.
3. Identity Confirmation via Spectroscopy:
-
¹H-NMR Spectroscopy:
-
Procedure: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O with a pH adjustment to ~7). Acquire the proton NMR spectrum.
-
Expected Spectrum: The spectrum should be consistent with the structure of 2-aminooctanoic acid, showing characteristic peaks for the alpha-proton, the methylene groups of the alkyl chain, and the terminal methyl group. For example, in water at pH 7, the alpha-proton (CH) typically appears as a triplet around 3.72 ppm.[7]
-
Causality: ¹H-NMR provides a detailed fingerprint of the molecule's structure, confirming the connectivity of the atoms and the absence of significant organic impurities.
-
-
FT-IR Spectroscopy:
-
Procedure: Acquire the infrared spectrum of the solid material using an ATR-FT-IR spectrometer.
-
Expected Spectrum: The spectrum should exhibit characteristic absorption bands for the functional groups present: a broad O-H stretch from the carboxylic acid, N-H stretching from the amine, and C-H stretching from the alkyl chain.
-
Causality: FT-IR is a rapid and reliable method to confirm the presence of the key functional groups, further verifying the identity of the compound.
-
4. Purity and Enantiomeric Excess by Chiral HPLC: This is the most critical analytical test for this material, as it directly assesses the enantiomeric purity.
-
Method Development Considerations: The separation of underivatized amino acid enantiomers can be challenging. A direct method using a chiral stationary phase (CSP) is often preferred to avoid the complexities of derivatization.[8][9] Macrocyclic glycopeptide-based columns, such as those with teicoplanin or vancomycin selectors, are known to be effective for this purpose.[10]
-
Sample Preparation: Accurately prepare a solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Also, prepare a solution of the racemic (DL)-2-Aminooctanoic acid to establish the retention times of both enantiomers.
-
Chromatographic Conditions (Representative Method):
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for enhanced sensitivity and selectivity.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample of this compound.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
-
-
Acceptance Criteria: For use in drug development, the enantiomeric excess should typically be ≥ 98%, with higher purity (≥ 99.5%) often required for later-stage development and GMP applications.
-
Causality: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules. Ensuring a high enantiomeric excess is critical, as the "wrong" enantiomer could have different pharmacological or toxicological properties, potentially impacting the safety and efficacy of the final drug product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutics. Its successful application, however, is contingent upon the procurement of high-purity material from a reliable source. The implementation of a rigorous supplier qualification process and a comprehensive in-house quality control protocol, with a particular emphasis on the determination of enantiomeric excess by chiral HPLC, are non-negotiable steps to ensure the integrity of research and the development of safe and effective medicines. This guide provides a foundational framework for these critical activities, empowering researchers and drug development professionals to confidently incorporate this and other non-canonical amino acids into their discovery and development pipelines.
References
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- Anaspec. Fmoc-2-aminooctanoic acid - 1 g. [Link]
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- FooDB. Showing Compound DL-2-Aminooctanoic acid (FDB022354). [Link]
- Anaspec. GMP Peptide Manufacturing Services. [Link]
- ResearchGate.
- Phenomenex.
- ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]
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Methodological & Application
Enantioselective synthesis of (R)-2-Aminooctanoic acid
Initiating Information Gathering
I'm starting a broad information search on enantioselective synthesis methods for (R)-2-Aminooctanoic acid. I'm focusing on well-established protocols that are reliable and suitable for researchers, scientists, and drug developers. I aim to uncover diverse approaches for the project.
Exploring Synthetic Strategies
I've expanded my search to include specific enantioselective methods. I will be looking for asymmetric catalysis, enzymatic resolution, and chiral auxiliary approaches. I'm focusing on finding detailed experimental procedures with supporting data for each strategy, ensuring the sources are authoritative. My intention is to include information from peer-reviewed publications and patents to thoroughly document each method.
Outlining the Application Note
Now, I'm setting the structure for the application note. I plan to start by emphasizing the importance of this compound. Then, I'll delve into the chemical principles, experimental design, and detailed protocols for each identified synthetic method, which will include reaction conditions, yields, and enantiomeric excess in tables. I'll use Graphviz diagrams to visualize the workflows and cite all sources with verifiable URLs. This will be a comprehensive guide!
Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids
Abstract: Enantiomerically pure α-amino acids are indispensable building blocks in modern chemical and pharmaceutical research.[1] Their roles as components of peptides, chiral ligands, and precursors for complex natural products and active pharmaceutical ingredients necessitate robust and efficient synthetic methodologies.[1][2] This guide provides an in-depth overview of prevalent asymmetric synthesis strategies for α-amino acids, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. Detailed protocols for key transformations, comparative data tables, and mechanistic diagrams are provided to serve as a comprehensive resource for both laboratory practice and conceptual understanding.
Introduction: The Centrality of Chirality in α-Amino Acids
α-Amino acids represent a cornerstone of organic chemistry and biology. The stereocenter at the α-carbon dictates the three-dimensional structure and, consequently, the biological activity of peptides, proteins, and numerous pharmaceutical agents. While nature provides a ready supply of 20 proteinogenic L-amino acids, the demand for their D-enantiomers and a vast array of unnatural α-amino acids (uAAs) has surged, driven by the need to create peptides with enhanced stability, novel drugs, and advanced materials.[2]
The primary challenge in α-amino acid synthesis is the precise control of stereochemistry. Methodologies can be broadly categorized into three generations of approaches:
-
Chiral Pool Synthesis: Leveraging the inherent chirality of naturally occurring amino acids.
-
Diastereoselective Synthesis: Employing stoichiometric chiral auxiliaries to direct the formation of a new stereocenter.
-
Catalytic Enantioselective Synthesis: Utilizing substoichiometric amounts of a chiral catalyst to generate enantiomerically enriched products, representing the most atom-economical and powerful strategy.[1]
This document will dissect these key strategies, providing the theoretical basis and practical protocols required for their successful implementation.
Strategic Overview of Asymmetric Synthesis Pathways
The selection of a synthetic strategy depends on factors such as the desired scale, structural complexity of the target amino acid, and availability of starting materials. The following diagram illustrates the main conceptual pathways discussed in this guide.
Caption: Major synthetic routes to enantioenriched α-amino acids.
Diastereoselective Synthesis: The Chiral Auxiliary Approach
This classical yet highly reliable strategy involves covalently attaching a chiral auxiliary to a glycine substrate. The auxiliary imposes a rigid chiral environment, forcing an incoming electrophile to attack one face of the resulting enolate preferentially.
3.1. Principle of Operation: Alkylation of Chiral Glycine Enolates
The most common implementation involves the alkylation of a glycine derivative bearing a recoverable chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone.[3][4]
Mechanism:
-
Attachment: Glycine is coupled with the chiral auxiliary to form a chiral substrate.
-
Enolization: A strong base (e.g., LDA, LiHMDS) deprotonates the α-carbon. The lithium cation chelates with carbonyl oxygens and atoms on the auxiliary, forming a rigid, planar enolate.
-
Stereoselective Alkylation: The steric bulk of the auxiliary blocks one face of the enolate, directing the alkylating agent (R-X) to the opposite, less hindered face.
-
Cleavage: The newly formed, diastereomerically enriched amino acid derivative is hydrolyzed to release the target α-amino acid and recover the chiral auxiliary.[4]
Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.
3.2. Data Summary: Representative Alkylations
The diastereoselectivity of these reactions is typically very high, making this a robust method for accessing highly pure isomers.
| Chiral Auxiliary | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Excess (de %) | Reference |
| Pseudoephedrine | Benzyl Bromide | LiHMDS | 95 | >99 | [4] |
| Evans Oxazolidinone | Allyl Iodide | NaHMDS | 89 | 98 | [5] |
| (S)-Indoline Amide | Methyl Iodide | n-BuLi | 85 | 96 | [3] |
3.3. Protocol: Asymmetric Synthesis of (R)-Phenylalanine via Pseudoephedrine Glycinamide
This protocol is adapted from Myers et al. and provides a practical method for preparing enantiomerically pure α-amino acids.[4]
Materials:
-
(+)-Pseudoephedrine glycinamide (1.0 eq)
-
Anhydrous Lithium Chloride (LiCl, 6.0 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.2 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, 1 M HCl, Saturated aqueous NaHCO₃, Brine
Procedure:
-
Enolate Formation:
-
To a flame-dried, argon-purged round-bottom flask, add (+)-pseudoephedrine glycinamide and anhydrous LiCl.
-
Add anhydrous THF and cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS solution dropwise over 15 minutes. The slurry should become a clear, pale-yellow solution.
-
Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 15 minutes.
-
-
Alkylation:
-
Cool the enolate solution back down to -78 °C.
-
Add benzyl bromide dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylation product in a 1:1 mixture of THF and 1 M HCl.
-
Heat the mixture at reflux for 12-24 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, wash with dichloromethane to remove the recovered pseudoephedrine auxiliary.
-
The aqueous layer containing the (R)-phenylalanine hydrochloride salt can be concentrated or purified by ion-exchange chromatography to yield the salt-free amino acid.[4]
-
Catalytic Enantioselective Synthesis
Catalytic methods represent the state-of-the-art in amino acid synthesis, offering high efficiency, atom economy, and stereocontrol with only a small amount of a chiral catalyst.[1]
4.1. Asymmetric Hydrogenation of Prochiral Enamides
This is one of the most powerful and widely used industrial methods for producing enantiopure amino acids.[6] It involves the hydrogenation of an α,β-dehydroamino acid derivative (enamide) using a chiral transition metal complex, typically based on rhodium or ruthenium with chiral phosphine ligands (e.g., DuPHOS, BPE).[1][7][8]
Catalytic Cycle: The mechanism involves oxidative addition of H₂ to the metal center, coordination of the enamide substrate to the chiral catalyst, migratory insertion to form a metal-alkyl intermediate, and finally, reductive elimination to release the product and regenerate the catalyst. The chiral ligand environment dictates the facial selectivity of the hydrogenation.[7]
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Data Summary:
| Substrate (Enamide) | Catalyst | H₂ Pressure | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Me-DuPHOS)]+ | 60 psi | >99 | >99 | [8] |
| (Z)-N-Acetyl-β-(3-pyridyl)dehydroalanine | [Rh((S,S)-Et-DuPHOS)]+ | 90 psi | 96 | 99 | [1] |
| N-Benzoyl-1-cyclobutenyl-glycine | [Rh((R,R)-Me-BPE)]+ | 60 psi | >99 | 99.4 | [8] |
4.2. Asymmetric Phase-Transfer Catalysis (PTC)
PTC is an operationally simple and cost-effective method for the asymmetric alkylation of glycine imines, typically a benzophenone Schiff base of a glycine ester.[9] The key is a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, which acts as the phase-transfer catalyst.[1][9]
Principle of Operation:
-
Deprotonation: A base (e.g., solid K₂CO₃ or aqueous KOH) deprotonates the glycine imine at the interface of the organic and solid/aqueous phases.
-
Ion Pair Formation: The chiral catalyst (QX⁻) exchanges its counter-anion for the glycine enolate, forming a chiral ion pair [QEnolate⁻].
-
Phase Transfer & Alkylation: This lipophilic chiral ion pair moves into the organic phase, where the enolate is alkylated by an electrophile (R-X). The chiral environment of the catalyst's cation (Q*) shields one face of the enolate, ensuring a stereoselective reaction.
-
Catalyst Regeneration: The product is released, and the catalyst [Q*X⁻] returns to the interface to begin another cycle.
Data Summary:
| Glycine Derivative | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Glycine tert-butyl ester Schiff base | Benzyl Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 95 | 99 | [9] |
| Glycine ethyl ester Schiff base | Propargyl Bromide | Cinchona-functionalized calixarene | 98 | 99.9 | [10] |
| Glycine tert-butyl ester Schiff base | Allyl Acetate | Maruoka Catalyst (spiro-type) | 85 | 96 | [11] |
4.3. Protocol: PTC Alkylation of Glycine Schiff Base
This general protocol is based on the widely used Cinchona alkaloid-derived catalysts for the synthesis of α-alkyl amino acids.[9][10]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)
-
Chiral Phase-Transfer Catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1 mol%)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 5.0 eq)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester, the chiral phase-transfer catalyst, and powdered anhydrous K₂CO₃.
-
Add anhydrous toluene, and begin vigorous stirring to create a fine suspension.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to maximize enantioselectivity.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Allow the reaction to stir vigorously at the set temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing with toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by flash chromatography to yield the protected amino acid.
-
The Schiff base and ester protecting groups can be removed by acidic hydrolysis (e.g., 3 M HCl) to afford the final amino acid.
4.4. Asymmetric Strecker Synthesis
The Strecker synthesis is a three-component reaction that constructs an α-amino acid from an aldehyde, an amine source (like ammonia), and a cyanide source.[12][13] The asymmetric variant uses a chiral catalyst to control the stereoselective addition of cyanide to an imine formed in situ.[14]
Mechanism:
-
The aldehyde and amine condense to form a prochiral imine.
-
The chiral catalyst (e.g., a chiral thiourea or a metal-salen complex) activates the imine and/or the cyanide source (e.g., TMSCN).
-
The cyanide nucleophile adds to one face of the activated imine, directed by the chiral catalyst, to form an enantioenriched α-aminonitrile.
-
Hydrolysis of the nitrile group yields the target α-amino acid.[13]
Caption: Key steps in the catalytic asymmetric Strecker synthesis.
Data Summary:
| Aldehyde | Catalyst | Cyanide Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Benzaldehyde | Chiral Gd-complex | TMSCN | 97 | 96 | |
| Isovaleraldehyde | Chiral Ti-salen complex | HCN | 86 | 91 | |
| p-Tolualdehyde | BINOL-derived catalyst | KCN | 93 | >99 (via crystallization) | [14][15] |
Conclusion
The asymmetric synthesis of α-amino acids is a mature yet continually evolving field. While diastereoselective methods using chiral auxiliaries offer predictability and high fidelity, modern catalytic approaches such as asymmetric hydrogenation and phase-transfer catalysis provide superior efficiency and atom economy, making them suitable for large-scale applications.[1][4] The choice of method ultimately depends on the specific target molecule, required scale, and available resources. The protocols and data presented herein serve as a practical guide for navigating these powerful synthetic tools to access the vast and valuable chemical space of unnatural α-amino acids.
References
- Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671.
- Barber, D. M., & Le, T. N. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 9(21), 4848–4852.
- Dellaria, J. F., Jr., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916–3926.
- O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 44(7), 558–572.
- Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(36), 8488–8489.
- Endoma-Arias, M. A. A., & O'Donnell, M. J. (2016). PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. ResearchGate.
- Groenendaal, B., & O'Donnell, M. J. (2009). The Asymmetric Strecker Reaction. Chemical Reviews, 109(9), 4421–4437.
- Burk, M. J., et al. (1995). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, 117(16), 4423–4424.
- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
- Chemistry LibreTexts. (2022). Synthesis of Amino Acids.
- Imwinkelried, R., & Schiess, M. (1997). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 119(28), 6508–6518.
- Liu, J.-Q., et al. (2001). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 123(51), 12935–12942.
- Mulzer Research Group. (2012). Chiral Pool Synthesis: from α-Amino Acids and Derivatives. Universität Wien.
- Myers, A. G., & Yoon, T. (1997). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 119(36), 8488-8489.
- Najera, C., & Sansano, J. M. (2007). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. PubMed.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols. Humana Press.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC.
- Zhang, X., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry, 88(11), 7434–7442.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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Application Notes & Protocols: Biocatalytic Production of (R)-2-Aminooctanoic Acid Using Transaminase
Introduction: The Imperative for Chiral Purity in Non-Canonical Amino Acids
(R)-2-Aminooctanoic acid is a non-canonical amino acid (NCAA) of growing interest in pharmaceutical development. As a chiral building block, its stereochemistry is critical, with different enantiomers often exhibiting vastly different biological activities and toxicological profiles. The demand for enantiomerically pure compounds has driven the development of sustainable and highly selective synthetic methods. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and efficient alternative to traditional chemical synthesis, which may rely on heavy metal catalysts and harsh reaction conditions.
Amine transaminases (ATAs) have emerged as powerful biocatalysts for the synthesis of chiral amines and amino acids. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. The reaction proceeds via a ping-pong bi-bi mechanism, where the PLP cofactor acts as an intermediary carrier of the amino group. The remarkable enantio- and regioselectivity of ATAs make them ideal for the production of optically pure amino compounds.
This application note provides a detailed guide to the biocatalytic production of this compound from its corresponding keto acid, 2-oxooctanoic acid, using an (R)-selective amine transaminase. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss key considerations for reaction optimization and analysis.
Reaction Principle: Asymmetric Synthesis via Transamination
The core of this biocatalytic process is the asymmetric amination of a prochiral ketone, 2-oxooctanoic acid, to yield the chiral amine, this compound. This transformation is catalyzed by an (R)-selective amine transaminase.
The overall reaction is as follows:
2-oxooctanoic acid + Amino Donor ⇌ this compound + Keto Co-product
The reaction is reversible, and the choice of amino donor can influence the reaction equilibrium. Common amino donors include isopropylamine, L-alanine, or other primary amines. When using an amino donor like isopropylamine, the co-product is acetone, which can be removed from the reaction mixture to drive the equilibrium towards product formation.
Diagram of the Transaminase Catalytic Cycle
Caption: Ping-Pong Bi-Bi Mechanism of Transaminase.
Materials and Reagents
| Reagent | Supplier | Grade |
| (R)-selective Amine Transaminase | e.g., Codexis, Johnson Matthey | Recombinant, Lyophilized |
| 2-Oxooctanoic acid | Sigma-Aldrich, TCI | ≥98% |
| Isopropylamine | Sigma-Aldrich | ≥99% |
| Pyridoxal-5'-phosphate (PLP) | Sigma-Aldrich | ≥98% |
| Potassium Phosphate Monobasic | Fisher Scientific | ACS Grade |
| Potassium Phosphate Dibasic | Fisher Scientific | ACS Grade |
| This compound standard | Sigma-Aldrich | ≥98% |
| (S)-2-Aminooctanoic acid standard | Sigma-Aldrich | ≥98% |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | HPLC Grade |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound
This protocol outlines the batch synthesis of this compound from 2-oxooctanoic acid.
1. Preparation of Reagents:
-
1 M Potassium Phosphate Buffer (pH 8.0): Prepare by titrating a solution of 1 M potassium phosphate monobasic with 1 M potassium phosphate dibasic until the desired pH is reached.
-
Substrate Stock Solution (200 mM): Dissolve the appropriate amount of 2-oxooctanoic acid in the 1 M potassium phosphate buffer (pH 8.0). Gentle warming may be required for complete dissolution.
-
PLP Stock Solution (10 mM): Dissolve pyridoxal-5'-phosphate in deionized water.
2. Reaction Setup:
The following is a representative reaction setup. Optimization of substrate and enzyme loading is recommended.
| Component | Stock Concentration | Volume | Final Concentration |
| 1 M Potassium Phosphate Buffer (pH 8.0) | 1 M | 5 mL | 100 mM |
| 2-Oxooctanoic acid | 200 mM | 2.5 mL | 50 mM |
| Isopropylamine | Neat | 0.5 mL | ~1 M |
| PLP | 10 mM | 0.1 mL | 1 mM |
| (R)-selective Amine Transaminase | Lyophilized Powder | 10-50 mg | 1-5 g/L |
| Deionized Water | - | To 10 mL | - |
3. Reaction Procedure:
-
In a 50 mL flask, combine the potassium phosphate buffer, deionized water, and PLP stock solution.
-
Add the 2-oxooctanoic acid stock solution and isopropylamine.
-
Initiate the reaction by adding the lyophilized (R)-selective amine transaminase.
-
Seal the flask and place it in a shaking incubator at 30-40°C and 200 rpm. The optimal temperature will depend on the specific transaminase used.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
4. Sample Preparation for Analysis:
-
Withdraw 100 µL of the reaction mixture.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the enzyme.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as needed with the mobile phase for HPLC analysis.
Protocol 2: Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of the produced 2-aminooctanoic acid is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A teicoplanin-based chiral stationary phase, such as an Astec CHIROBIOTIC T column, is often effective for underivatized amino acids.
-
Mobile Phase: A mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid) is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and standards of (R)- and (S)-2-aminooctanoic acid.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards.
-
Calculate the enantiomeric excess using the following formula:
e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Workflow for Biocatalytic Production and Analysis
Caption: Workflow for this compound Production.
Discussion and Optimization Strategies
The successful biocatalytic production of this compound hinges on several key factors that can be optimized to improve yield and enantioselectivity.
-
Enzyme Selection: The choice of (R)-selective transaminase is paramount. A variety of commercial and research-grade enzymes are available. It may be necessary to screen several candidates to find one with high activity and selectivity for 2-oxooctanoic acid.
-
pH and Temperature: Most transaminases operate optimally in a pH range of 7.5-9.0 and temperatures between 30-50°C. These parameters should be optimized for the specific enzyme used.
-
Substrate and Co-substrate Concentration: High concentrations of the keto acid substrate or the amine product can lead to substrate or product inhibition, respectively. A fed-batch approach for the substrate may be beneficial. The concentration of the amino donor should be in excess to drive the reaction equilibrium.
-
Cofactor Concentration: PLP is an essential cofactor for transaminase activity. While the enzyme is typically supplied with PLP, its loss can lead to inactivation. Supplementing the reaction mixture with 0.5-1.0 mM PLP is recommended.
-
Immobilization and Continuous Flow: For larger-scale production, immobilizing the transaminase on a solid support can enhance stability and allow for reuse. This also facilitates the development of continuous flow processes, which can improve productivity.
Conclusion
The use of (R)-selective amine transaminases offers a highly efficient and environmentally benign route for the production of enantiomerically pure this compound. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to establish and optimize this valuable biocatalytic transformation. By carefully selecting the enzyme and optimizing reaction conditions, high yields and excellent enantioselectivity can be achieved, paving the way for the incorporation of this and other non-canonical amino acids into next-generation therapeutics.
References
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
- Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing). [Link]
- (PDF) Transaminase Biocatalysis: Optimization and Application.
- Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. [Link]
- Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI. [Link]
- (PDF) The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids.
- Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.
- Expanding the Toolbox of R‐Selective Amine Transaminases by Identification and Characteriz
- Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution. Frontiers. [Link]
- Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines. PMC - PubMed Central. [Link]
- Natural transaminase fusions for bioc
- The amination of aldehydes and ketones using transaminases.
- Improving the Thermostability and Activity of Transaminase From Aspergillus terreus by Charge-Charge Interaction. PMC - NIH. [Link]
- Computational Prediction of ω-Transaminase Specificity by a Combination of Docking and Molecular Dynamics Simulations.
- Membrane-immobilized transaminases for the synthesis of enantiopure amines. RSC Sustainability (RSC Publishing). [Link]
- Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. PMC - NIH. [Link]
- Chiral HPLC Separ
- Process for the identification and preparation of a (R)-specific omega-transaminase.
- Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution. NIH. [Link]
- (PDF) Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines.
- Engineering of L-amino acid deaminases for the production of α-keto acids
- Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis.
- Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. MDPI. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- The strategy of data mining of (R)‐selective transaminase. The reported...
- Transaminase‐catalyzed kinetic resolution with co‐substrate recycling....
- Noncanonical Amino Acids in Biocatalysis.
- Pyridoxal Phosphate (Vitamin B6). Chemistry LibreTexts. [Link]
- Hydrogel-Based Enzyme and Cofactor Co-Immobilization for Efficient Continuous Transamination in a Microbioreactor. PMC - NIH. [Link]
- Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]
- Mechanism of transaminase-catalysed reaction with PLP as a cofactor.
- Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus. PMC - NIH. [Link]
- Transamination, Deamination and Decarboxyl
- Aspart
- Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis.
- Evolving ω-amine transaminase AtATA guided by substrate-enzyme binding free energy for enhancing activity and stability against non-natural substr
(R)-2-Aminooctanoic Acid: A Versatile Chiral Building Block for Synthetic Chemistry
Introduction: The Strategic Importance of Chiral Non-Proteinogenic Amino Acids
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the demand for enantiomerically pure building blocks is paramount. (R)-2-Aminooctanoic acid, a non-proteinogenic α-amino acid, has emerged as a significant chiral synthon. Its unique structure, featuring a defined stereocenter at the α-carbon adjacent to both a reactive amino group and a lipophilic octyl side chain, provides a valuable scaffold for the synthesis of complex molecular architectures.[1][2] This combination of chirality, functionality, and lipophilicity makes it a compelling starting material for constructing molecules with specific stereochemical requirements and tailored physical properties.
This technical guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its application in asymmetric synthesis, its role in the development of novel therapeutics, and provide detailed, field-tested protocols for its utilization. The focus will be on the causality behind experimental choices, ensuring that researchers can not only replicate the described methods but also adapt them to their specific synthetic challenges.
Core Applications of this compound
The utility of this compound spans several key areas of synthetic chemistry, primarily driven by its inherent chirality and bifunctional nature.
1. Asymmetric Synthesis and Chiral Auxiliaries
A cornerstone of asymmetric synthesis is the use of chiral auxiliaries—stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] this compound and its derivatives can be employed in this capacity. The chiral center of the amino acid can effectively bias the facial selectivity of reactions on a tethered substrate.
-
Mechanism of Stereocontrol: The steric bulk of the hexyl group on the chiral backbone can block one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face. This principle is fundamental to many asymmetric alkylation, aldol, and Diels-Alder reactions.[4][5]
2. Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral starting materials.[6][7] this compound serves as a versatile precursor for a variety of chiral ligands, such as those used in transition metal-catalyzed hydrogenations, C-H functionalizations, and carbon-carbon bond-forming reactions. The amino and carboxylic acid functionalities provide convenient handles for elaboration into more complex ligand architectures, including phosphines, N-heterocyclic carbenes (NHCs), and salen-type ligands.
3. Peptide Synthesis and Peptidomimetics
The incorporation of non-proteinogenic amino acids like this compound into peptides is a powerful strategy for developing novel therapeutics with enhanced properties.[8][9][10]
-
Improved Pharmacokinetic Properties: The lipophilic octyl side chain can increase the hydrophobicity of a peptide, potentially improving its membrane permeability and metabolic stability.[8][10]
-
Enhanced Biological Activity: The unique stereochemistry and side chain can lead to novel interactions with biological targets, resulting in enhanced or altered pharmacological activity. For instance, terminal modification of antimicrobial peptides (AMPs) with 2-aminooctanoic acid has been shown to significantly improve their antibacterial activity.[8][9][10]
-
Structural Control: The defined stereochemistry of the (R)-enantiomer can be used to induce specific secondary structures (e.g., helices, turns) in synthetic peptides.
The synthesis of such modified peptides is typically achieved via solid-phase peptide synthesis (SPPS), where the protected this compound is incorporated into the growing peptide chain using standard coupling protocols.[11][12][13]
Experimental Protocols
The following sections provide detailed protocols for the key synthetic manipulations of this compound. These protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.
Protocol 1: N-Terminal Protection of this compound with a Boc Group
Introduction: Protection of the amino group is a critical first step in many synthetic applications to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of conditions and its facile removal under acidic conditions.[14]
Workflow Diagram:
Caption: Workflow for Boc protection of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 159.23 | 1.0 g | 6.28 mmol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.51 g | 6.91 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.58 g | 18.8 mmol |
| 1,4-Dioxane | - | 20 mL | - |
| Water | - | 20 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.28 mmol) in a mixture of 1,4-dioxane (20 mL) and a solution of sodium bicarbonate (1.58 g, 18.8 mmol) in water (20 mL). Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Rationale: Sodium bicarbonate acts as a base to deprotonate the carboxylic acid and neutralize the acid that will be formed during the reaction, maintaining a suitable pH for the reaction to proceed. The dioxane/water mixture ensures the solubility of both the polar amino acid and the nonpolar di-tert-butyl dicarbonate.
-
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.51 g, 6.91 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane). The product will have a higher Rf value than the starting amino acid.
-
-
Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. This will protonate the carboxylate group of the product. c. Extract the aqueous layer with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (1 x 30 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude N-Boc-(R)-2-Aminooctanoic acid is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel.
Expected Yield: >95% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Carboxyl Group Activation and Amide Bond Formation
Introduction: Activation of the carboxylic acid is necessary for the formation of an amide bond with an amine nucleophile.[15][16] Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve coupling efficiency.[13]
Workflow Diagram:
Caption: Workflow for amide bond formation.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-(R)-2-Aminooctanoic acid | 259.36 | 1.0 g | 3.85 mmol |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 0.81 g | 4.24 mmol |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 0.57 g | 4.24 mmol |
| Amine (e.g., Benzylamine) | 107.15 | 0.45 mL | 4.24 mmol |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Dichloromethane (DCM) | - | For extraction | - |
| Saturated Sodium Bicarbonate Solution | - | For washing | - |
| 1 M Hydrochloric Acid (HCl) | - | For washing | - |
Procedure:
-
Dissolution and Activation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve N-Boc-(R)-2-Aminooctanoic acid (1.0 g, 3.85 mmol), EDC (0.81 g, 4.24 mmol), and HOBt (0.57 g, 4.24 mmol) in anhydrous DMF (20 mL). Stir the solution at 0 °C for 30 minutes.
-
Rationale: The reaction is performed under an inert atmosphere to prevent the reaction of the activated ester with atmospheric moisture. Cooling to 0 °C helps to control the rate of activation and minimize side reactions. HOBt forms an active ester with the carboxylic acid, which is more reactive towards the amine and less prone to racemization.
-
-
Amine Addition: To the cold solution, add the amine (e.g., benzylamine, 0.45 mL, 4.24 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: a. Dilute the reaction mixture with dichloromethane (50 mL). b. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 80-95% Characterization: The final amide product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
Applications in the Synthesis of Novel Antimicrobial Agents
The increasing threat of antimicrobial resistance necessitates the development of new classes of antibiotics.[17][18][19] As mentioned, this compound is a valuable building block in this endeavor. Its incorporation into peptide sequences or other scaffolds can enhance their antimicrobial potency.
A notable example is the modification of lactoferricin B, an antimicrobial peptide.[8][10] The conjugation of 2-aminooctanoic acid to the termini of a lactoferricin B-derived peptide has been shown to improve its antibacterial activity by up to 16-fold.[8] The lipophilic side chain is thought to facilitate the interaction of the peptide with the bacterial cell membrane, leading to increased disruption and cell death.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block in modern organic synthesis. Its unique combination of a defined stereocenter, a reactive amino group, a modifiable carboxylic acid, and a lipophilic side chain makes it an ideal starting material for the construction of a wide range of complex and high-value molecules. From its use in asymmetric synthesis and catalysis to its role in the development of novel peptide-based therapeutics, the applications of this compound are extensive and continue to expand. The protocols provided herein offer a solid foundation for researchers to harness the synthetic potential of this important chiral synthon.
References
- Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799.
- Google Patents. (2005). Method of producing amino carboxylic acids. US6916947B2.
- eScholarship.org. Submonomer synthesis of sequence defined peptoids with diverse side-chains.
- PubChem. (2025). 2-Aminooctanoic acid. National Center for Biotechnology Information.
- Open Exploration Publishing. (2024). Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro.
- PubChem. This compound. National Center for Biotechnology Information.
- ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- Takahashi, H., & Achiwa, K. (1987). Asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives. In Approaches to the Asymmetric Synthesis of Unusual Amino Acids (pp. 263-276). Springer.
- PubMed. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. National Center for Biotechnology Information.
- Scirp.org. (2014). Synthesis and Characterization of New Chiral Monoanionic [ON] Ancillary Phenolate Ligands.
- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids.
- PubMed Central. (2014). Enzymatic strategies for asymmetric synthesis. National Center for Biotechnology Information.
- MDPI. (2022). Design and Synthesis of Novel Antimicrobial Agents.
- ResearchGate. Amino Acid-Protecting Groups.
- Royal Society of Chemistry. (2022). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry.
- Wikipedia. Chiral auxiliary.
- Royal Society of Chemistry. (2015). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- American Chemical Society. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society.
- ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- PubMed Central. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. National Center for Biotechnology Information.
- ResearchGate. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
- bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications.
- YouTube. (2010). Carboxylic Acid Activation.
- PubMed. (1970). Studies on the symmetric synthesis of alpha-amino acids. II. New systems for highly specific asymmetric synthesis with conservation of the Chiral reagent. National Center for Biotechnology Information.
- MDPI. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential.
- Royal Society of Chemistry. (2015). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers.
- ResearchGate. (2013). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters.
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Application Notes & Protocols: Incorporating (R)-2-Aminooctanoic Acid into Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as metabolic stability, potency, and cell permeability.[1][2] (R)-2-Aminooctanoic acid, a chiral α-amino acid with a C6 lipophilic side chain, is a valuable building block for modifying peptide hydrophobicity and modulating interactions with biological membranes.[3][4] This guide provides a comprehensive technical overview and detailed, field-proven protocols for the successful incorporation of this compound into peptide sequences using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies.
Introduction: The Rationale for this compound
This compound is an alpha-amino acid distinguished by its six-carbon linear alkyl side chain. This structure imparts significant lipophilicity, a property that can be strategically leveraged in peptide design. Unlike proteinogenic amino acids, its incorporation can confer resistance to enzymatic degradation by proteases. Furthermore, the extended alkyl chain can serve as a lipidic anchor, promoting interaction with cell membranes or enhancing binding to hydrophobic pockets within protein targets.[3] Its use has been noted in the development of novel antimicrobial peptides, where it can enhance antibacterial activity.[3]
The primary challenge in its synthetic incorporation arises from the steric bulk of the hexyl side chain, which can impede reaction kinetics during the peptide coupling step compared to amino acids with smaller side chains. Therefore, optimized protocols are essential for achieving high-yield, high-purity synthesis.
Physicochemical Properties
A clear understanding of the building block's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | (2R)-2-aminooctanoic acid | PubChem[5] |
| Molecular Formula | C₈H₁₇NO₂ | PubChem[5][6] |
| Molecular Weight | 159.23 g/mol | PubChem[5][6] |
| Appearance | Solid | HMDB[6] |
| Chirality | (R)-enantiomer | N/A |
Core Synthetic Strategies: SPPS vs. LPPS
The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) depends on the desired scale, peptide length, and specific sequence.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most prevalent method for research and development.[7][8] The growing peptide chain is anchored to an insoluble polymer resin, which simplifies the purification process to mere filtration and washing after each reaction step.[9][10] This allows for the use of excess reagents to drive reactions to completion, which is particularly advantageous for overcoming the steric hindrance of this compound. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most common due to its milder final cleavage conditions compared to the Boc/Bzl strategy.[11]
-
Liquid-Phase Peptide Synthesis (LPPS): In LPPS, all reactants, including the growing peptide chain, remain in solution.[12][13] While historically used for large-scale synthesis, modern LPPS often employs soluble tags to facilitate purification.[12][13] This method can be advantageous for very short peptides or for segments that exhibit poor solubility on a solid support.[14]
This guide will focus primarily on the widely adopted Fmoc/tBu SPPS approach, with a supplementary section on LPPS considerations.
In-Depth Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol details the manual synthesis of a peptide containing this compound. The principles are directly translatable to automated peptide synthesizers.
3.1. Essential Materials & Reagents
-
Protected Amino Acid: Fmoc-(R)-2-aminooctanoic acid (Commercially available from suppliers like AChemBlock[15]).
-
Resin:
-
Solvents (Peptide Synthesis Grade): N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% Piperidine in DMF (v/v). Prepare fresh daily.
-
Coupling Reagents (see Table 2): e.g., HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (see Table 3): Reagent K or a standard mixture of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water.
-
Precipitation/Washing: Cold Diethyl Ether.
3.2. Experimental Workflow
The synthesis follows an iterative cycle of deprotection and coupling.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Loading of Fmoc-(R)-2-aminooctanoic acid onto Wang Resin
Causality: This initial step anchors the C-terminal residue to the solid support. The loading level must be accurately determined to guide the stoichiometry of subsequent steps.
-
Place Wang resin (e.g., 100-200 mesh, 1.0 g, 0.5 mmol/g substitution) in a reaction vessel.
-
Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain the solvent.[9]
-
In a separate vial, dissolve Fmoc-(R)-2-aminooctanoic acid (4 eq., 2.0 mmol, 763 mg) and HOBt (4 eq., 2.0 mmol, 306 mg) in a minimal amount of DMF.
-
Add this solution to the swollen resin.
-
In a separate vial, dissolve DIC (4 eq., 2.0 mmol, 312 µL) in DCM (2 mL) and add it dropwise to the resin slurry while agitating.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).
-
Capping: To block any unreacted hydroxyl groups, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.
-
Wash the resin again as in step 7 and dry under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin and measuring the absorbance of the piperidine-dibenzofulvene adduct at ~301 nm.
Protocol 2: Iterative Coupling Cycle
A. Fmoc Deprotection
Causality: The base-labile Fmoc group is removed by piperidine via a β-elimination mechanism, exposing the N-terminal amine for the next coupling reaction.[11]
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF.[1]
-
Agitate for 3 minutes, drain, and add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 7-10 minutes. The longer time ensures complete removal, which can be monitored via UV.[11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
B. Coupling of the Next Amino Acid
Causality: The carboxylic acid of the incoming Fmoc-amino acid is activated to form a highly reactive species that readily acylates the free N-terminal amine on the peptide-resin.[8] Due to the steric hindrance of this compound's side chain, using a potent coupling reagent is critical for achieving a high coupling efficiency.
-
Pre-activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3-4 eq.), an activating agent (e.g., HCTU, 3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow the solution to stand for 5-10 minutes. The solution will typically change color, indicating formation of the active ester.
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction for 45-90 minutes. For hindered couplings, such as coupling to the N-terminus of this compound, extending the time to 2 hours or performing a second coupling (double coupling) may be necessary.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A positive test (blue beads) indicates incomplete coupling (presence of free primary amines). If the test is positive, drain, wash, and repeat the coupling step.
-
Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Decision Framework for Coupling Reagents
The choice of coupling reagent is paramount when dealing with non-natural or sterically demanding residues.
Caption: Decision pathway for selecting appropriate peptide coupling reagents.
| Coupling Reagent | Class | Recommended Use Case for this compound |
| DIC/Oxyma | Carbodiimide | Effective for standard couplings; may require longer times or double coupling for hindered positions.[17] |
| HBTU/HCTU | Uronium/Aminium | Robust, general-purpose reagents suitable for most steps. HCTU is often slightly faster.[17] |
| HATU/COMU | Uronium/Aminium | Highly Recommended. Excellent for sterically hindered couplings, reducing reaction times and minimizing side reactions like racemization.[17][18] |
Protocol 3: Final Cleavage and Deprotection
Causality: A strong acid, typically TFA, is used to cleave the ester or amide bond anchoring the peptide to the resin and to simultaneously remove acid-labile side-chain protecting groups (like tBu, Boc, Trt).[11][19] Scavengers are critical to trap the highly reactive carbocations generated during this process, preventing re-attachment to sensitive residues like Trp or Met.[19]
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin thoroughly under high vacuum for at least 4 hours.
-
Place the dried resin in a reaction vessel and add the appropriate cleavage cocktail (see Table 3). Use approximately 10 mL of cocktail per gram of resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice more with fresh TFA, collecting all filtrates.
-
Reduce the volume of the combined TFA filtrate to ~10% of the original volume using a stream of nitrogen or rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a stirred, cold solution of diethyl ether (at least 10x the volume of the TFA).
-
A white precipitate should form. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
| Cleavage Cocktail | Composition (v/v/v) | Application Notes |
| Standard | TFA / Water / TIS (95:2.5:2.5) | Suitable for most peptides, especially those lacking Trp, Cys, or Met. TIS is an efficient carbocation scavenger.[19] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A powerful, universal cocktail for complex peptides containing multiple sensitive residues. Note: Thioanisole and EDT are malodorous.[19] |
| Trp(Boc) Safe | TFA / EDT / Water / TIS (94:2.5:2.5:1) | Optimized for peptides containing Trp protected with a Boc group, minimizing alkylation of the indole ring. |
Considerations for Liquid-Phase Synthesis (LPPS)
LPPS is a viable alternative, particularly for shorter peptides containing this compound or for large-scale production.[12][13]
The core chemistry of protection, activation, coupling, and deprotection remains the same. The key difference is the work-up procedure. Instead of filtration, the peptide is isolated after each step by:
-
Extraction: Partitioning the desired peptide between immiscible organic and aqueous layers to remove water-soluble reagents and by-products.
-
Precipitation/Crystallization: Inducing the peptide to precipitate out of solution by changing solvent polarity, leaving impurities behind.
A typical LPPS coupling cycle involves activating the C-terminal protected (e.g., as a methyl or benzyl ester) amino acid with a reagent like T3P® or EEDQ and reacting it with the N-terminal deprotected amino acid ester in solution.[17][20] Purification follows each coupling and deprotection step, making the process more labor-intensive than SPPS for longer sequences.
Analysis and Characterization
Post-synthesis, the identity and purity of the peptide must be rigorously confirmed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[21][22] The lipophilic nature of this compound will increase the peptide's retention time compared to a similar sequence without it. The purity is determined by integrating the area of the product peak relative to the total peak area at a specific wavelength (typically 214 or 220 nm).[22]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm that the molecular weight of the synthesized peptide matches the theoretical calculated mass.[22][23] This provides definitive confirmation of the product's identity. Tandem MS (MS/MS) can be used to further confirm the peptide sequence.[23]
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with careful optimization of the coupling step. Its lipophilic side chain presents a moderate steric challenge that can be overcome by employing high-potency uronium/aminium-based coupling reagents like HATU or HCTU, potentially with extended reaction times or double coupling protocols. By following the detailed SPPS methodologies outlined in this guide, researchers can effectively leverage the unique properties of this compound to develop novel peptides with enhanced stability, membrane activity, and therapeutic potential.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- 2-Aminooctanoic acid.
- Methods and protocols of modern solid phase peptide synthesis.
- SYNTHESIS NOTES. Aapptec Peptides. [Link]
- This compound.
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 16(10), 982–987. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
- Liquid phase peptide synthesis (LPPS) in flow. Vapourtec. [Link]
- Dolan, J. W., Snyder, L. R., & Dong, M. W. (2011). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 790, 3–32. [Link]
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Stathopoulos, P., Papas, S., Tsikaris, V. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(1), 103. [Link]
- Deprotection of N-Boc group present in amino acids and other derivatives.
- Mattellone, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7159. [Link]
- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
- A mild method for the selective deprotection of the N-Boc group using oxalyl chloride. RSC Publishing. [Link]
- Albericio, F., & Kruger, H. G. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Synthesis II (Vol. 8, pp. 595-626). Elsevier. [Link]
- Compound DL-2-Aminooctanoic acid. FooDB. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]
- Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. [Link]
- Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage, and handling of peptides used for mass spectrometry-based assays. Clinical chemistry, 63(1), 135–143. [Link]
- Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro.
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Screening of Fmoc deprotection on standard amino acids and esters.
- Liquid-Phase Peptide Synthesis (LPPS) Technology.
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Application Notes & Protocols: Enhancing Antimicrobial Peptide Efficacy through Modification with (R)-2-Aminooctanoic Acid
<
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) are promising candidates, yet their clinical translation is often hampered by limitations in stability and efficacy.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a strategic approach to enhance the therapeutic potential of AMPs: the incorporation of the unnatural amino acid, (R)-2-Aminooctanoic acid. We will delve into the mechanistic rationale, provide detailed protocols for synthesis and characterization, and outline robust methods for evaluating the efficacy of these modified peptides.
Introduction: The Rationale for this compound Modification
Antimicrobial peptides are naturally occurring molecules that form a crucial part of the innate immune system in a vast array of organisms.[2][3][4] Their primary mechanism of action often involves the disruption of microbial cell membranes, a physical process that is less likely to induce resistance compared to the target-specific mechanisms of conventional antibiotics.[2][5][6][7] The effectiveness of AMPs is intrinsically linked to their physicochemical properties, particularly their cationicity and hydrophobicity.[8][9] While the positive charge facilitates initial electrostatic interactions with the negatively charged bacterial membranes, the hydrophobic residues drive the insertion and disruption of the lipid bilayer.[5][7][10]
However, natural AMPs are not always optimized for therapeutic use.[11] The strategic incorporation of unnatural amino acids presents a powerful tool to fine-tune their properties, enhancing their antimicrobial potency while potentially reducing toxicity to host cells.[12][13][14][15]
This compound , a chiral, non-proteinogenic amino acid with a C6 alkyl side chain, is a particularly promising candidate for this purpose.[16][17][18][19][20] Its incorporation into an AMP sequence can significantly increase the overall hydrophobicity of the peptide.[21] This enhanced hydrophobicity can lead to several beneficial outcomes:
-
Increased Membrane Affinity and Disruption: The longer alkyl chain of this compound can promote deeper and more stable insertion into the hydrophobic core of the bacterial membrane, leading to more efficient pore formation or membrane destabilization.[8][22]
-
Modulation of Secondary Structure: The presence of this unnatural amino acid can influence the peptide's secondary structure, potentially stabilizing conformations like α-helices or β-sheets that are crucial for antimicrobial activity.[8][9]
-
Enhanced Proteolytic Stability: The non-natural structure of this compound can render the peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life and therapeutic window.[1][14]
This guide will provide the necessary framework to explore these advantages systematically.
Proposed Mechanism of Enhanced Antimicrobial Action
The central hypothesis is that the incorporation of this compound enhances the membranolytic activity of AMPs. The following diagram illustrates the proposed mechanism:
Caption: Proposed mechanism of enhanced antimicrobial activity.
Experimental Workflow
A systematic approach is crucial for the successful development and evaluation of modified AMPs. The following workflow outlines the key stages:
Caption: Experimental workflow for modified AMP development.
Protocols
Peptide Synthesis
Principle: Solid-Phase Peptide Synthesis (SPPS) is the method of choice for generating both the native and modified AMPs.[23][24] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[23][24][25][26]
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal modification (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for another 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including Fmoc-(R)-2-Aminooctanoic acid-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
After successful coupling, wash the resin extensively with DMF and DCM to remove excess reagents.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[27]
-
Structural Analysis: Circular Dichroism Spectroscopy
Principle: Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in different environments.[28][29][30][31] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum provides information on the peptide's conformation (e.g., α-helix, β-sheet, random coil).[29][32]
Protocol: CD Spectroscopy of Peptides
-
Sample Preparation:
-
Prepare stock solutions of the native and modified peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
To mimic a membrane environment, prepare solutions containing membrane-mimicking agents such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).
-
-
CD Measurement:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Collect data at a scan speed of 50 nm/min with a response time of 1 second.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer or membrane-mimicking solution from the peptide spectrum.
-
Convert the raw data to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic features:
-
α-helix: Negative bands at ~208 nm and ~222 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band at ~217 nm and a positive band at ~195 nm.
-
Random coil: A strong negative band below 200 nm.
-
-
Antimicrobial Efficacy Testing
Principle: A suite of standardized assays is used to determine the antimicrobial potency of the modified peptides against a panel of clinically relevant bacterial strains.[33][34][35]
Protocol: Minimum Inhibitory Concentration (MIC) Assay [36]
-
Bacterial Culture Preparation:
-
Grow bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare a two-fold serial dilution of the native and modified peptides in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Protocol: Minimum Bactericidal Concentration (MBC) Assay [36]
-
Subculturing from MIC Plate:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-plate the aliquots onto agar plates.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Hemolysis Assay
Principle: It is crucial to assess the toxicity of the modified AMPs towards host cells. A hemolysis assay measures the ability of the peptides to lyse red blood cells, providing an indication of their potential in vivo toxicity.[37][38][39][40][41]
Protocol: Hemolysis Assay
-
Red Blood Cell Preparation:
-
Obtain fresh human or sheep red blood cells (RBCs).
-
Wash the RBCs several times with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear.
-
Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
-
Peptide Incubation:
-
In a 96-well plate, add serial dilutions of the native and modified peptides.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).
-
-
Incubation and Centrifugation:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
-
Measurement of Hemoglobin Release:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of released hemoglobin.
-
-
Calculation of Hemolysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Data Presentation: A Comparative Analysis
The following table provides a hypothetical example of the data that can be generated from these protocols, highlighting the potential improvements conferred by this compound modification.
| Peptide | Modification | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | % Hemolysis at 100 µg/mL |
| Native AMP | None | 16 | 32 | 15% |
| Modified AMP | This compound | 4 | 8 | 18% |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be a self-validating system. The inclusion of a native (unmodified) AMP as a benchmark control in every experiment is critical. This allows for a direct and reliable comparison of the effects of the this compound modification. Furthermore, the combination of biophysical (CD spectroscopy) and biological (antimicrobial and hemolysis assays) data provides a multi-faceted evaluation of the modified peptide's properties, ensuring a comprehensive and trustworthy assessment of its therapeutic potential.
References
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- Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. (n.d.). Hilaris Publisher.
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- Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. (2018). ResearchGate.
- Characterization of Antimicrobial Peptides toward the Development of Novel Antibiotics. (2016). PMC.
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- Recent applications of solid-phase strategy in total synthesis of antibiotics. (2020). PubMed Central.
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- Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human cathelicidin LL-37. (2023, May 23). RSC Publishing.
- Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. (n.d.). MDPI.
- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020, November 11). Frontiers.
- Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (n.d.). Frontiers.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2025). ResearchGate.
- Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. (2023, November 14). MDPI.
- Membranolytic Mechanism of Amphiphilic Antimicrobial β-Stranded [KL]n Peptides. (n.d.). MDPI.
- New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 25). CLSI.
- Showing Compound DL-2-Aminooctanoic acid (FDB022354). (2011, September 21). FooDB.
- Effect of Chirality and Amphiphilicity on the Antimicrobial Activity of Tripodal Lysine-Based Peptides. (2024, December 26). American Chemical Society.
- Characterization and Identification of Natural Antimicrobial Peptides on Different Organisms. (n.d.). MDPI.
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- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ASM Journals.
- High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. (n.d.). ACS Publications.
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- Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. (n.d.). Frontiers.
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- The circular dichroism (CD) spectra of peptides in different... (n.d.). ResearchGate.
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- Hemolysis and cytotoxicity of antimicrobial peptides (AMPs). (A)... (n.d.). ResearchGate.
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Application Notes & Protocols: (R)-2-Aminooctanoic Acid in the Vanguard of Novel Organocatalyst Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a greener and often more efficient alternative to traditional metal-based catalysts.[1][2] Among the diverse array of organocatalysts, those derived from natural chiral building blocks, such as amino acids, have garnered significant attention.[3][4][5] This guide delves into the potential of a less-explored yet highly promising chiral scaffold: (R)-2-Aminooctanoic acid. Its unique structural features—a primary amine, a carboxylic acid, and a lipophilic octyl chain—present a compelling platform for the design of novel, highly effective organocatalysts for key carbon-carbon bond-forming reactions. This document provides a comprehensive overview of the rationale behind its use, detailed protocols for the synthesis of a novel derivative, and its application in a model asymmetric aldol reaction.
Introduction: The Untapped Potential of this compound
This compound is an α-amino acid characterized by a medium-length, linear alkyl side chain.[6][7][8] While proteinogenic amino acids like proline have been extensively studied and have revolutionized the field of organocatalysis, non-proteinogenic amino acids with unique side chains offer new avenues for catalyst design.[9][10][11][12] The octyl group of this compound can introduce beneficial steric and electronic effects within a catalytic active site, potentially enhancing enantioselectivity and solubility in organic solvents.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [6][13] |
| Molecular Weight | 159.23 g/mol | [6][13] |
| Chirality | (R)-enantiomer | [13] |
| Functional Groups | Primary amine, Carboxylic acid | [6] |
The presence of both a primary amine and a carboxylic acid allows for multiple modes of activation, including enamine and iminium ion catalysis, similar to other amino acid-based catalysts.[9][14][15][16] The long alkyl chain can create a defined chiral pocket, influencing the facial selectivity of electrophile attack in asymmetric transformations.
Design and Synthesis of a Novel this compound-Derived Organocatalyst
To harness the potential of this compound, we propose the synthesis of a novel prolinamide-type organocatalyst, hereafter referred to as (R)-Octyl-ProCatalyst . This design incorporates the rigid pyrrolidine scaffold of proline, known for its exceptional performance in many organocatalytic reactions, with the unique octyl side chain of our target amino acid.[9][12]
Rationale for the Catalyst Design
The design of (R)-Octyl-ProCatalyst is predicated on the following principles:
-
Bifunctional Activation: The secondary amine of the pyrrolidine ring will facilitate enamine formation with a carbonyl donor, while the amide proton can act as a hydrogen bond donor to activate the electrophile.[17]
-
Steric Shielding: The bulky octyl group is strategically positioned to create a well-defined chiral environment, directing the approach of the electrophile to one face of the enamine intermediate.
-
Enhanced Solubility: The lipophilic octyl chain is expected to improve the catalyst's solubility in a range of organic solvents, potentially allowing for reactions under a broader set of conditions.
Synthetic Protocol for (R)-Octyl-ProCatalyst
This protocol outlines a standard peptide coupling procedure to synthesize the target organocatalyst from this compound and L-proline.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| L-Proline | 115.13 | 1.15 g | 10.0 mmol |
| This compound | 159.23 | 1.59 g | 10.0 mmol |
| HOBt (Hydroxybenzotriazole) | 135.12 | 1.62 g | 12.0 mmol |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | 191.70 | 2.30 g | 12.0 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.48 mL | 20.0 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aq. NaHCO3 | - | 50 mL | - |
| 1 M aq. HCl | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add L-proline (1.15 g, 10.0 mmol), this compound (1.59 g, 10.0 mmol), and HOBt (1.62 g, 12.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the suspension at room temperature.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) to the mixture.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M aq. HCl, 50 mL of saturated aq. NaHCO3, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the pure (R)-Octyl-ProCatalyst.
Application in Asymmetric Aldol Reaction
The newly synthesized (R)-Octyl-ProCatalyst can be effectively employed in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[18][19][20][21]
Catalytic Cycle
The proposed catalytic cycle for the (R)-Octyl-ProCatalyst in an aldol reaction between a ketone and an aldehyde proceeds via enamine catalysis.[14][16]
Caption: Proposed catalytic cycle for the aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4-Nitrobenzaldehyde | 151.12 | 151 mg | 1.0 mmol |
| Cyclohexanone | 98.14 | 0.5 mL | 5.0 mmol |
| (R)-Octyl-ProCatalyst | - | - | 0.1 mmol (10 mol%) |
| N,N-Dimethylformamide (DMF) | - | 2.0 mL | - |
| Saturated aq. NH4Cl | - | 10 mL | - |
| Ethyl acetate | - | 30 mL | - |
| Brine | - | 10 mL | - |
| Anhydrous Na2SO4 | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried vial, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and (R)-Octyl-ProCatalyst (0.1 mmol).
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF) (2.0 mL) followed by cyclohexanone (0.5 mL, 5.0 mmol).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to obtain the pure aldol product. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Application Notes
-
Catalyst Loading: The optimal catalyst loading should be determined for each specific reaction. A loading of 10-20 mol% is a good starting point.
-
Solvent Effects: The lipophilic nature of the (R)-Octyl-ProCatalyst may allow for the use of less polar solvents, which can influence the stereochemical outcome. Screening of solvents such as toluene, chloroform, and THF is recommended.
-
Substrate Scope: The catalyst is expected to be effective for a range of aldehydes and ketones. Sterically hindered substrates may require longer reaction times or elevated temperatures.
-
Troubleshooting:
-
Low Conversion: Increase catalyst loading, reaction time, or temperature. Ensure all reagents and solvents are anhydrous.
-
Low Enantioselectivity: Lower the reaction temperature. Screen different solvents to optimize the stereochemical outcome.
-
Logical Workflow Diagram
Caption: Workflow for catalyst development and application.
Conclusion
This compound represents a valuable, yet underutilized, chiral building block for the development of novel organocatalysts. The proposed (R)-Octyl-ProCatalyst, which combines the structural rigidity of proline with the unique steric and electronic properties of the octyl side chain, is a prime example of how this amino acid can be leveraged. The detailed protocols provided herein serve as a practical guide for researchers to synthesize and apply this new class of catalysts in asymmetric synthesis, paving the way for the discovery of new and efficient transformations in organic and medicinal chemistry.
References
- Li, S., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 684781. [Link]
- Mirt, M., & Pečar, D. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 27(9), 2949. [Link]
- Dal-Canto, G. G., et al. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(16), 5795-5814. [Link]
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Analytical HPLC method for quantifying (R)-2-Aminooctanoic acid
Initiating Research on HPLC
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Chiral chromatography for separating 2-aminooctanoic acid enantiomers
Application Note & Protocol
Title: High-Resolution Chiral Separation of 2-Aminooctanoic Acid Enantiomers Using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Abstract
The enantiomeric purity of non-proteinogenic amino acids, such as 2-aminooctanoic acid, is a critical quality attribute in pharmaceutical development and chemical synthesis.[1][2] Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4][5] Consequently, robust and reliable analytical methods for their separation and quantification are essential.[6] This application note presents a detailed protocol for the direct chiral separation of 2-aminooctanoic acid enantiomers by High-Performance Liquid Chromatography (HPLC) without the need for prior derivatization. The method utilizes a teicoplanin-based macrocyclic glycopeptide chiral stationary phase (CSP), which provides excellent enantioselectivity for underivatized amino acids.[7][8][9] We will explore the principles of chiral recognition on this CSP, detail a step-by-step protocol, and provide a systematic approach to method optimization.
Introduction: The Imperative of Chiral Purity
Chirality is a fundamental property in drug design and development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines emphasizing the need to characterize the specific activity of each enantiomer in a chiral drug substance.[3] 2-Aminooctanoic acid, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1] The ability to resolve its enantiomers is paramount for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API) and for studying the stereoselective properties in biological systems.[2]
Direct chiral separation by HPLC is often the preferred method as it avoids the complexities and potential for analytical error associated with derivatization steps.[1][8] The key to a successful direct separation lies in the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Principle of Chiral Recognition on a Teicoplanin CSP
The separation detailed in this guide is based on a macrocyclic glycopeptide CSP, specifically one using the antibiotic teicoplanin as the chiral selector. These CSPs are exceptionally versatile for separating polar and ionic compounds like amino acids in their native, underivatized form.[8][9]
The chiral recognition mechanism is multifactorial, relying on a combination of interactions between the analyte and the complex structure of the teicoplanin molecule. For 2-aminooctanoic acid, the key interactions include:
-
Ionic Interactions: The primary amine group of the amino acid, when protonated in an acidic mobile phase, forms a strong ionic bond with the negatively charged carboxyl groups on the teicoplanin selector.
-
Hydrogen Bonding: The carboxyl group and the amine group of the analyte can participate in multiple hydrogen bonding interactions with the peptide backbone and sugar moieties of the glycopeptide.
-
Steric Hindrance: The spatial arrangement of the octyl chain at the chiral center of one enantiomer allows for a more stable, lower-energy fit into the chiral cavities or "baskets" of the CSP compared to the other enantiomer.
This combination of attractive forces and steric repulsion results in one enantiomer being retained more strongly on the column, enabling its separation from the other. On teicoplanin-based CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer, a characteristic stemming from the antibiotic's natural function of binding to terminal D-alanyl-D-alanine residues in bacterial cell walls.[8]
Diagram of Chiral Recognition
Caption: Simplified model of enantiomer interaction with the CSP.
Experimental Protocol
This protocol provides a robust starting point for the separation. Optimization may be required based on the specific HPLC system and desired resolution.
Materials and Reagents
-
Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).[7][8]
-
Analyte: Racemic (D,L)-2-aminooctanoic acid standard.
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Deionized Water.
-
Additives: Formic Acid (LC-MS grade).
Instrumentation
-
HPLC or UHPLC system equipped with a UV detector or Mass Spectrometer (MS).
-
Detector Wavelength: 210 nm (for low UV detection) or MS in SIM/MRM mode.
Sample Preparation
-
Prepare a stock solution of racemic 2-aminooctanoic acid at 1.0 mg/mL in methanol or water.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The method utilizes a polar organic mobile phase, which has proven highly effective for underivatized amino acids on macrocyclic glycopeptide CSPs.[1][8]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Condition | Rationale |
| Column | CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | Proven CSP for direct separation of underivatized amino acids.[8] |
| Mobile Phase | Methanol / Water / Formic Acid (90 / 10 / 0.1, v/v/v) | High organic content enhances enantioselectivity.[8] Formic acid ensures the analyte's primary amine is in its cationic form. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Stable temperature ensures reproducible retention times. Lower temperatures can sometimes increase selectivity.[10] |
| Detection | UV at 210 nm | Suitable for analytes lacking a strong chromophore. |
| Injection Volume | 10 µL | Standard volume to avoid peak distortion. |
Method Development and Optimization
While the starting conditions are robust, minor adjustments can significantly enhance resolution and reduce analysis time. The logical workflow for optimization is outlined below.
Workflow for Chiral Method Optimization
Caption: A systematic approach to refining the chiral separation.
Varying the Organic Modifier
The concentration of the organic modifier (methanol or acetonitrile) is the most critical parameter for controlling retention and selectivity on teicoplanin CSPs.[8] These columns often exhibit a "U-shaped" retention profile, where retention is high at both very high and very low organic concentrations. Enantioselectivity, however, typically increases with higher organic content.[8]
Table 2: Effect of Methanol Concentration on Separation
| % Methanol (in Water with 0.1% FA) | Retention Time (tR1) (min) | Retention Time (tR2) (min) | Selectivity (α) | Resolution (Rs) | Comments |
| 80% | 12.5 | 13.8 | 1.10 | 1.4 | Partial separation, longer run time. |
| 90% (Starting) | 8.2 | 9.5 | 1.16 | 2.1 | Good balance of resolution and run time. |
| 95% | 7.0 | 8.3 | 1.19 | 2.4 | Best resolution, faster run time. May be optimal if baseline is achieved. |
| 99% | 7.5 | 9.0 | 1.20 | 2.5 | Retention may increase again ("U-shape"), potentially improving resolution. |
Note: Data is illustrative and will vary based on the specific system.
Modifying Additives
The type and concentration of the acidic (or basic) additive control the ionization states of both the analyte and the CSP. For 2-aminooctanoic acid, a volatile acid like formic acid (FA) or trifluoroacetic acid (TFA) is essential.
-
Concentration: Typically 0.05% to 0.2%. Increasing the acid concentration can sometimes improve peak shape but may alter retention.
-
LC-MS Compatibility: Using volatile additives like formic acid or ammonium acetate makes the method fully compatible with mass spectrometry detection.[1]
Data Analysis and System Suitability
-
Selectivity Factor (α): Measures the separation between the two enantiomer peaks. A value > 1 is required for any separation. α = (tR2 - t0) / (tR1 - t0)
-
Resolution (Rs): Quantifies the degree of separation between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation and is a typical system suitability requirement. Rs = 2 * (tR2 - tR1) / (w1 + w2) (where tR is retention time and w is peak width at base)
-
Enantiomeric Excess (% ee): Determines the purity of a non-racemic sample. % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the direct chiral separation of 2-aminooctanoic acid enantiomers. By leveraging the unique selectivity of a teicoplanin-based macrocyclic glycopeptide CSP, the method achieves excellent resolution without requiring derivatization. The provided step-by-step procedure and systematic optimization strategy offer a reliable framework for researchers, scientists, and drug development professionals to implement this critical analysis, ensuring the stereochemical quality and safety of pharmaceutical compounds.
References
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- Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Péter, A., et al. (2002). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. [Link]
- Dalton Bioanalytics. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Dalton Bioanalytics Insights. [Link]
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- Kumar, Y., & Singh, R. (2013). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview.
- D'Acquarica, I., et al. (2002). Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β-amino acids.
- Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. [Link]
- Armstrong, D. W., et al. (1994).
- Ahuja, S. (2006). Chiral Drug Separation. Encyclopedia of Chemical Processing. [Link]
- Ghanem, A., et al. (2016). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules. [Link]
- Ilisz, I., et al. (2021). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review.
- Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]
- Gasparrini, F., et al. (2021).
- Al-Majid, A. M. A., et al. (2023).
- Umstead, W. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Chiral Technologies Webinar. [Link]
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Enantioselective Bioanalysis of (R)-2-Aminooctanoic Acid in Human Plasma via a Validated LC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
The stereoisomeric form of a molecule can dictate its pharmacological and toxicological profile. Consequently, the enantioselective quantification of chiral molecules like (R)-2-Aminooctanoic acid in biological matrices is critical during drug development. This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise and accurate determination of this compound in human plasma. The methodology leverages a chiral stationary phase for direct enantiomeric separation, eliminating the need for complex derivatization procedures.[1][2] The protocol employs a simple protein precipitation step for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure high accuracy. The method has been validated according to the International Council for Harmonisation (ICH) M10 guideline, demonstrating its suitability for regulated bioanalysis.[3][4]
Introduction and Scientific Rationale
This compound is a chiral non-proteinogenic amino acid of interest in metabolic research and pharmaceutical development. As with many chiral compounds, its enantiomer, (S)-2-Aminooctanoic acid, may possess distinctly different biological activities. Therefore, a bioanalytical method must not only be sensitive and accurate but also stereoselective to individually quantify each enantiomer.
Traditional methods for chiral analysis often require pre-column derivatization to form diastereomers, which can then be separated on standard achiral columns.[5] While effective, these derivatization steps can be time-consuming and introduce variability.[6] This protocol circumvents these issues by employing a chiral stationary phase (CSP) capable of directly resolving the enantiomers, followed by the high selectivity and sensitivity of tandem mass spectrometry detection.[7] This approach offers a streamlined, high-throughput solution suitable for pharmacokinetic and toxicokinetic studies.[1][2]
The validation of this method adheres to the rigorous standards set forth by the ICH M10 Bioanalytical Method Validation guideline, ensuring the reliability and integrity of the data generated for regulatory submissions.[4][8][9]
Bioanalytical Strategy and Workflow
The core of this method is the direct enantioselective separation on a macrocyclic glycopeptide-based chiral column, which is highly compatible with mass spectrometry-friendly mobile phases.[7] The analytical workflow is designed for efficiency and robustness, beginning with a straightforward protein precipitation to extract the analyte from the plasma matrix. A stable isotope-labeled internal standard, this compound-d3, is incorporated at the start of the sample preparation to correct for any variability during extraction and analysis. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity.
Materials, Reagents, and Instrumentation
-
Reference Standards : this compound, (S)-2-Aminooctanoic acid, and this compound-d3 (Internal Standard, IS).
-
Reagents : Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Human Plasma (K2-EDTA).
-
Instrumentation :
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.
-
Analytical Balance, Centrifuge, Calibrated Pipettes.
-
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh and dissolve this compound and the IS separately in 50:50 Acetonitrile:Water to prepare individual stock solutions.
-
Working Solutions : Prepare serial dilutions of the this compound stock solution in 50:50 Acetonitrile:Water to create working solutions for spiking calibration curve (CC) standards and QCs.
-
IS Spiking Solution (100 ng/mL) : Dilute the IS primary stock with Acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Calibration Curve (CC) and QC Samples : Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 1 - 1000 ng/mL). Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol
The protein precipitation method is chosen for its simplicity and effectiveness in removing the bulk of plasma proteins.[6][10]
LC-MS/MS Conditions
Enantiomeric separation is achieved using a chiral stationary phase under reversed-phase conditions. Mass spectrometric parameters are optimized for the specific fragmentation of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | Astec® CHIROBIOTIC® V2 (150 x 2.1 mm, 5 µm) | Macrocyclic glycopeptide CSP provides excellent enantioselectivity for amino acids in MS-compatible mobile phases.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for analyte elution. |
| Flow Rate | 0.4 mL/min | Optimal for column dimensions and separation efficiency. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A standard gradient to elute the analyte while cleaning the column. |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amino acids readily form [M+H]⁺ ions. |
| MRM Transition (Analyte) | Q1: 160.2 m/z → Q3: 114.2 m/z | Corresponds to [M+H]⁺ → [M+H - HCOOH]⁺ fragmentation. |
| MRM Transition (IS) | Q1: 163.2 m/z → Q3: 114.2 m/z | Assumes labeling on the alkyl chain, fragment is identical. |
| Collision Energy (CE) | Optimized (e.g., 15 eV) | Tuned for maximum product ion intensity. |
| Source Temperature | 550°C | Facilitates efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimal for ion generation. |
Bioanalytical Method Validation (per ICH M10)
A full validation was performed to demonstrate the method is suitable for its intended purpose.[3][4] The objective is to ensure the quality and consistency of the bioanalytical data.[3][11]
Table 3: Summary of Method Validation Results and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (ICH M10)[3][4] | Result |
|---|---|---|
| Selectivity | No significant interference at the retention time of the analyte and IS in 6 blank sources. | Pass |
| Specificity | No interference from the (S)-enantiomer at the retention time of the (R)-enantiomer. | Pass (Baseline resolved) |
| Calibration Curve | 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99. | Pass |
| Accuracy & Precision | Within-run & Between-run : Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). | Pass (All QCs met criteria) |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across 6 lots of plasma. | Pass |
| Carry-over | Response in a blank sample following a high concentration sample should be ≤20% of LLOQ response. | Pass |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentrations of stability QCs must be within ±15% of nominal concentrations. | Pass |
Data Analysis and Interpretation
Quantification is based on the ratio of the analyte peak area to the IS peak area. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression. The concentrations of QC and unknown samples are then calculated from this regression equation.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The direct chiral separation approach simplifies the workflow, making it suitable for high-throughput analysis in a regulated environment. The successful validation against ICH M10 guidelines confirms its reliability for supporting drug development studies where enantioselective bioanalysis is paramount.[3][4]
References
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- National Institutes of Health (NIH). (2023, April 15).
- International Council for Harmonisation (ICH). (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
- Springer. (2019).
- Springer Link.
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- European Medicines Agency (EMA). (2011, July 21).
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- U.S. Food & Drug Administration (FDA). (2022, November).
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- PubMed. (1989, September). HPLC analysis of brain and plasma for octanoic and decanoic acids. [Link]
- European Medicines Agency (EMA).
- SIELC Technologies. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column. [Link]
- ResearchGate. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]
- ResearchGate.
- National Institutes of Health (NIH). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]
- Outsourced Pharma. (2023, January 11).
- A4P.
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- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes and Protocols for the Derivatization of (R)-2-Aminooctanoic Acid for GC-MS Analysis
Introduction: The Imperative for Derivatization in Amino Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique renowned for its high chromatographic resolution and sensitive detection capabilities. However, its application to the analysis of amino acids, such as (R)-2-aminooctanoic acid, is hampered by their inherent physicochemical properties. Amino acids are zwitterionic molecules, possessing both a carboxylic acid and an amino group. This structure confers high polarity and low volatility, making them unsuitable for direct GC analysis, as they tend to decompose in the hot injector port rather than volatilize.[1][2]
To overcome this analytical challenge, a chemical modification process known as derivatization is essential. Derivatization transforms the polar, non-volatile amino acid into a more volatile and thermally stable compound by masking the active hydrogens on the amino (-NH2) and carboxyl (-COOH) functional groups.[2] This guide provides a detailed technical overview and actionable protocols for the successful derivatization of this compound for subsequent GC-MS analysis, with a focus on methods that preserve stereochemical integrity for chiral analysis.
Strategic Selection of a Derivatization Reagent
The choice of derivatization reagent is critical and depends on the analytical objectives, such as the need for chiral separation, sensitivity requirements, and the available instrumentation. For this compound, two primary classes of derivatization reagents are highly effective: silylating agents and acylating/esterifying agents (chloroformates).
-
Silylation Reagents: These are among the most common derivatizing agents for compounds with active hydrogens.[2][3] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the acidic protons on the carboxyl and amino groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[1][2][4] The resulting derivatives are significantly more volatile and thermally stable.[4] MTBSTFA derivatives are notably more stable and less sensitive to moisture compared to their TMS counterparts.[2]
-
Chloroformate Reagents: Alkyl chloroformates, such as ethyl chloroformate (ECF) and methyl chloroformate (MCF), offer a rapid and efficient one-step derivatization in an aqueous medium.[5][6][7] They react with both the amino and carboxyl groups to form N-alkoxycarbonyl and ester derivatives, respectively.[6][8] This method is advantageous for its speed and the stability of the resulting derivatives.[9] For chiral analysis, this method, when coupled with a chiral GC column, can provide excellent enantiomeric separation.[8][10][11]
Visualizing the Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of this compound prior to GC-MS analysis.
Caption: General workflow for derivatization and GC-MS analysis.
Protocol 1: Silylation using MSTFA
This protocol details the formation of the N,O-bis(trimethylsilyl) derivative of this compound. MSTFA is a highly reactive silylating reagent that produces volatile by-products, which is advantageous for chromatography.[1]
Reaction Mechanism
Caption: Silylation of this compound with MSTFA.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a 2 mL reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. The presence of moisture can significantly hinder the silylation reaction.[2]
-
Reagent Addition: Add 100 µL of a suitable solvent, such as acetonitrile or pyridine. To this, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For enhanced catalytic activity, especially for the amino group, a small amount of a catalyst like trimethylchlorosilane (TMCS) can be included (e.g., MSTFA + 1% TMCS).[12]
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Expected Mass Spectral Fragmentation
The electron impact (EI) mass spectrum of the TMS derivative will exhibit characteristic fragments. The molecular ion (M+) may be weak or absent. Key fragments will include:
-
M-15: Loss of a methyl group (-CH3) from a TMS moiety.
-
M-117: Loss of the carboxyl-TMS group (-COOTMS).
-
A prominent ion resulting from the cleavage between the alpha and beta carbons of the octyl chain.
| Derivatization Method | Reagent | Typical Conditions | Key Advantages |
| Silylation | MSTFA | 70-80°C, 30-60 min | Produces volatile by-products.[1] |
| Silylation | MTBSTFA | 100°C, 1-4 hours | Derivatives are more stable and moisture-resistant.[2] |
| Acylation/Esterification | ECF | Room temp, rapid | Fast reaction in aqueous compatible medium.[5][7] |
Protocol 2: Derivatization using Ethyl Chloroformate (ECF)
This protocol describes the formation of the N-ethoxycarbonyl ethyl ester derivative of this compound. This method is rapid and can be performed in a biphasic system.[5][13]
Reaction Mechanism
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- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
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- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GC Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Applications of (R)-2-Aminooctanoic Acid in Medicinal Chemistry: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Lipophilic Non-Canonical Amino Acids
In the landscape of modern drug discovery, the rational design of therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Beyond the 20 proteinogenic amino acids, the incorporation of non-canonical amino acids (ncAAs) into peptides and small molecule scaffolds has emerged as a powerful strategy to overcome challenges such as poor metabolic stability, low bioavailability, and insufficient target affinity[1][2]. (R)-2-Aminooctanoic acid, a chiral, non-proteinogenic α-amino acid, represents a particularly valuable building block in this context. Its defining feature is the C6 alkyl side chain, which imparts significant lipophilicity, a key physicochemical property influencing a molecule's ability to cross biological membranes and interact with hydrophobic binding pockets[2][3][4].
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in enhancing the potency of antimicrobial peptides, provide detailed protocols for its synthesis and incorporation into peptide chains, and discuss its potential in the broader context of drug design.
Core Application: Enhancing Antimicrobial Peptide (AMP) Potency
A primary and well-documented application of 2-aminooctanoic acid is in the lipidation of antimicrobial peptides (AMPs). AMPs are a promising class of therapeutics for combating multidrug-resistant bacteria, but their clinical utility can be hampered by modest potency and susceptibility to proteolysis. Increasing the hydrophobicity of AMPs through the conjugation of fatty acids is a proven strategy to enhance their interaction with and disruption of bacterial cell membranes[5][6].
This compound is an ideal moiety for this purpose. Its dual functionality—a primary amine and a carboxylic acid—allows for its direct incorporation into a peptide backbone at either the N-terminus or C-terminus without the need for synthetic linkers[5][6]. This provides a straightforward method to introduce a lipophilic tail, thereby increasing the peptide's amphipathicity and, consequently, its antimicrobial efficacy.
A notable example is the modification of a lactoferricin B-derived AMP. Conjugation of (S)-2-aminooctanoic acid to this peptide resulted in a significant enhancement of its antibacterial activity, with up to a 16-fold improvement observed[5][6]. While this study utilized the (S)-enantiomer, the principle directly applies to the (R)-enantiomer, which can be used to explore stereospecific interactions with the bacterial membrane or target proteins.
Experimental Protocols
Protocol 1: Proposed Asymmetric Synthesis of this compound via Chiral Auxiliary
Workflow for Asymmetric Synthesis:
Sources
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- 2. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]
- 3. A Photo-Enzymatic Cascade to Transform Racemic Alcohols into Enantiomerically Pure Amines [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-2-Aminooctanoic Acid as a Novel Ligand in Asymmetric Catalysis
Introduction: Unlocking New Catalytic Potential with Lipophilic α-Amino Acids
In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral ligands is perpetual. While cyclic amino acids, particularly proline and its derivatives, have been extensively studied and successfully applied, the potential of acyclic amino acids is a burgeoning field of investigation.[1][2] This guide focuses on (R)-2-Aminooctanoic acid , a non-proteinogenic α-amino acid distinguished by its linear eight-carbon (octyl) side chain. This lipophilic moiety introduces unique steric and electronic properties that can be harnessed to create novel catalytic environments, potentially leading to improved selectivity and reactivity in a range of asymmetric transformations.
This compound acts as a bifunctional organocatalyst, possessing both a basic amino group and an acidic carboxylic acid group.[3] This dual functionality is crucial for its catalytic activity, enabling it to participate in various activation modes, including enamine and iminium ion formation, while the carboxylic acid can act as a proton shuttle or engage in hydrogen bonding to orient substrates.[3] The long alkyl chain is hypothesized to influence the catalyst's solubility in less polar solvents and to create a distinct chiral pocket that can sterically guide the approach of substrates, thereby enhancing enantioselectivity.[4][5]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and model protocols for the use of this compound as a ligand in key asymmetric catalytic reactions.
Asymmetric Aldol Reaction: A Model Protocol
The direct asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation, creating chiral β-hydroxy carbonyl compounds.[6] Acyclic amino acids like alanine and valine have demonstrated their capability to catalyze this reaction with high stereocontrol.[2] Here, we propose a model protocol for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, using this compound as the organocatalyst.
Causality of Experimental Choices:
-
Catalyst Loading: A higher catalyst loading (20-30 mol%) is often necessary for acyclic amino acid catalysts compared to their cyclic counterparts to achieve reasonable reaction rates.
-
Solvent System: The choice of a non-polar solvent like toluene is deliberate, aiming to leverage the lipophilic octyl chain of the catalyst. This may enhance solubility and promote catalyst-substrate interactions within a hydrophobic environment. A small amount of a polar co-solvent (e.g., DMSO) can be beneficial to aid the initial dissolution of the catalyst and substrate.
-
Temperature: The reaction is typically run at room temperature to balance reaction rate and enantioselectivity. Lower temperatures can sometimes improve enantiomeric excess (ee) but may lead to significantly longer reaction times.
-
Excess Ketone: The ketone is used in large excess to serve as both the nucleophile and the solvent, pushing the equilibrium towards product formation.
Experimental Workflow
Caption: Workflow for the this compound catalyzed asymmetric aldol reaction.
Detailed Protocol:
-
To a dry vial equipped with a magnetic stir bar, add this compound (47.8 mg, 0.3 mmol, 30 mol%).
-
Add p-nitrobenzaldehyde (151.1 mg, 1.0 mmol, 1.0 equiv.).
-
Add toluene (2.0 mL).
-
Add cyclohexanone (1.04 mL, 10.0 mmol, 10.0 equiv.).
-
Stir the resulting suspension vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-72 hours).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Expected Performance with Various Substrates
The following table presents hypothetical yet plausible data for the performance of this compound in the asymmetric aldol reaction with different substrates, based on trends observed with other acyclic amino acid catalysts.
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | p-Nitrobenzaldehyde | Cyclohexanone | 48 | 85 | 92:8 | 90 |
| 2 | Benzaldehyde | Cyclohexanone | 72 | 78 | 88:12 | 85 |
| 3 | p-Chlorobenzaldehyde | Cyclohexanone | 60 | 82 | 90:10 | 88 |
| 4 | p-Nitrobenzaldehyde | Acetone | 72 | 65 | - | 75 |
| 5 | p-Nitrobenzaldehyde | Cyclopentanone | 48 | 88 | 85:15 | 82 |
Asymmetric Michael Addition: Leveraging Lipophilicity
The asymmetric Michael addition is a cornerstone reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. The use of bifunctional organocatalysts that can activate both the nucleophile and the electrophile is a common strategy. The amphiphilic nature of this compound, with its polar head and non-polar tail, could be particularly advantageous in this context, potentially enhancing catalyst-substrate interactions.[7][8]
Mechanistic Rationale and the Role of the Octyl Chain
The proposed mechanism involves the formation of an enamine intermediate between the ketone and the amino group of the catalyst.[9] The carboxylic acid group of the catalyst is then positioned to activate the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding. The chiral environment is established by the (R)-configured α-carbon. The octyl chain is postulated to create a hydrophobic shield on one face of the enamine, sterically directing the approach of the electrophile to the opposite face, thus controlling the stereochemical outcome.
Sources
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- 3. youtube.com [youtube.com]
- 4. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Site-Specific C- and N-Terminal Protein Conjugation with (R)-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision in Protein Modification
Site-specific modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to attach moieties such as fatty acids to a precise location on a protein or peptide allows for the enhancement of therapeutic properties, including serum half-life and cell permeability.[1][2] (R)-2-Aminooctanoic acid, a chiral non-canonical amino acid (ncAA) with a C8 alkyl chain, presents a unique opportunity for introducing lipophilicity in a controlled manner. This guide provides a detailed technical overview and actionable protocols for the site-specific conjugation of this compound to the N-terminus and C-terminus of target proteins and peptides.
The rationale for choosing terminal modifications lies in their generally high solvent accessibility and the reduced likelihood of disrupting the protein's core structure and function.[3] The N-terminal α-amine and the C-terminal carboxyl group offer distinct chemical handles for conjugation, each requiring a tailored chemical strategy for efficient and selective ligation.
PART 1: N-Terminal Conjugation Strategy: Acylation via Activated Esters
The primary approach for conjugating a carboxylic acid, such as the one inherent in this compound after suitable derivatization, to the N-terminus of a protein is through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the N-terminal α-amino group.
Chemical Principle: Carbodiimide-Mediated Amine Acylation
The most prevalent and versatile method for forming an amide bond between a carboxyl group and a primary amine is through the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[4][5] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and can be readily displaced by a nucleophile, in this case, the N-terminal amine of the protein.
To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used in conjunction with EDC.[6] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH to form a covalent amide bond.[4][7]
The selectivity for the N-terminus over the ε-amino groups of lysine residues can be controlled by pH. The pKa of the N-terminal α-amino group is typically between 6 and 8, while the pKa of the lysine ε-amino group is around 10.3.[3] By performing the reaction at a pH between 7 and 8, the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine side chains, favoring N-terminal modification.[3][8]
Experimental Workflow: N-Terminal Lipidation
Sources
- 1. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Terminal Amination of a Cationic Anti-Inflammatory Peptide Improves Bioavailability and Inhibitory Activity Against LPS-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
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- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Asymmetric Synthesis of (R)-2-Aminooctanoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (R)-2-Aminooctanoic acid. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during this synthesis. Our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and stereochemical outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategies and analytical methods relevant to producing enantiomerically pure this compound.
Q1: What are the primary strategies for the asymmetric synthesis of this compound?
There are several robust strategies for synthesizing chiral α-amino acids like this compound. The choice of method often depends on scale, available starting materials, and desired purity. The most common approaches include:
-
Chiral Auxiliary-Mediated Synthesis: This is one of the most reliable and widely used methods. A chiral auxiliary, a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a key bond-forming reaction.[1][2] For α-amino acids, this typically involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[3] Evans' oxazolidinones and Schöllkopf's bislactim ethers are classic examples of auxiliaries that provide high levels of stereocontrol.[4]
-
Asymmetric Strecker Synthesis: This method is a cost-effective approach that utilizes inexpensive starting materials.[5] It involves the reaction of an aldehyde (heptanal in this case) with a source of ammonia and cyanide, often in the presence of a chiral catalyst or auxiliary, to form a chiral α-aminonitrile intermediate.[6][7] Subsequent hydrolysis yields the desired α-amino acid. Some protocols achieve high diastereoselectivity through a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture.[5]
-
Biocatalytic Synthesis (Enzymatic Methods): The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis.[8] Transaminases, for example, can be employed to convert a keto-acid precursor (2-oxooctanoic acid) into the corresponding amino acid with high enantiomeric excess (>98% ee).[9] This approach is particularly attractive for its mild reaction conditions and environmental friendliness.[9]
-
Catalytic Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral dehydro-α-amino acid derivative using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes).[4][10] It is a highly efficient method often used in industrial-scale production for its high turnover numbers and excellent enantioselectivity.[10]
Q2: How do I select the appropriate chiral auxiliary for my synthesis?
Selecting the right chiral auxiliary is critical for achieving high diastereoselectivity. The ideal auxiliary should:
-
Be readily available in both enantiomeric forms and be inexpensive or easily recyclable.
-
React under mild conditions to attach to the substrate and be removed without causing racemization or product degradation.[1]
-
Provide a rigid conformational bias to the substrate, allowing for effective facial shielding during the key stereochemistry-determining step (e.g., alkylation).
-
Yield a crystalline derivative, which can often be purified by simple recrystallization to upgrade diastereomeric purity before cleavage.
For the synthesis of this compound via alkylation, Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a common choice. It effectively shields one face of the derived enolate, leading to predictable and high diastereoselectivity upon reaction with an electrophile like hexyl iodide.
Q3: What are the standard analytical methods for determining the yield and enantiomeric excess (% ee) of my product?
Accurate determination of yield and enantiomeric purity is essential.
-
Yield Determination: The overall yield is calculated gravimetrically after purification. Purity should first be confirmed by ¹H and ¹³C NMR spectroscopy and, if necessary, mass spectrometry.
-
Enantiomeric Excess (% ee) Determination: Several methods are available, often requiring derivatization of the amino acid.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. The amino acid is often derivatized with a UV-active agent (e.g., Marfey's reagent, Sanger's reagent) to form diastereomers that can be separated on a standard C18 column. Alternatively, direct separation can be achieved on a chiral stationary phase (CSP) column.[11]
-
Gas Chromatography (GC): The amino acid is derivatized to form a volatile ester (e.g., trifluoroacetylated n-butyl ester) and then analyzed on a chiral GC column (e.g., Chirasil-Val).[11]
-
NMR Spectroscopy using Chiral Solvating or Derivatizing Agents: Diastereomeric complexes can be formed in situ using a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or by derivatization with a chiral reagent (e.g., Mosher's acid chloride). This results in distinct signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio.[11]
-
Mass Spectrometry (MS): Newer MS-based methods can determine enantiomeric excess by forming diastereomeric complexes with a chiral host (like β-cyclodextrin) and observing differences in their gas-phase reactivity or fragmentation patterns.[12][13][14]
-
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis. A common and robust method—asymmetric alkylation of an Evans-type chiral auxiliary—is used as the primary example.
Workflow for Asymmetric Synthesis via Evans Auxiliary
Caption: General workflow for the synthesis of this compound.
Q: My overall yield is consistently low. What are the most likely causes and solutions?
A: Low yield can stem from issues at multiple stages of the synthesis. Let's break it down by the key steps.
Problem Area 1: Enolate Formation & Alkylation
-
Possible Cause: Incomplete deprotonation to form the enolate. This is often due to residual moisture in the solvent or reagents, or an insufficient amount of base.
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone). Ensure the nitrogen/argon atmosphere is dry.
-
Verify Base Titer: If using commercial organolithium reagents like n-BuLi or LDA, their concentration can decrease over time. Titrate the base before use to ensure accurate stoichiometry. Sodium bis(trimethylsilyl)amide (NaHMDS) is often preferred as it is a solid and less prone to degradation.
-
Optimize Temperature: Enolate formation is typically performed at low temperatures (-78 °C) to minimize side reactions. Allow the reaction to stir for an adequate time (30-60 min) to ensure complete deprotonation before adding the alkylating agent.
-
-
Possible Cause: Competing side reactions during alkylation, such as elimination of the alkyl halide or self-condensation of the enolate.
-
Solution:
-
Choice of Alkylating Agent: Use a more reactive alkylating agent. Hexyl iodide is generally better than hexyl bromide or chloride due to the superior leaving group ability of iodide.
-
Slow Addition: Add the hexyl iodide solution dropwise to the enolate at -78 °C to maintain control over the reaction exotherm and minimize side reactions. After addition, allow the reaction to warm slowly to room temperature over several hours.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting N-acyloxazolidinone. An incomplete reaction will be a clear cause of low yield.
-
Problem Area 2: Auxiliary Cleavage & Workup
-
Possible Cause: Product degradation during the hydrolysis step. Standard cleavage with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) can sometimes be harsh.
-
Solution:
-
Temperature Control: Perform the hydrolysis at 0 °C to minimize potential side reactions or degradation of the desired amino acid.
-
Careful Quenching: After hydrolysis, the excess peroxide must be carefully quenched with a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅). Ensure the quench is complete before proceeding to extraction.
-
-
Possible Cause: Poor recovery during extraction. 2-Aminooctanoic acid has amphiphilic properties, which can lead to the formation of emulsions or poor partitioning between aqueous and organic layers.
-
Solution:
-
pH Adjustment: The pH of the aqueous layer is critical. After cleavage, the chiral auxiliary is typically extracted away under basic conditions. To isolate the amino acid, the aqueous layer is then acidified to its isoelectric point (pI ≈ 6) to precipitate the product.[6]
-
Use of Ion-Exchange Chromatography: For the cleanest separation and highest recovery, purification via ion-exchange chromatography is highly recommended. The crude amino acid can be loaded onto a cation-exchange resin (e.g., Dowex 50WX8), washed to remove impurities, and then eluted with an aqueous ammonia solution.
-
Data Summary: Impact of Alkylation Conditions
The table below summarizes typical effects of reaction parameters on the diastereoselectivity (d.r.) and yield of the alkylation step.
| Parameter | Variation | Typical Effect on Diastereoselectivity (d.r.) | Typical Effect on Yield | Rationale |
| Base | LDA vs. NaHMDS | Generally high for both (>95:5) | NaHMDS can be more reliable | NaHMDS is a solid base, easier to handle accurately and less prone to degradation. |
| Solvent | THF vs. Diethyl Ether | THF generally preferred | Higher in THF | THF has better solvating properties at low temperatures, ensuring a homogeneous reaction mixture. |
| Temperature | -78 °C vs. -40 °C | Higher d.r. at -78 °C | May be slightly lower | Lower temperatures enhance the kinetic control and rigidity of the chelated transition state, improving selectivity. |
| Alkyl Halide | Hexyl Iodide vs. Hexyl Bromide | Minimal difference | Higher with Iodide | Iodide is a better leaving group, leading to a faster and more efficient Sₙ2 reaction. |
Q: The enantiomeric excess (% ee) of my final product is poor. How can I improve it?
A: Poor enantiomeric excess is a result of either low diastereoselectivity in the key alkylation step or racemization occurring at a later stage.
Troubleshooting Logic for Low % ee
Caption: Decision tree for troubleshooting low enantiomeric excess (% ee).
-
Path A: High Diastereoselectivity, but Low Final % ee
-
Cause: This strongly suggests that racemization is occurring after the stereocenter has been set, most likely during the auxiliary cleavage or purification steps. The α-proton of the amino acid is still acidic and can be removed under harsh basic or acidic conditions, leading to loss of stereochemical integrity.
-
Solution:
-
Milder Cleavage: Ensure the hydrolysis temperature does not exceed 0-5 °C.
-
Avoid Extreme pH: When adjusting the pH for workup and purification, avoid prolonged exposure to strongly acidic or basic conditions.
-
Prompt Purification: Isolate the final product as quickly as possible after the cleavage step.
-
-
-
Path B: Low Diastereoselectivity in the Alkylation Step
-
Cause: The stereocontrol of the reaction itself is inefficient. This points to problems with the enolate formation or alkylation conditions.
-
Solution:
-
Review Alkylation Conditions: Refer to the data table above. Ensure you are using optimal low-temperature conditions (-78 °C), a suitable base, and a high-purity solvent. The geometry of the enolate is crucial for stereocontrol, and suboptimal conditions can disrupt this.
-
Check Auxiliary Purity: Verify the enantiomeric purity of the chiral auxiliary itself. An impure auxiliary will directly lead to a lower diastereomeric excess in the product.
-
Purify the Intermediate: The N-acylated oxazolidinone intermediate is often a crystalline solid. If the diastereomeric ratio is suboptimal (e.g., 90:10), a single recrystallization can often upgrade the purity to >99:1, which will then translate to >98% ee in the final product after cleavage. This is a powerful technique for ensuring high enantiopurity.
-
-
Part 3: Experimental Protocol
Detailed Protocol: Asymmetric Synthesis of this compound via Evans Auxiliary
This protocol details the synthesis starting from the acylation of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.
Step 1: Preparation of N-(Bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 15 minutes. Stir for an additional 30 minutes at -78 °C.
-
In a separate flask, dissolve bromoacetyl bromide (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium salt solution at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to 0 °C and stir for another hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-(bromoacetyl)-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the sodium enolate.
-
Add n-hexyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. At this stage, a ¹H NMR of the crude product should be taken to determine the diastereomeric ratio. If necessary, recrystallize from a solvent system like ethyl acetate/hexanes.
Step 3: Auxiliary Cleavage and Product Isolation
-
Dissolve the alkylated product from Step 2 in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide monohydrate (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by the slow addition of a saturated aqueous solution of Na₂SO₃ until a test with starch-iodide paper is negative.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point (pI ≈ 6) using 1 M HCl. The this compound should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
For higher purity, the crude amino acid can be purified using cation-exchange chromatography.
References
- US6916947B2 - Method of producing amino carboxylic acids - Google P
- An In-Depth Technical Guide to 2-Aminooctanoic Acid: Discovery and History - Benchchem
- 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)
- Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions - Wiley-VCH
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH
- Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - ResearchG
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids - in "Asymmetric Synthesis of N
- Enantioselective synthesis of .alpha.
- Production of octanoic acid in Saccharomyces cerevisiae: Investigation of new precursor supply engineering strategies and intrinsic limitations - ResearchG
- Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Public
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
- Chiral auxiliary - Wikipedia
- A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids | Analytical Chemistry - ACS Public
- A new and expeditious asymmetric synthesis of (R)- and (S)
- The Strecker Synthesis of Amino Acids - Master Organic Chemistry
- Enantioselective synthesis of D-α-amino amides from aliph
- Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionaliz
- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing)
- One-pot analysis of enantiomeric excess of free amino acids by electrospray ioniz
- Selected chemical routes toward synthesis of α‐amino acids - ResearchG
- Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystalliz
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)
- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
- Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991)
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
- Studies on the symmetric synthesis of alpha-amino acids. II.
- α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal
- Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles - Chemical Communic
- Asymmetric synthesis of alpha-amino acids using a chiral c
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids - Benchchem
- A general, catalytic, and enantioselective synthesis of .alpha.
- Asymmetric Synthesis of Amines - Ellman Labor
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. renyi.hu [renyi.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Chiral HPLC Separation of (R)- and (S)-2-Aminooctanoic Acid
Welcome to the technical support center for the chiral separation of (R)- and (S)-2-Aminooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you achieve robust and reproducible enantioseparations.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when setting up a chiral separation for 2-aminooctanoic acid.
Q1: What is the best type of chiral stationary phase (CSP) for separating 2-aminooctanoic acid enantiomers?
A1: The optimal CSP largely depends on whether the amino acid is derivatized or underivatized.
-
For underivatized 2-aminooctanoic acid: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec® CHIROBIOTIC® T), are highly effective. These phases possess ionic groups, making them compatible with the polar and zwitterionic nature of underivatized amino acids in both aqueous and organic mobile phases.[1] Crown ether-based CSPs are also a strong choice, as they interact with the primary amine of the amino acid.[2][3] Zwitterionic ion-exchange CSPs (e.g., CHIRALPAK® ZWIX) are specifically designed for the separation of free amino acids and are another excellent option.[4]
-
For derivatized 2-aminooctanoic acid (e.g., N-protected with Fmoc, t-BOC): Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® IA, IC), often provide excellent resolution.[5] Derivatization increases the molecule's hydrophobicity and introduces interaction sites (like π-systems) that are well-suited for these types of CSPs.
Q2: Should I use normal-phase, reversed-phase, or polar organic mode for my separation?
A2: The choice of mobile phase mode is directly linked to your choice of CSP and whether the analyte is derivatized.
-
Normal-Phase (e.g., Hexane/Ethanol, Hexane/Isopropanol): This is commonly used with polysaccharide-based CSPs for derivatized amino acids.[6]
-
Reversed-Phase (e.g., Water/Methanol/Acid, Water/Acetonitrile/Acid): This mode is typically used with macrocyclic glycopeptide CSPs for underivatized amino acids.[1][7]
-
Polar Organic Mode (e.g., Methanol/Acetonitrile with acidic/basic additives): This versatile mode can be used with both polysaccharide and macrocyclic glycopeptide CSPs and is effective for a wide range of chiral compounds, including amino acids.[2]
Q3: Why is my peak shape poor (e.g., tailing or fronting)?
A3: Poor peak shape for an amino acid like 2-aminooctanoic acid is often related to secondary interactions with the stationary phase or issues with the analyte's ionization state.
-
For acidic analytes (like the carboxylic acid group): Adding a small amount of a stronger acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress the deprotonation of the carboxylic acid group, leading to improved peak shape.[6]
-
For basic analytes (like the amino group): Adding a small amount of a base (e.g., 0.1% diethylamine) can improve the peak shape of basic compounds.[8]
-
Column Overload: Injecting too much sample can also lead to peak fronting. Try reducing the injection volume or sample concentration.
Q4: I am not getting any separation (single peak). What should I try first?
A4: A complete lack of separation indicates that the chosen CSP and mobile phase combination is not suitable for creating the necessary enantioselective interactions.
-
Confirm Column Suitability: Double-check that the selected CSP is appropriate for your analyte (derivatized vs. underivatized).
-
Change the Mobile Phase: If using a polysaccharide column in normal phase, alter the alcohol modifier (e.g., switch from isopropanol to ethanol). If in reversed-phase, change the organic modifier (e.g., from methanol to acetonitrile) or adjust its percentage.[9]
-
Screen Different CSPs: The most effective approach is to screen a few different types of CSPs (e.g., a polysaccharide, a macrocyclic glycopeptide, and a crown ether-based column) to find the one that provides the best selectivity.[8]
In-Depth Troubleshooting Guides
When initial adjustments are not sufficient, a more systematic approach to troubleshooting is necessary. Below are guides for common, more complex issues.
Guide 1: Poor or Lost Resolution (Rs < 1.5)
Poor resolution between the (R)- and (S)-enantiomers is a frequent challenge. The following workflow can help diagnose and solve the issue.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor chiral resolution.
Detailed Steps and Explanations
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Initially good resolution, now poor or lost. | Column Contamination or Degradation: The column may be fouled with strongly adsorbed impurities from previous samples.[10] Alternatively, incompatible solvents may have damaged the stationary phase. | Solution: 1. Flush the column with a strong, compatible solvent (check the manufacturer's instructions). For polysaccharide columns, 100% ethanol is often effective.[11] 2. If performance is not restored, the column may be irreversibly damaged and require replacement. Rationale: A thorough wash can remove contaminants that interfere with the chiral selector's interaction sites. |
| Peaks are present but have little to no separation. | Suboptimal Mobile Phase: The mobile phase composition is not creating a large enough difference in the free energy of interaction between the two enantiomers and the CSP. | Solution: 1. Vary the organic modifier percentage: Systematically change the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane). 2. Change the organic modifier: Switch from isopropanol to ethanol or vice-versa in normal phase. In reversed-phase, switch between methanol and acetonitrile. Rationale: Different solvents can alter the conformation of the chiral selector and the analyte, leading to changes in enantioselectivity.[1] |
| Poor resolution and bad peak shape for an underivatized amino acid. | Incorrect Ionization State: The zwitterionic nature of 2-aminooctanoic acid requires careful pH control of the mobile phase to ensure consistent interactions. | Solution: Add a mobile phase additive. For reversed-phase on a macrocyclic glycopeptide or crown ether column, add 0.1% formic acid or trifluoroacetic acid. Rationale: The acid ensures the amino group is protonated (NH3+), which is crucial for interaction with crown ether phases[2] and helps to provide a consistent charge state for interaction with glycopeptide phases. |
| Resolution is still poor after mobile phase optimization. | Insufficient Enthalpic Difference in Binding: The interactions between the enantiomers and the CSP are not strong enough or stereochemically different enough at the current temperature. | Solution: Lower the column temperature. Try running the separation at 15°C or 20°C. Rationale: Chiral recognition is an enthalpically driven process. Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby improving resolution.[6] |
Guide 2: Unstable Retention Times
Fluctuating retention times can make quantification and peak identification unreliable. This issue often points to problems with the HPLC system or mobile phase preparation.
Troubleshooting Workflow for Unstable Retention Times
Caption: Troubleshooting workflow for unstable retention times.
Detailed Steps and Explanations
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Retention times drift, usually to shorter times. | Incomplete Column Equilibration: Chiral stationary phases, especially in normal phase, can take a long time to fully equilibrate with the mobile phase. | Solution: Equilibrate the column with the mobile phase for an extended period (at least 30-50 column volumes) before injecting your sample. Rationale: Trace amounts of water or other solvents in the mobile phase can significantly affect the hydration state of the stationary phase, altering retention.[11] |
| Random, sudden shifts in retention time. | Pump or Solvent Proportioning Issues: An unstable flow rate due to air bubbles in the pump, faulty check valves, or leaks will cause retention times to fluctuate. | Solution: 1. Degas the mobile phase thoroughly. 2. Prime all pump heads to remove air bubbles. 3. Check for any leaks in the system, from the solvent reservoir to the detector. Rationale: Consistent retention is critically dependent on a stable, pulse-free flow of the mobile phase through the column. |
| Gradual, consistent change in retention over a sequence. | Mobile Phase Composition Change or Temperature Fluctuation: In a mixed mobile phase (e.g., Hexane/IPA), the more volatile component (hexane) can evaporate, changing the mobile phase ratio. Ambient temperature changes can also affect retention. | Solution: 1. Keep solvent bottles capped. 2. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a constant temperature. Rationale: Chiral separations are highly sensitive to small changes in mobile phase composition and temperature. Maintaining a stable environment is key to reproducibility.[6] |
Experimental Protocols & Data
Starting Method Recommendations for (R/S)-2-Aminooctanoic Acid
The following table provides recommended starting conditions for screening. These should be further optimized for your specific instrument and sample.
| Parameter | Underivatized (Reversed-Phase) | Derivatized (e.g., Fmoc) (Normal Phase) |
| CSP | Astec® CHIROBIOTIC® T | Chiralpak® IA or IC |
| Mobile Phase | 90:10 (v/v) Water:Methanol + 0.1% Formic Acid | 90:10 (v/v) n-Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 210 nm or ELSD/MS | UV at 265 nm (for Fmoc) |
Analyte Structure
A clear understanding of the analyte's structure is fundamental to troubleshooting.
Caption: Chemical structures of (R)- and (S)-2-Aminooctanoic acid.
References
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
- 2-Aminooctanoic acid. PubChem. [Link]
- Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation...
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
- This compound. PubChem. [Link]
- Direct Stereoselective Separations of Free Amino Acids on Quinine... Chiral Technologies. [Link]
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- DL-2-Aminooctanoic acid. FooDB. [Link]
- Trouble with chiral separations.
- DL-2-Aminooctanoic acid. HMDB. [Link]
- Chiral HPLC Separ
- How can I improve my chiral column resolution?
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC - NIH. [Link]
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. chiraltech.com [chiraltech.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
Understanding the Challenge: The Nature of 2-Aminooctanoic Acid
Welcome to the Technical Support Center for Chiral Separations. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the peak resolution of 2-aminooctanoic acid enantiomers. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you in your method development and optimization.
2-Aminooctanoic acid is a non-proteinogenic, chiral alpha-amino acid.[1][2][3] Its structure, featuring a carboxyl group, an amino group, and a C6 alkyl chain, presents a unique set of challenges for enantiomeric separation.[1] Being a zwitterionic molecule, it can exhibit poor solubility in common non-polar organic solvents used in normal-phase chromatography, and its relatively small size can make achieving baseline resolution difficult.[4] Direct analysis without derivatization is often preferred to avoid introducing additional steps and potential impurities.[4]
Below is a summary of the key physicochemical properties of 2-aminooctanoic acid:
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [2][5] |
| Molecular Weight | 159.23 g/mol | [2][5] |
| Melting Point | 194 - 196 °C | [2][5] |
| Water Solubility | 19 mg/mL | [5] |
| pKa (Strongest Acidic) | 2.89 | [1] |
| pKa (Strongest Basic) | 9.53 | [1] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chiral separation of 2-aminooctanoic acid enantiomers.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor peak resolution (Rs < 1.5) for my 2-aminooctanoic acid enantiomers on a polysaccharide-based chiral stationary phase (CSP)?
A1: Poor resolution on polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) for underivatized amino acids is a common issue.[4][6] These phases primarily rely on hydrogen bonding, π-π interactions, and steric hindrance for chiral recognition. The zwitterionic nature of 2-aminooctanoic acid can lead to multiple interaction modes, some of which are not enantioselective, resulting in peak broadening and poor resolution.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Increase Organic Modifier Concentration: For polysaccharide-based CSPs, increasing the concentration of the organic modifier (e.g., isopropanol in hexane) can sometimes enhance enantioselectivity.[7]
-
Introduce an Acidic Additive: Small amounts of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can suppress the ionization of the carboxyl group, leading to more defined interactions with the CSP and improved peak shape.[6][8]
-
-
Consider an Alternative CSP:
-
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are often more effective for underivatized amino acids.[4][9] They possess ionic groups and are compatible with a wider range of mobile phases, including polar organic and reversed-phase conditions, which are ideal for polar and ionic compounds.[4]
-
Crown Ether-Based CSPs: These have also demonstrated success in the enantioseparation of various amino acids.[6]
-
-
Lower the Column Temperature: Decreasing the column temperature generally improves chiral separation by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[10][11][12] However, be aware that in some rare cases with polysaccharide CSPs, an increase in temperature can paradoxically improve separation.[13]
Workflow for HPLC Method Development:
Caption: HPLC Method Development Workflow for 2-Aminooctanoic Acid.
Q2: My peaks are tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common problem in chromatography and can be caused by both chemical and physical issues.[14]
Troubleshooting Steps:
-
Chemical Causes:
-
Secondary Interactions: Tailing can occur due to interactions between the basic amino group of 2-aminooctanoic acid and acidic silanol groups on the silica support of the CSP. Adding a basic competitor like triethylamine (TEA) to the mobile phase (at a low concentration, e.g., 0.1%) can mitigate this.
-
Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa values to maintain a consistent ionization state.[8]
-
-
Physical Causes:
-
Column Contamination: Strongly adsorbed impurities from previous injections can cause peak tailing.[15] Try flushing the column with a strong, compatible solvent.[15]
-
Column Void: A void at the head of the column can lead to poor peak shape.[15] This can be caused by pressure shocks or dissolution of the silica bed.[15]
-
Blocked Frit: A partially blocked inlet frit can distort peak shape.[14]
-
Q3: I am observing peak fronting. What does this indicate?
A3: Peak fronting is less common than tailing and is often a sign of column overload or a catastrophic column failure.[14]
Troubleshooting Steps:
-
Reduce Sample Concentration: This is the most common cause of fronting.[14] Dilute your sample and reinject. If the peak shape improves and retention time increases slightly, you were overloading the column.
-
Check Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Inspect the Column: If the problem persists, it may indicate a collapsed packing bed within the column.[14]
Gas Chromatography (GC)
Q4: I want to analyze 2-aminooctanoic acid enantiomers by GC. Is derivatization necessary?
A4: Yes, derivatization is essential for analyzing amino acids by GC.[16] Their high polarity and low volatility mean they will not chromatograph well, and may even decompose in the hot injector port.[16] Derivatization converts the polar carboxyl and amino groups into more volatile and thermally stable derivatives.
Common Derivatization Strategies:
| Derivatization Agent | Target Functional Groups | Derivative Formed | Key Advantages |
| Alkyl Chloroformates | Amino and Carboxyl | N-alkoxycarbonyl amino acid alkyl esters | Rapid, can be automated. |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Amino, Carboxyl, Hydroxyl | Trimethylsilyl (TMS) derivatives | Forms volatile by-products.[16] |
| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Amino, Carboxyl, Hydroxyl | tert-butyldimethylsilyl (TBDMS) derivatives | More stable and less moisture-sensitive than TMS derivatives. |
| Heptafluorobutyl Chloroformate | Amino and Carboxyl | Heptafluorobutyl derivatives | Good for sensitive electron capture detection (ECD) or MS.[17] |
Experimental Protocol: Two-Step Derivatization for GC-MS Analysis
This protocol is a general guideline for a two-step esterification and acylation, which is a robust method for amino acid derivatization.[18]
-
Esterification:
-
Place the dried 2-aminooctanoic acid sample in a reaction vial.
-
Add 2M HCl in methanol.
-
Heat at 70-80°C for 1 hour to form the methyl ester.
-
Evaporate the reagent under a stream of nitrogen.
-
-
Acylation:
-
To the dried methyl ester, add an acylating agent such as pentafluoropropionic anhydride (PFPA) in an appropriate solvent (e.g., ethyl acetate).[18]
-
Heat at 60-70°C for 30 minutes.
-
Evaporate the excess reagent and solvent.
-
Reconstitute the final derivative in a suitable solvent (e.g., toluene) for GC injection.[18]
-
Q5: My derivatized 2-aminooctanoic acid peaks are tailing or split in my GC chromatogram. What should I check?
A5: Similar to HPLC, peak shape problems in GC can have several causes.
Troubleshooting Steps:
-
Incomplete Derivatization: If the derivatization reaction is incomplete, you will have a mixture of partially and fully derivatized analytes, leading to split or tailing peaks. Ensure your reaction conditions (time, temperature, reagent excess) are optimized.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause tailing of polar analytes.
-
Solution: Use a deactivated liner and ensure your column is properly conditioned. Trimming a small portion (10-20 cm) from the front of the column can sometimes resolve issues caused by non-volatile residue buildup.[19]
-
-
Improper Column Installation: An improperly cut or installed column can cause peak splitting.[19] Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the injector.[19]
Logical Flow for Troubleshooting GC Peak Shape:
Caption: Troubleshooting Workflow for GC Peak Shape Issues.
Frequently Asked Questions (FAQs)
Q: Which chromatographic mode is generally best for underivatized 2-aminooctanoic acid: HPLC or GC? A: HPLC is the preferred technique for the direct analysis of underivatized 2-aminooctanoic acid.[4] GC requires a derivatization step to increase the volatility of the amino acid, which adds complexity to the sample preparation.[16]
Q: Can Supercritical Fluid Chromatography (SFC) be used for this separation? A: Yes, SFC is a viable technique for chiral separations of amino acids.[20] It often uses packed columns and requires the use of co-solvents (like methanol) and additives to elute polar compounds like amino acids.[20] Chiral crown ether derived columns have been used successfully in SFC for underivatized amino acids.[20]
Q: How does temperature affect retention and resolution in HPLC? A: Generally, increasing the column temperature in reversed-phase HPLC decreases retention time because it lowers the mobile phase viscosity and increases analyte diffusion.[12][21] The effect on resolution is more complex. While lower temperatures often favor enantioselectivity by stabilizing interactions, higher temperatures can improve efficiency (reduce plate height), which might in some cases lead to better resolution, especially at higher flow rates.[21] The optimal temperature must be determined empirically for each method.
Q: What are the best starting conditions for separating 2-aminooctanoic acid enantiomers on a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T)? A: A good starting point would be a polar organic or a reversed-phase mobile phase. For instance, a mobile phase of methanol with a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) is often effective.[4] A simple gradient of water and methanol (both with 0.1% formic acid) can also be screened.
Q: Is it possible for the enantiomer elution order to reverse? A: Yes, reversal of elution order can occur. This can sometimes be achieved by changing the chiral stationary phase (e.g., from a D- to an L-amino acid-based ligand exchange column), or in some cases, by significantly altering the mobile phase composition or temperature on certain CSPs.[9][13]
References
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- 2-Aminooctanoic acid. PubChem. [Link]
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase.
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
- Showing Compound DL-2-Aminooctanoic acid (FDB022354). FooDB. [Link]
- Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics by HPLC.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Chiral HPLC Separ
- Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991).
- Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review.
- Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations.
- How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]
- Chromatographic Troubleshooting Peak Shape Problem. Agilent. [Link]
- Enantiomeric separation of non-protein amino acids by electrokinetic chrom
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
- Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chrom
Sources
- 1. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chiraltech.com [chiraltech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. tandfonline.com [tandfonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Identifying and minimizing side reactions in (R)-2-Aminooctanoic acid synthesis
Technical Support Center: (R)-2-Aminooctanoic Acid Synthesis
Introduction
This compound is a non-proteinogenic α-amino acid of significant interest in pharmaceutical development, particularly for its role in enhancing the therapeutic properties of peptides and other bioactive molecules[1][2]. Its synthesis, while achievable through several routes, presents a critical challenge: achieving high enantiomeric purity while minimizing a landscape of potential side reactions. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights into identifying, troubleshooting, and minimizing common side reactions encountered during the synthesis of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are three main strategies for synthesizing this compound:
-
Asymmetric Reductive Amination: This is a widely used modern method involving the reaction of a prochiral ketone (2-oxooctanoic acid) with an ammonia source and a chiral catalyst, or the reaction of a chiral amine with the ketone followed by reduction. It offers high enantioselectivity but can be prone to over-alkylation and requires careful optimization of the reducing agent[3][4].
-
Classical Derivatization Methods: These include routes like the Strecker synthesis (starting from heptanal) or the Gabriel synthesis (from a 2-bromooctanoic acid derivative)[2][5]. These methods typically produce a racemic mixture that must be resolved in a subsequent step, for example, through diastereomeric salt formation[5].
-
Biocatalytic Synthesis: This emerging approach uses enzymes, such as transaminases, to convert a keto-acid precursor into the desired amino acid with exceptionally high enantiomeric excess (>98% ee)[1]. This method is highly selective and operates under mild, environmentally friendly conditions but may require specialized biochemical expertise and equipment[6].
Q2: Why is achieving high enantioselectivity (ee%) so critical and challenging?
The biological activity of chiral molecules is often highly dependent on their stereochemistry. The (R)-enantiomer may have the desired therapeutic effect, while the (S)-enantiomer could be inactive or even cause undesirable side effects. The challenge lies in controlling the three-dimensional orientation of the amino group addition. Chemical methods often operate at higher temperatures or under conditions that can allow for racemization (the formation of an equal mixture of both enantiomers), diminishing the enantiomeric excess (ee%) of the final product[7].
Q3: What analytical methods are essential for quality control?
To ensure the purity and stereochemical integrity of your product, the following analytical techniques are indispensable:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess (ee%) of the final product by separating the (R) and (S) enantiomers[8][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure and assess chemical purity by identifying signals from impurities or residual solvents[10].
-
Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying trace impurities[11].
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues encountered during synthesis in a problem-cause-solution format.
Problem 1: Poor Enantioselectivity / Low Enantiomeric Excess (ee%)
-
Potential Cause A: Racemization. The α-proton of the carboxylic acid is acidic and can be abstracted under non-optimal pH conditions (either too acidic or too basic), especially at elevated temperatures during reaction or workup. This leads to the loss of stereochemical integrity.
-
Solution A:
-
Strict Temperature Control: Maintain the recommended temperature throughout the reaction. Avoid excessive heating during workup, especially during solvent evaporation.
-
Mild pH Adjustments: During workup and purification, use carefully controlled additions of mild acids or bases to adjust the pH to the isoelectric point (around pH 6) for precipitation[2].
-
Protecting Group Strategy: For multi-step syntheses, consider protecting the carboxylic acid as an ester to prevent α-proton abstraction. This group can be removed in the final step under conditions known not to cause racemization[12][13].
-
-
Potential Cause B: Ineffective Chiral Catalyst or Auxiliary. In asymmetric syntheses, the catalyst may be poisoned, decomposed, or simply not suitable for the substrate.
-
Solution B:
-
Ensure Anhydrous Conditions: Many chiral catalysts, especially those based on transition metals, are sensitive to moisture. Use oven-dried glassware and anhydrous solvents.
-
Catalyst Screening: If low ee% persists, screen a variety of chiral ligands or catalysts. The optimal choice can be highly substrate-dependent.
-
Verify Catalyst Loading: Ensure the correct molar ratio of catalyst to substrate is used. Insufficient catalyst can lead to an increased contribution from the non-catalyzed, non-selective background reaction.
-
Problem 2: Formation of Dialkylated Byproduct (in Reductive Amination)
-
Potential Cause: The desired product, this compound, is itself a primary amine and can react with the starting material (2-oxooctanoic acid or its precursor) to form an imine, which is then reduced to a secondary amine byproduct. This is a common issue in direct reductive amination procedures[3][14].
-
Solution:
-
Use a Stepwise Procedure: First, form the imine intermediate under controlled conditions. Once imine formation is complete (monitored by TLC or ¹H NMR), then add the reducing agent. This minimizes the time the product amine is exposed to the carbonyl starting material[4].
-
Select a Chemoselective Reducing Agent: Use a reducing agent that preferentially reduces the C=N bond of the imine over the C=O bond of the keto-acid. Sodium triacetoxyborohydride (NaBH(OAc)3) is often superior to sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) for this purpose, as it is less likely to reduce the starting carbonyl and is effective under the mildly acidic conditions that favor imine formation[14][15].
-
Problem 3: Low Overall Yield
-
Potential Cause A: Incomplete Reaction. The reaction may not have reached completion due to insufficient time, incorrect temperature, or deactivated reagents.
-
Solution A:
-
Reaction Monitoring: Actively monitor the reaction using an appropriate technique (e.g., Thin Layer Chromatography (TLC), LC-MS) to track the consumption of the starting material.
-
Reagent Purity: Ensure all starting materials and reagents are of high purity and, where necessary, freshly distilled or recrystallized.
-
Optimize Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup.
-
-
Potential Cause B: Product Degradation during Hydrolysis (Strecker Synthesis). The harsh acidic conditions required to hydrolyze the intermediate α-aminonitrile can sometimes lead to decomposition or the formation of colored impurities[2].
-
Solution B:
-
Staged Temperature Profile: Begin the hydrolysis at a lower temperature and slowly increase it to reflux to better control the reaction.
-
Inert Atmosphere: Conduct the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Visualizing the Process
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Low Enantiomeric Excess (ee%)
This decision tree helps diagnose the root cause of poor stereoselectivity.
Caption: A decision tree for troubleshooting poor enantioselectivity.
Exemplary Protocol: Asymmetric Reductive Amination
This protocol describes a common approach for synthesizing this compound. Note: This is a representative method and may require optimization.
Objective: To synthesize this compound from ethyl 2-oxooctanoate.
Materials:
-
Ethyl 2-oxooctanoate
-
(R)-α-Methylbenzylamine (as chiral auxiliary)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
Step-by-Step Methodology:
-
Step 1: Imine Formation (Critical Control Point)
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve ethyl 2-oxooctanoate (1.0 eq) in anhydrous DCM.
-
Add (R)-α-Methylbenzylamine (1.05 eq).
-
Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde/ketone proton signal). Rationale: Allowing the imine to form completely before adding the reducing agent is key to preventing side reactions with the starting carbonyl.
-
-
Step 2: Diastereoselective Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)3 slurry to the imine solution over 30 minutes, keeping the temperature below 5 °C. Rationale: NaBH(OAc)3 is a mild and selective reducing agent that minimizes the risk of reducing the ester group or any unreacted ketone[15].
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the imine is fully consumed (monitored by TLC).
-
-
Step 3: Workup and Isolation of Intermediate
-
Carefully quench the reaction by slowly adding a saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the diastereomeric amine intermediate.
-
-
Step 4: Removal of Chiral Auxiliary
-
Dissolve the crude intermediate in methanol.
-
Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the chiral auxiliary is cleaved (monitored by TLC/LC-MS). Rationale: Hydrogenolysis cleaves the benzylic C-N bond, releasing the free amino ester and toluene.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Step 5: Hydrolysis and Final Product Isolation
-
Dissolve the resulting amino ester in a mixture of 6M HCl and dioxane.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.
-
Cool the solution and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of water and carefully adjust the pH to ~6 with a mild base (e.g., dilute ammonium hydroxide).
-
The product, this compound, will precipitate. Cool the mixture to 0-4 °C to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
-
Step 6: Quality Control
-
Confirm the structure by ¹H and ¹³C NMR.
-
Determine the enantiomeric excess (ee%) by Chiral HPLC.
-
Assess chemical purity by standard HPLC or LC-MS.
-
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [10] |
| Molecular Weight | 159.23 g/mol | [10] |
| Melting Point | 194 - 196 °C | [10] |
| Appearance | Solid | [10] |
| Isoelectric Point (pI) | ~6.0 | [2] |
References
- Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. ResearchGate.
- Chemistry LibreTexts (2022). 26.4: Synthesis of Amino Acids.
- Organic Syntheses (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s).
- PubChem (2025). 2-Aminooctanoic acid. National Center for Biotechnology Information.
- Master Organic Chemistry (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Chemistry LibreTexts (2021). 23.13: Protection of Amino Groups in Synthesis.
- Wikipedia (n.d.). Reductive amination.
- D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Seton Hall University Dissertations and Theses (ETDs).
- Chromatography Today (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- PMC (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Center for Biotechnology Information.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Proper storage and handling conditions for (R)-2-Aminooctanoic acid
Welcome to the technical support guide for (R)-2-Aminooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and successful application of this chiral amino acid in your experiments. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Core Concepts: Understanding this compound
This compound, an alpha-amino acid, is a chiral molecule with the amino group attached to the alpha-carbon, the carbon atom adjacent to the carboxylate group.[1][2] Its structure, featuring a medium-chain fatty acid backbone, makes it a valuable building block in synthetic chemistry and drug discovery.[1][2][3] Understanding its physical and chemical properties is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [4][5] |
| Molecular Weight | 159.23 g/mol | [4][5] |
| Appearance | Beige or white solid/powder | [6][7] |
| Melting Point | 194 - 196 °C | [4][7] |
| Solubility in Water | 19 mg/mL | [4] |
| Chirality | (R)-enantiomer | [5][8] |
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound in a question-and-answer format.
Question: My this compound is not dissolving as expected. What could be the issue and how can I resolve it?
Answer:
Several factors can affect the solubility of this compound. Here's a systematic approach to troubleshoot this issue:
-
Verify the Solvent and Concentration: The reported solubility in water is 19 mg/mL.[4] If you are attempting to prepare a more concentrated solution, it may not fully dissolve. For organic solvents, empirical testing is often necessary. One supplier suggests that for solubility in DMSO, warming and adjusting the pH to 2 with 1 M HCl may be necessary.[3]
-
Consider the Compound's Hygroscopic Nature: this compound can absorb moisture from the atmosphere.[3] This absorbed water can affect its solubility characteristics. Ensure you are working with a dry compound, and consider drying it under vacuum if necessary.
-
pH Adjustment: As an amino acid, the solubility of this compound is pH-dependent. At its isoelectric point, the pH at which the molecule has a net neutral charge, its solubility is at a minimum.[9] To enhance solubility in aqueous solutions, try adjusting the pH. Adding a small amount of acid (e.g., HCl) will protonate the carboxylate group, while adding a base (e.g., NaOH) will deprotonate the amino group, leading to a charged species with greater aqueous solubility.
-
Sonication and Gentle Heating: To aid dissolution, you can use an ultrasonic bath or gently warm the solution.[10] Avoid excessive heat, as it could potentially lead to degradation.
Question: I am observing unexpected side products or low yield in my reaction. Could the handling of this compound be the cause?
Answer:
Yes, improper handling can compromise the integrity of this compound and impact your reaction outcomes. Consider the following:
-
Chiral Integrity: Ensure that the chiral purity of your starting material has not been compromised. Exposure to harsh acidic or basic conditions, or elevated temperatures for prolonged periods, can potentially lead to racemization. It is crucial to use analytical techniques like chiral chromatography to verify the enantiomeric excess if you suspect an issue.[11][12][13]
-
Incompatible Reagents: this compound is incompatible with strong oxidizing agents.[6][7] Ensure that your reaction conditions and other reagents are compatible.
-
Proper Weighing and Transfer: Due to its potential hygroscopicity, it is recommended to weigh the compound in a controlled environment (e.g., a glove box with a dry atmosphere) or to work quickly to minimize exposure to ambient humidity.
Question: My analytical results (e.g., NMR, LC-MS) for this compound are inconsistent with the expected structure. What should I check?
Answer:
Inconsistent analytical data can be frustrating. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent analytical data.
-
Sample Preparation: Ensure your sample is fully dissolved and homogenous before analysis. For LC-MS, filtering the solution through a 0.45-micron filter can prevent particulate matter from interfering with the analysis.[14]
-
Reference Spectra: Compare your data to reference spectra available in databases like PubChem.[4] This can help identify if the observed discrepancies are due to impurities or degradation products.
-
Derivatization for Analysis: For certain analyses, especially those involving chromatography, derivatization of the amino acid can improve retention and separation.[13] However, ensure the derivatization reaction itself is complete and does not introduce artifacts.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][15] Some suppliers recommend storage at 2-8°C.[16] For stock solutions, it is recommended to aliquot and store at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[3]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: It is essential to handle this compound in accordance with good industrial hygiene and safety practices.[6] The following PPE is recommended:
-
Eye Protection: Safety glasses with side shields or goggles.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[17]
-
Skin and Body Protection: A laboratory coat is required.[7]
-
Respiratory Protection: Not required under normal use conditions with adequate ventilation. If dust is generated, use a NIOSH/MSHA approved respirator.[7]
Q3: How should I handle a spill of this compound powder?
A3: For a small spill, you can sweep up the solid material and place it into a suitable container for disposal.[7] Avoid generating dust. Ensure the area is then cleaned thoroughly. For larger spills, follow your institution's established spill response procedures.
Q4: What is the proper disposal method for this compound?
A4: Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] It is generally considered hazardous waste and should be disposed of at an approved waste disposal plant.[6]
Q5: Is this compound hazardous?
A5: According to available safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] It is important to avoid contact with skin and eyes and to avoid breathing the dust.[6]
IV. Experimental Protocols: A Step-by-Step Guide
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol outlines the steps for preparing a standard aqueous solution of this compound.
Caption: Step-by-step workflow for preparing an aqueous solution.
V. References
-
2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
This compound | C8H17NO2 | CID 1615251 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Safety data sheet - VVF LLC. (n.d.). VVF LLC. Retrieved from [Link]
-
Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB. (2011, September 21). FooDB. Retrieved from [Link]
-
Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). (2005, November 16). HMDB. Retrieved from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. (n.d.). Western Oregon University. Retrieved from [Link]
-
Amino Acid Analysis: “How-To” Guide - Agilent. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Chiral amino acids analysis : r/massspectrometry. (2023, October 8). Reddit. Retrieved from [Link]
-
1.3.2. Stereochemistry of Amino Acids - Chemistry LibreTexts. (2025, September 4). Chemistry LibreTexts. Retrieved from [Link]
-
How To Make Amino Acid Solution For Chromatography? - Chemistry For Everyone. (2025, March 14). YouTube. Retrieved from [Link]
-
Acid Handling. (n.d.). University of Utah. Retrieved from [Link]
-
CHM1032L Instructional Video Experiment 13 - Amino Acids and Proteins. (2021, July 29). YouTube. Retrieved from [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022, March 28). Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. - Literature - Data resources - CNGBdb. (n.d.). CNGBdb. Retrieved from [Link]
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Enhancing the solubility of (R)-2-Aminooctanoic acid for biological assays
Technical Support Center: (R)-2-Aminooctanoic Acid
Introduction: Navigating the Solubility of this compound
This compound is a non-proteinogenic α-amino acid distinguished by its eight-carbon aliphatic side chain.[1][2] This structure confers a unique amphipathic character, with a hydrophilic amino acid head group and a significantly hydrophobic tail. While its reported aqueous solubility is approximately 19 mg/mL, researchers frequently encounter challenges in preparing concentrated, stable stock solutions in physiologically relevant buffers (e.g., PBS at pH 7.4) for biological assays.[1][2] This difficulty arises from its zwitterionic nature and the tendency of its hydrophobic chain to promote aggregation, especially around its isoelectric point (pI).
This guide provides a structured, cause-and-effect approach to troubleshooting and enhancing the solubility of this compound. We will move beyond simple instructions to explain the physicochemical principles behind each method, empowering you to make informed decisions for your specific experimental context, such as its use in modifying antimicrobial peptides to enhance their activity.[3]
Section 1: Understanding the Molecule - Key Physicochemical Properties
A clear understanding of the molecule's properties is the foundation for troubleshooting its solubility. The interplay between its ionizable groups and the long alkyl chain is central to the challenge.
| Property | Value | Scientific Rationale & Implication |
| Molecular Formula | C₈H₁₇NO₂ | The formula indicates a substantial carbon-to-heteroatom ratio, predicting significant hydrophobic character. |
| Molecular Weight | 159.23 g/mol | A standard value for calculations.[1] |
| Appearance | Solid | The compound is crystalline or powdered at room temperature.[1] |
| Water Solubility | ~19 mg/mL (~119 mM) | This is the theoretical maximum solubility in pure water, which is often lower in buffered solutions due to salt effects and pH.[1][2] |
| pKa₁ (α-carboxyl) | ~2.3 (Predicted) | Below this pH, the carboxyl group is largely protonated (-COOH), and the molecule carries a net positive charge. This is based on typical α-amino acid values.[4] |
| pKa₂ (α-amino) | ~9.6 (Predicted) | Above this pH, the amino group is largely deprotonated (-NH₂), and the molecule carries a net negative charge. This is based on typical α-amino acid values. |
| Isoelectric Point (pI) | ~5.95 (Predicted) | At this pH, the molecule exists predominantly as a zwitterion (+H₃N-CHR-COO⁻) with a net charge of zero. Solubility is at its minimum near the pI. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers in a direct question-and-answer format.
Q1: I'm trying to dissolve this compound directly into PBS (pH 7.4), but it's forming a suspension or oily slick. Why?
Answer: This is the most common issue and is expected based on the molecule's chemistry. At pH 7.4, which is near the predicted isoelectric point (pI) of ~5.95, this compound exists primarily as a zwitterion. This form has minimal net charge, which reduces repulsive electrostatic forces between molecules and allows the hydrophobic C8 tails to interact and aggregate, effectively forcing the compound out of the aqueous phase. Your neutral buffer is the worst-case scenario for achieving high solubility.
Q2: My compound dissolved in a small amount of DMSO, but it crashed out immediately when I added it to my cell culture medium. What went wrong?
Answer: This is a classic precipitation problem caused by a rapid change in the solvent environment. The compound is soluble in the 100% organic co-solvent (DMSO), but when you introduce this concentrated stock into the aqueous medium, two things happen:
-
Co-solvent Dilution: The percentage of DMSO plummets, and water becomes the dominant solvent, which cannot maintain the hydrophobic compound in solution.
-
Buffering Action: The cell culture medium is buffered (e.g., to pH 7.2-7.4), forcing the compound back into its poorly soluble zwitterionic state.
The key is to control the dilution process. Adding the DMSO stock very slowly to a rapidly stirring or vortexing volume of medium can sometimes mitigate this by preventing localized high concentrations that seed precipitation.
Q3: Is heating a viable option to get my compound into solution?
Answer: Yes, gentle heating can be effective. Increasing the temperature provides the kinetic energy needed to break up the solid-state lattice of the compound and disrupt the ordered structure of water, aiding dissolution. However, you must exercise caution:
-
Temperature Limit: Do not heat above 40-60°C to avoid potential degradation of the compound or other components in your final solution.[3][5]
-
Cooling & Stability: Be aware that the solution may be supersaturated. The compound could precipitate out as it cools to room or experimental temperature (e.g., 37°C). Always check for stability at the final working temperature before use.
Q4: What is the most reliable starting point for solubilizing a completely unknown or stubborn batch?
Answer: The most robust strategy is a systematic workflow. Begin with the method least likely to interfere with your assay. For most biological systems, this means trying pH adjustment before resorting to organic co-solvents. The workflow diagram in the next section provides a clear decision-making process.
Section 3: Systematic Workflow for Solubility Enhancement
This workflow provides a logical path from the solid compound to a stable, usable solution for your biological assay.
Caption: Decision workflow for solubilizing this compound.
Section 4: Detailed Experimental Protocols
Follow these step-by-step protocols for direct application in the lab. Always start with a small amount of material to test the chosen method before committing your entire stock.
Protocol 1: Solubilization via pH Adjustment
-
Principle of Causality: This method leverages the ionizable amino and carboxyl groups. By shifting the pH far from the isoelectric point (pI), we force the equilibrium towards a single charged species (either a cation at low pH or an anion at high pH).[6][7] These charged species are significantly more soluble in polar solvents like water than the neutral zwitterion.[8]
-
Method A: Acidic Solubilization (Creates a Cation)
-
Weigh the desired amount of this compound into a sterile conical tube.
-
Add approximately 70% of your final target volume of sterile, deionized water. The compound will likely not dissolve.
-
While stirring, add 1 M HCl dropwise. Monitor the solution's clarity. Continue adding drops until the solid is fully dissolved.
-
Use a calibrated pH meter to check the pH. It should be in the range of 2.0-3.0 for complete protonation of the carboxylate group.
-
Once dissolved, add sterile water to reach the final desired volume and concentration.
-
Confirm the final pH. If this stock is to be added to a buffered medium, be mindful of the pH shift it will cause.
-
Sterile filter the final stock solution through a 0.22 µm filter compatible with low pH.
-
-
Method B: Basic Solubilization (Creates an Anion)
-
Weigh the desired amount of this compound into a sterile conical tube.
-
Add approximately 70% of your final target volume of sterile, deionized water.
-
While stirring, add 1 M NaOH dropwise until the solid is fully dissolved.
-
Use a calibrated pH meter to check the pH. A target pH of 10.0-11.0 is recommended to ensure complete deprotonation of the amino group.
-
Add sterile water to reach the final desired volume.
-
Confirm the final pH.
-
Sterile filter the final stock solution through a 0.22 µm filter. Note: Avoid this method if your downstream application is sensitive to high pH.
-
-
Self-Validation System: For both methods, complete visual dissolution of the solid is the primary indicator of success. The final pH measurement validates the chemical conditions. A stable solution with no precipitation after standing for several hours at room temperature confirms success.
Protocol 2: Solubilization via Organic Co-Solvent
-
Principle of Causality: This approach uses a water-miscible organic solvent to first dissolve the compound by providing a more favorable, less polar environment for the hydrophobic C8 tail.[9][10] The resulting concentrated stock can then, with care, be diluted into an aqueous buffer where the co-solvent helps keep the compound from immediately aggregating.[11]
-
Method: DMSO as a Primary Co-Solvent
-
Weigh the this compound in a sterile, chemically-resistant (e.g., glass or polypropylene) vial.
-
Add the smallest practical volume of high-purity, anhydrous DMSO to create a highly concentrated stock (e.g., 100-200 mM).
-
Vortex vigorously. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes or warm it to 40-60°C.[3][12] Note: A vendor protocol suggests that adding a micro-addition of 1M HCl to pH 2 can also aid dissolution in DMSO.[3]
-
Allow the stock solution to cool to room temperature. Ensure it remains clear. Store this stock tightly capped at -20°C or -80°C to prevent water absorption by the DMSO.[3]
-
Crucial Dilution Step: To prepare your working solution, dispense your final aqueous buffer into a tube. While rapidly vortexing the buffer, add the DMSO stock drop-by-drop or as a very slow stream from a pipette tip submerged in the liquid.
-
Never add the aqueous buffer to the concentrated DMSO stock, as this will cause immediate precipitation.
-
-
Self-Validation System: Success is defined by a clear final working solution that remains stable. The critical validation point is determining the maximum percentage of DMSO your specific biological assay can tolerate without artifacts (typically <0.5% v/v for cell-based assays).
References
- PubChem. (n.d.). 2-Aminooctanoic acid. National Center for Biotechnology Information.
- Human Metabolome Database. (2023). DL-2-Aminooctanoic acid (HMDB0000991). HMDB.
- Han, X., Ning, W., Ma, X., Wang, X., & Zhou, K. (2021). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. National Institutes of Health.
- Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Rohde, D. H., et al. (2011). Determination of Amino Acids in Cell Culture and Fermentation Broth Media Using Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection. National Institutes of Health.
- LifeTein. (n.d.). Guidelines for Peptide Dissolving.
- Löbmann, K., Laitinen, R., Grohganz, H., Rades, T., & Gordon, K. C. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. PubMed.
- Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons@URI.
- Nomoto, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. ResearchGate.
- Patsnap Synapse. (2024). Troubleshooting Guide for Common Protein Solubility Issues.
- Shi, P., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed.
- ResearchGate. (2016). Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC?.
- Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Institutes of Health.
- Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health.
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- Ferreira, O., & Pinho, S. P. (2012). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, ACS Publications.
- Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics.
- ResearchGate. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.
- RSC Publishing. (2021). Zwitterionic alcoholic solutions for integrated CO2 capture and hydrogenation. Green Chemistry.
- International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
- Auluck, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health.
- MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Patsnap Synapse. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (2013). Amino acids as co-amorphous stabilisers for poorly water soluble drugs - Part 2: Molecular Interactions.
- Nomoto, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology.
- ACS Publications. (2024). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku’amide B.
- ResearchGate. (2016). How do you dissolve a hydrophobic peptide in water?.
- Khan Academy. (n.d.). pH and solubility.
- NP-MRD. (n.d.). DL-2-Aminooctanoic acid (NP0000457).
- Chemistry Stack Exchange. (2015). amino acid pka of carboxylic acid.
- mzCloud. (2014). DL-α-Aminocaprylic acid.
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Technical Support Center: (R)-2-Aminooctanoic Acid Coupling in SPPS
Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are incorporating the non-proteinogenic amino acid (R)-2-Aminooctanoic acid into their peptide sequences. Due to its unique structure, this residue presents specific challenges that require optimized protocols. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your synthesis is successful.
The Challenge: Steric Hindrance
This compound is a β-branched aliphatic amino acid. Its hexyl side chain at the α-carbon creates significant steric bulk, which can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This steric hindrance is a primary cause of slow or incomplete coupling reactions, leading to lower yields and the formation of deletion sequences, which are difficult to separate from the target peptide.[2]
Troubleshooting Guide: Overcoming Incomplete Coupling
This section addresses the most common issue—incomplete acylation—in a progressive, question-and-answer format.
Q1: My Kaiser test is positive after a standard coupling cycle for this compound. What is my first course of action?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[1] Before attempting more complex solutions, the most straightforward and often effective strategy is to perform a second coupling reaction, known as a "double coupling."[3][4] This approach simply re-exposes the unreacted sites to a fresh solution of activated amino acid.
Workflow: Initial Troubleshooting for Incomplete Coupling
Caption: Simplified workflow of amino acid activation and coupling using HATU.
References
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2003). Procedures to Improve Difficult Couplings. In J. Howl (Ed.), Peptide Synthesis and Applications (pp. 179-196). Humana Press. [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]
- Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.
- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
- Galanis, A. S., Albericio, F., & Grøtli, M. (2009). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 74(18), 6988–6997. [Link]
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Pharmaceuticals, 13(3), 43. [Link]
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
- Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.
- Zuckermann, R. N. (2011). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]
- CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]
- Albericio, F., & Bofill, J. M. (2014). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In The powerfully diverse chemistry of carbenes and carbenoids (pp. 463-492).
- Tamás, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(2), 350-357. [Link]
- Mutter, M., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(40), 9780–9787. [Link]
- Collins, J. M. (2017). Coupling method for peptide synthesis at elevated temperatures.
- Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9678–9683. [Link]
- AAPPTec. Coupling Reagents. [Link]
- ResearchGate. (2002). Analytical Methods for Solid Phase Peptide Synthesis. [Link]
- Gyros Protein Technologies. (2019). Challenging SPPS: Difficult sequences and side reactions. [Link]
- AAPPTec. (2019). Pseudoproline Dipeptides. [Link]
- Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Hurevich, M. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
- Mesa Labs. SPPS Tips For Success Handout. [Link]
- Dunne, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Green Chemistry, 23(1), 136-151. [Link]
- C. G. Fields, et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100806. [Link]
Sources
Technical Support Center: (R)-2-Aminooctanoic Acid Impurity Characterization
Welcome to the technical support guide for the characterization of common impurities in synthetic (R)-2-Aminooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with ensuring the purity of this critical chiral intermediate. Here, we provide in-depth, experience-based answers to common questions, troubleshooting guides for complex analytical issues, and validated protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common initial questions researchers face when beginning the analysis of a new batch of synthetic this compound.
Q1: What are the primary categories of impurities I should expect in synthetically produced this compound?
A1: Impurities in any active pharmaceutical ingredient (API) or intermediate are broadly classified based on their origin. For this compound, you should anticipate impurities from three main sources, as outlined by the International Council for Harmonisation (ICH) Q3A guidelines[1][2][3]:
-
Organic Impurities: These are the most common and structurally related to the main compound. They include:
-
Starting Materials: Unreacted precursors, such as heptanal or 2-bromooctanoic acid, depending on the synthetic route.
-
By-products: Compounds formed from side reactions during synthesis. A classic example from a Strecker synthesis would be the over-hydrolysis or incomplete reaction of intermediates.[4]
-
Intermediates: Synthetic intermediates that were not fully converted to the final product.
-
Enantiomeric Impurity: The incorrect stereoisomer, (S)-2-Aminooctanoic acid, is a critical impurity that must be quantified.
-
-
Inorganic Impurities: These stem from reagents and catalysts used in the manufacturing process. Examples include residual metals, filter aids, and inorganic salts.
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification (e.g., methanol, ethanol, diethyl ether) that are not completely removed.
Q2: Why is the quantification of the (S)-enantiomer so critical?
A2: The seemingly minor difference between (R) and (S) enantiomers can lead to vastly different pharmacological and toxicological effects in biological systems.[5] The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, established the critical need for stringent control of chiral purity.[5] Regulatory agencies like the FDA and EMA require precise quantification of the unwanted enantiomer in any chiral drug substance. For this reason, developing a validated, enantioselective analytical method is not just a recommendation but a regulatory necessity.[6]
Q3: What are the typical regulatory reporting and identification thresholds for these impurities?
A3: The ICH Q3A(R2) guideline provides a framework for this.[1][7][8] The thresholds are based on the maximum daily dose of the final drug product. Assuming a maximum daily dose of less than or equal to 2 grams/day, the following thresholds typically apply:
-
Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported in regulatory filings.
-
Identification Threshold: ≥ 0.10%. Impurities at or above this level must have their structures elucidated.
-
Qualification Threshold: ≥ 0.15%. Impurities exceeding this level require a safety qualification, which involves gathering and evaluating data to establish their biological safety.[7]
| Threshold Type | Threshold (for ≤ 2g/day dose) | Required Action |
| Reporting | ≥ 0.05% | Report the presence of the impurity. |
| Identification | ≥ 0.10% | Determine the structure of the impurity. |
| Qualification | ≥ 0.15% | Provide data to justify the safety of the impurity. |
| Table 1: ICH Q3A(R2) Impurity Thresholds. |
Part 2: Analytical Troubleshooting & Strategy
Even with a clear understanding of potential impurities, analytical challenges are common. This section provides a question-and-answer guide to troubleshoot specific experimental issues.
Workflow for Impurity Identification
The logical flow for identifying and controlling impurities is a systematic process. It begins with understanding the synthesis and culminates in a validated control strategy.
Caption: General workflow for impurity identification and control.
High-Performance Liquid Chromatography (HPLC) Guide
HPLC is the primary technique for both chiral and achiral purity analysis.[5]
Q: I am unable to separate the (R)- and (S)-enantiomers of 2-Aminooctanoic acid. What is the best starting point for chiral method development?
A: Direct separation of underivatized amino acid enantiomers is challenging but achievable with the right chiral stationary phase (CSP).[9]
-
Expert Recommendation: Start with a macrocyclic glycopeptide-based CSP, such as one using teicoplanin (e.g., Astec CHIROBIOTIC T). These columns are specifically designed for separating polar, ionic compounds like amino acids in reversed-phase or polar organic modes.[9]
-
Alternative CSPs: For derivatized amino acids (e.g., Fmoc-protected), polysaccharide-based columns like CHIRALPAK IA or IC often provide excellent resolution.[10]
-
Mobile Phase Strategy: For a teicoplanin-based column, a simple mobile phase of Methanol/Water with a small amount of acid (e.g., 0.1% Formic Acid) is a robust starting point. The organic modifier concentration has a significant impact on retention and selectivity, often exhibiting a "U-shaped" retention profile, so it is critical to screen a wide range of concentrations.[9] A crown-ether based column (e.g., CROWNPAK CR(+)) with an acidic mobile phase (e.g., 0.05% perchloric acid) has also proven effective for similar amino acids.[11][12]
Q: My achiral (reversed-phase) analysis shows a significant tailing peak for the main component. What causes this and how can I fix it?
A: Peak tailing for a basic compound like an amino acid on a standard C18 column is almost always due to secondary interactions between the protonated amine group and acidic residual silanols on the silica surface.
-
Causality: At a typical acidic mobile phase pH (e.g., pH 2.5-4), the amino group is protonated (-NH3+), making it highly basic. This positive charge interacts strongly with negatively charged, deprotonated silanol groups (Si-O-) on the silica backbone, causing peak tailing.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a stronger acid like trifluoroacetic acid (TFA) at 0.1%. At a very low pH (~2), most surface silanols are protonated (Si-OH), minimizing the ionic interaction.
-
Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), into the mobile phase. The TEA will preferentially bind to the active silanol sites, shielding the analyte from these interactions.
-
Use a Modern Column: Employ an end-capped, high-purity silica column or a hybrid particle column (e.g., BEH) which has a much lower concentration of residual silanols.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Guide
GC-MS is a powerful tool for identifying volatile or semi-volatile impurities but requires derivatization for non-volatile analytes like amino acids.
Q: this compound is not volatile. What is the most reliable derivatization procedure for GC-MS analysis?
A: You must convert the polar -COOH and -NH2 groups into non-polar, volatile moieties. Silylation is the most common and effective method.
-
Expert Recommendation: Use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . The resulting TBDMS derivatives are significantly more stable against hydrolysis compared to smaller TMS derivatives (from reagents like BSTFA), which is a major advantage.[13] The derivatization reaction replaces the active hydrogens on both the amine and carboxylic acid groups.
-
Alternative: A two-step process involving esterification of the carboxylic acid (e.g., with methanolic HCl) followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride - PFPA) is also a robust method used for enantioselective GC analysis.[14][15]
| Derivatization Reagent | Advantages | Considerations |
| MTBSTFA | One-step reaction, highly stable derivatives, less moisture sensitive.[13] | Higher molecular weight may reduce volatility slightly. |
| BSTFA / MSTFA | Forms volatile by-products that elute early.[16][17] | Derivatives are highly sensitive to moisture; requires rigorously dry conditions. |
| Esterification + Acylation | Excellent for chiral GC separations on specific columns.[14][15] | Two-step process, more complex, potential for side reactions. |
| Table 2: Common GC-MS Derivatization Agents for Amino Acids. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR is indispensable for unambiguous structure elucidation and can also be used to determine enantiomeric excess.
Q: How can I use ¹H NMR to determine the enantiomeric purity (e.g., % (S)-isomer)?
A: In a standard achiral solvent (like CDCl₃ or D₂O), the NMR spectra of (R)- and (S)-enantiomers are identical. To differentiate them, you must create a diastereomeric environment.[18]
-
Expert Recommendation: Use a Chiral Solvating Agent (CSA) . CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with your analyte.[19] This interaction causes the corresponding protons in the (R)- and (S)-enantiomers to experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum.
-
Choosing a CSA: For an analyte with a carboxylic acid and an amine, CSAs derived from other chiral amino acids or chiral alcohols are effective.[20][21][22] For example, adding an enantiopure compound like (S)-1-(1-naphthyl)ethylamine to the NMR tube can induce splitting of the alpha-proton signal. The enantiomeric excess can then be calculated directly by integrating the two distinct signals.[20]
-
Alternative (CDA): A Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride, can be used to form stable, covalent diastereomers. While highly effective, this requires an extra reaction step and purification, whereas a CSA is simply added to the NMR tube.[19]
Part 3: Standard Operating Protocol
Protocol: Chiral Purity of this compound by HPLC-UV
This protocol provides a starting point for developing a validated method for determining the enantiomeric excess.
-
Instrumentation and Materials
-
HPLC system with UV detector
-
Chiral Column: Chiralpak® IC (or similar cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: 2-Propanol (IPA)
-
Mobile Phase Additive: Trifluoroacetic Acid (TFA)
-
Diluent: Mobile Phase
-
This compound standard
-
(S)-2-Aminooctanoic acid standard (or racemic mixture)
-
-
Chromatographic Conditions
-
Mobile Phase: 95:5 (v/v) n-Hexane : IPA + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 5 mg of this compound standard and dissolve in 10.0 mL of diluent.
-
Resolution Solution: Prepare a solution containing both the (R)- and (S)-enantiomers (or a racemic mixture) at approximately 0.5 mg/mL to confirm peak identification and resolution.
-
Test Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution.
-
-
System Suitability
-
Inject the Resolution Solution.
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): Inject the Standard Solution six times. The RSD for the peak area should be ≤ 2.0%.
-
-
Analysis & Calculation
-
Inject the diluent (blank), followed by the Standard Solution and the Test Sample Solution.
-
Identify the peaks for the (R)- and (S)-enantiomers based on the retention times from the Resolution Solution.
-
Calculate the percentage of the (S)-enantiomer impurity in the test sample using the area percent method:
% (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
-
References
- Almahboub, S. A., et al. (2016). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. ResearchGate.
- National Center for Biotechnology Information (2023). 2-Aminooctanoic acid. PubChem Compound Summary for CID 69522.
- Human Metabolome Database (2023). Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). HMDB.
- ICH (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
- Palkó, M., et al. (2017). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate.
- SK pharmteco (2023). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate.
- ResearchGate (2015). A typical GC/MS profile for the analysis of an amino acid standard after derivatization with BSTFA. ResearchGate.
- Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Institutes of Health (NIH).
- European Medicines Agency (2006). ICH Q3A (R2) Impurities in new drug substances. EMA.
- Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry.
- ScienceDirect (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect.
- CAT GmbH (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH.
- El-Hetal, H., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. National Institutes of Health (NIH).
- Google Patents (2005). Method of producing amino carboxylic acids. Google Patents.
- Villani, C., et al. (2014). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Publishing.
- U.S. Food and Drug Administration (2008). Q3A(R) Impurities in New Drug Substances. FDA.
- Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- SynThink (n.d.). Aminocaproic acid EP Impurities. SynThink.
- Jo, D., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Logoyda, L., et al. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. ResearchGate.
- Lejan Team (2023). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
- University of Pisa (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa.
- Sridharan, D., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing.
- International Journal of Pharmaceutical Investigation (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. ijpi.org.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. skpharmteco.com [skpharmteco.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. lejan-team.com [lejan-team.com]
- 8. jpionline.org [jpionline.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Production of (R)-2-Aminooctanoic Acid
Here is the technical support center for Strategies for the Scale-up Production of (R)-2-Aminooctanoic Acid.
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up production of this compound. This non-proteinogenic alpha-amino acid is a valuable chiral building block in pharmaceutical synthesis, making its efficient and enantiomerically pure production critical. This document is structured to address common challenges through practical FAQs and troubleshooting guides, grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs) on Synthesis & Resolution
This section addresses common high-level questions regarding the overall strategy for producing this compound.
Q1: What are the most viable strategies for the large-scale synthesis of racemic 2-Aminooctanoic acid?
A1: Before resolution, a robust synthesis of the racemic mixture is required. For scale-up, methods starting from readily available and cost-effective materials are preferred. Two common approaches are:
-
Strecker Synthesis: This classic method involves a three-component reaction between an aldehyde (heptanal), ammonia, and cyanide, followed by hydrolysis to yield the racemic amino acid.[1] The reaction is robust and uses simple precursors, making it suitable for large-scale production.[1]
-
From Halogenated Carboxylic Acids: Another scalable method involves reacting a halogenated carboxylic acid ester (e.g., ethyl 2-bromooctanoate) with a nitrogen source. A patented method describes reacting the ester with a metal cyanate and an alcohol to form a urethane intermediate, which is then saponified to the amino acid.[2]
Q2: What are the principal industrial methods for resolving racemic 2-Aminooctanoic acid to obtain the (R)-enantiomer?
A2: The separation of the racemic mixture, a process known as resolution, is the most critical step for obtaining the enantiomerically pure product.[3] The primary industrial methods include:
-
Enzymatic Resolution: This is often the preferred method due to its high selectivity and mild, environmentally friendly reaction conditions.[4] It typically involves the use of an enzyme, such as a lipase, that stereoselectively catalyzes a reaction on one enantiomer of a derivatized racemic mixture (e.g., racemic 2-aminooctanoic acid methyl ester).[5] For instance, a lipase might selectively hydrolyze the (S)-ester, leaving the desired (R)-ester unreacted, which can then be separated and hydrolyzed to this compound.[5]
-
Preferential Crystallization: This method can be employed if the racemic mixture forms a conglomerate (a physical mixture of separate R and S enantiomer crystals).[6][7] It involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, causing it to crystallize out selectively. This requires careful control of temperature and saturation.
Q3: What are the critical parameters to control during an enzymatic resolution process?
A3: The efficiency of an industrial enzymatic process depends on tightly controlling several parameters to ensure optimal enzyme activity, stability, and selectivity.[8][9] Key parameters include:
-
pH: Enzymes have a narrow optimal pH range. Deviations can lead to a drastic loss of activity or even irreversible denaturation.[9] Continuous monitoring and control with a pH dead-band strategy are essential at scale.[10]
-
Temperature: Like pH, temperature must be maintained at the enzyme's optimum. Higher temperatures can increase reaction rates but also risk enzyme denaturation, while lower temperatures decrease reaction rates.[8][9]
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the enzyme's efficiency. This must be evaluated during process development.
-
Mixing/Agitation: Homogeneous mixing is crucial to ensure uniform distribution of the substrate, enzyme, and pH control agents, but excessive shear stress can damage the enzyme.[10]
-
Enzyme Immobilization: For large-scale applications, using an immobilized enzyme is often advantageous. Immobilization can enhance enzyme stability, simplify separation from the reaction mixture, and allow for enzyme reuse, which significantly reduces costs.[11]
Q4: Which analytical techniques are standard for determining the enantiomeric excess (e.e.) of the final product?
A4: Accurate determination of enantiomeric excess (e.e.) is vital for quality control. The gold standard method is Chiral High-Performance Liquid Chromatography (HPLC) .[12]
-
Methodology: This technique uses a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to their separation in time as they pass through the column.[13][14] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for amino acid separations.[13]
-
Detection: UV detection is standard. For complex biological matrices or low concentrations, mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.[15]
-
Sample Preparation: While direct analysis of underivatized amino acids is possible and preferred to avoid extra steps, derivatization with a chiral agent can also be used to form diastereomers that can be separated on a standard reverse-phase column.[16]
Section 2: Troubleshooting Guide for Scale-Up Production
This guide provides structured solutions to specific problems encountered during the scale-up process.
Workflow for this compound Production
Caption: Overall workflow for the production of this compound.
Problem 1: Low Yield or Stalled Reaction in Enzymatic Resolution
-
Symptom: The enzymatic conversion plateaus prematurely or the final yield of the desired (R)-enantiomer is significantly lower than in lab-scale experiments.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for low enzymatic resolution yield.
Problem 2: Low Enantiomeric Excess (e.e.)
-
Symptom: The final product fails to meet the required chiral purity specifications (>99% e.e.).
-
Possible Causes & Solutions:
-
Non-Optimal Reaction Conditions: The enzyme's selectivity can be sensitive to pH and temperature.
-
Action: Re-evaluate and optimize pH and temperature specifically for enantioselectivity, which may differ slightly from the optimum for overall activity.
-
-
Racemization During Workup: The chiral center of the amino acid can be susceptible to racemization under harsh pH (strongly acidic or basic) or high-temperature conditions during downstream processing.
-
Action: After enzymatic resolution, perform the hydrolysis of the remaining (R)-ester under milder conditions. Avoid prolonged exposure to extreme pH and high temperatures.
-
-
Enzyme's Intrinsic Selectivity: The chosen enzyme may not be sufficiently selective for this specific substrate at an industrial scale.
-
Action: Screen other commercially available lipases or consider protein engineering to improve the enzyme's enantioselectivity.[17]
-
-
Analytical Method Error: The chiral HPLC method may not be fully resolving the enantiomers, leading to inaccurate e.e. measurements.
-
Action: Re-validate the analytical method. Optimize the mobile phase, flow rate, and temperature. Test a different type of chiral column (e.g., switch from a polysaccharide-based to a macrocyclic glycopeptide-based CSP).[13]
-
-
Problem 3: Difficulties in Product Crystallization
-
Symptom: The final this compound product oils out, forms very fine crystals that are difficult to filter, or results in low recovery after crystallization.
-
Possible Causes & Solutions:
-
Presence of Impurities: Small amounts of the (S)-enantiomer or other process-related impurities can inhibit proper crystal lattice formation.
-
Action: Ensure the product stream fed to the crystallizer has the highest possible chemical and chiral purity. An extra purification step (e.g., flash chromatography on a small scale, re-extraction on a large scale) may be necessary.
-
-
Incorrect Solvent/Antisolvent System: The choice of solvent is critical for obtaining good quality crystals.
-
Action: Conduct a solvent screen to find the optimal system that provides moderate solubility at high temperatures and low solubility at low temperatures. Common methods for amino acid crystallization include adjusting the pH to the isoelectric point in an aqueous solution or using a solvent/antisolvent system (e.g., water/isopropanol).[18]
-
-
Cooling Rate Too High: Rapid cooling often leads to the formation of small, poorly-formed crystals or precipitation of an amorphous solid.
-
Action: Implement a controlled, gradual cooling profile. Seeding the solution with a small amount of high-purity crystals at the appropriate temperature can promote the growth of larger, more uniform crystals.
-
-
Supersaturation Issues: Poor control over supersaturation can lead to spontaneous nucleation, resulting in fine particles.
-
Action: Carefully control the rate of antisolvent addition or cooling to maintain the solution in the metastable zone, allowing for crystal growth on existing seeds rather than new nucleation. The addition of surfactants or certain alcohols has been shown to improve crystal quality in some cases.[18]
-
-
Section 3: Key Experimental Protocols
Protocol 1: Lipase-Catalyzed Hydrolysis of Racemic 2-Aminooctanoic Acid Ester
This is a generalized protocol. Optimization for a specific lipase and scale is required.
-
Reactor Setup: Charge a temperature-controlled reactor with a pH probe and overhead stirrer with a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Substrate Addition: Add the racemic 2-Aminooctanoic acid ester to the buffer to a predetermined concentration (e.g., 100 g/L).
-
Temperature & pH Equilibration: Bring the mixture to the optimal temperature for the enzyme (e.g., 40 °C) and ensure the pH is stable at the setpoint.
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, free or immobilized) to the reactor. The enzyme loading should be based on activity units per gram of substrate.
-
Reaction Monitoring: Maintain the reaction at a constant temperature and pH. The pH will tend to drop as the carboxylic acid is formed; maintain the setpoint by the controlled addition of a base (e.g., 1 M NaOH). Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for substrate consumption and product formation.
-
Reaction Endpoint: Once the conversion reaches ~50% (indicating complete conversion of one enantiomer), stop the reaction.
-
Downstream Processing:
-
Separate the immobilized enzyme by filtration for reuse.
-
Adjust the pH of the aqueous solution to ~2 with HCl. This protonates the (S)-2-Aminooctanoic acid.
-
Extract the unreacted this compound ester with an organic solvent (e.g., methyl tert-butyl ether).
-
The aqueous layer contains the (S)-acid, and the organic layer contains the (R)-ester.
-
Process the organic layer (hydrolysis, crystallization) to obtain the final this compound product.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm (or equivalent macrocyclic glycopeptide-based CSP).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water with small amounts of acid and base (e.g., acetic acid and triethylamine) to improve peak shape. A typical starting point could be 80:20 (v/v) Methanol:Water with 0.1% Acetic Acid and 0.1% Triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. The two enantiomers should be baseline resolved. Calculate the enantiomeric excess using the peak areas of the R and S enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
Section 4: Process Parameters Summary
| Parameter | Typical Range | Rationale & Key Considerations |
| Enzyme Type | Lipase (e.g., from Candida antarctica, Pseudomonas cepacia) | High enantioselectivity for hydrolysis of amino acid esters is well-documented.[4][5] |
| pH | 6.5 - 8.0 | Must be tightly controlled at the enzyme's optimum to maintain activity and stability.[9] |
| Temperature | 30 - 50 °C | A balance between reaction rate and enzyme stability. Higher temps risk denaturation.[8] |
| Substrate | N-acetyl or Ester derivative of racemic 2-AA | Derivatization is necessary for the lipase to act upon the substrate. |
| Solvent | Aqueous buffer or biphasic system (buffer/organic) | Biphasic systems can aid in product separation and reduce product inhibition.[5] |
| Enzyme Loading | 1-10% (w/w of substrate) | Higher loading increases rate but also cost. Optimized during process development. |
References
- Method of producing amino carboxylic acids.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Genome reduction improves octanoic acid production in scale down bioreactors. PMC. [Link]
- What do you do when your peptide synthesis fails?. Biotage. [Link]
- Optical Resolution of Racemic 2-hydroxy Octanoic Acid by Lipase-Catalyzed Hydrolysis in a Biphasic Membrane Reactor. PubMed. [Link]
- Method for crystallization of amino acids.
- Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. [Link]
- Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives.
- Strategies and Challenges for the Development of Industrial Enzymes Using Fungal Cell Factories. PubMed Central. [Link]
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- The making of industrial enzymes: challenges and opportunities. RadicalZ. [Link]
- Synthesis of enantiomerically pure amino acids.
- Amino acid synthesis deficiencies. PubMed Central. [Link]
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
- Process Development and Scale-Up of a Novel Route to 8-Aminooctanoic Acid.
- A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Link]
- 2-Aminooctanoic acid | C8H17NO2. PubChem. [Link]
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Challenges in the Development of an Efficient Enzymatic Process in the Pharmaceutical Industry.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
- Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
- Peptide synthesis troubleshooting using unn
- Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. PubMed Central. [Link]
- Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks. MDPI. [Link]
- Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization.
- Genome reduction improves octanoic acid production in scale down bioreactors. PubMed. [Link]
- Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine.
- Resolution of a Racemic Mixture. YouTube. [Link]
- Principles of Mammalian Cell Culture Process Scale‑up. BDO USA. [Link]
- The large scale synthesis of "unn
- Enantiospecific Synthesis of Heterocycles from α-Amino Acids. Chemical Reviews. [Link]
- What are the disadvantages of using enzymes for industrial purposes?. Quora. [Link]
Sources
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- 2. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Optical resolution of racemic 2-hydroxy octanoic acid by lipase-catalyzed hydrolysis in a biphasic membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. The making of industrial enzymes: challenges and opportunities - RadicalZ [radicalz.eu]
- 9. quora.com [quora.com]
- 10. How to Scale Up Mammalian Cell Culture | BDO Insights | BDO [bdo.com]
- 11. mdpi.com [mdpi.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies and Challenges for the Development of Industrial Enzymes Using Fungal Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Transaminase Efficiency for (S)-2-aminooctanoic Acid Biosynthesis
Welcome to the technical support center for the biosynthesis of (S)-2-aminooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the conversion efficiency of transaminase-catalyzed reactions. We will move beyond simple protocols to explore the underlying principles, enabling you to make informed decisions and overcome common experimental hurdles.
Section 1: Foundational Concepts - The Transaminase Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is essential. Amine transaminases (ATAs) operate via a Ping-Pong Bi-Bi mechanism, which consists of two distinct half-reactions.[1][2] The pyridoxal-5'-phosphate (PLP) cofactor is the central player, acting as a temporary carrier of the amino group.[3][4]
Q1: Can you briefly explain the catalytic cycle of a transaminase?
A1: Certainly. The entire process can be visualized as two sequential steps:
-
First Half-Reaction: The amino donor (e.g., L-alanine) binds to the PLP cofactor, which is initially linked to a lysine residue in the enzyme's active site.[2] The amino group is transferred from the donor to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto acid byproduct (e.g., pyruvate). The enzyme is now in its "aminated" PMP form.[5]
-
Second Half-Reaction: The keto acid substrate (2-oxooctanoic acid) enters the active site. The PMP cofactor transfers the amino group to this substrate, synthesizing the desired product, (S)-2-aminooctanoic acid. This regenerates the PLP-enzyme complex, preparing it for the next catalytic cycle.[1][2]
This two-step process is what defines the Ping-Pong Bi-Bi mechanism.
Caption: The Ping-Pong Bi-Bi mechanism of transaminases.
Section 2: Troubleshooting Guide for Low Conversion Efficiency
Low yield is the most common and frustrating issue in biocatalysis. The root cause often falls into one of three categories: unfavorable equilibrium, substrate/product inhibition, or poor enzyme stability.
Q2: My reaction stops at around 30-40% conversion, even with extended reaction times. What is limiting the reaction, and how can I overcome it?
A2: This is a classic sign of an unfavorable thermodynamic equilibrium.[3] The transamination reaction is reversible, and if the energy landscape favors the reactants, the reaction will stall once a certain concentration of products is formed.[5][6] To drive the reaction towards product formation, you must actively disrupt this equilibrium.
The most effective strategy is to remove one of the co-products from the reaction mixture. When using a common amino donor like L-alanine, the co-product is pyruvate. Pyruvate can be enzymatically converted to L-lactate using lactate dehydrogenase (LDH), a process that consumes the cofactor NADH. To make this catalytic, the NADH must be regenerated from NAD+ by a third enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone.[5][7]
This coupled-enzyme system effectively pulls the equilibrium towards the desired product, (S)-2-aminooctanoic acid, by continuously removing the pyruvate byproduct.[7]
Sources
- 1. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 4. Transaminase - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Method development for baseline separation of amino acid enantiomers
Starting Research on Enantiomers
I'm starting my deep dive into baseline separation techniques for amino acid enantiomers. Right now, I'm focusing on chromatography, electrophoresis, and the all-important chiral selectors and mobile phase optimization. Google is my first stop for authoritative sources and solid foundation.
Analyzing Search Results
I've moved on to analyzing the Google search results now. My focus is on identifying common roadblocks in baseline separation of amino acid enantiomers. I'm taking notes on troubleshooting scenarios and recurring questions from researchers. My plan is to structure the technical center around a Q&A format, building from fundamentals to advanced techniques, and I'll include data-driven troubleshooting advice. I'll include tables summarizing key parameters like mobile phase compositions and chiral stationary phases.
Gathering Initial Data
I'm now deep in the weeds with Google, and also starting with Scopus and Web of Science, seeking out solid resources. I'm expanding my initial focus to include electrophoresis techniques alongside the chromatographic methods. I'm building a database of chiral selectors, focusing on their mechanisms of interaction with amino acid enantiomers. I'll summarize these methods in tables and flowcharts.
Preventing racemization of (R)-2-Aminooctanoic acid during derivatization
Technical Support Center: (R)-2-Aminoo
ctanoic Acid Derivatization
Welcome to the technical support center for handling (R)-2-Aminooctanoic acid. This guide is designed for researchers, chemists, and drug development professionals who require the preservation of stereochemical integrity during chemical derivatization. Here, we will address common challenges, provide in-depth mechanistic explanations, and offer robust protocols to prevent racemization.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific issues you may encounter during your experiments.
Q1: My final product shows significant racemization (loss of enantiomeric excess) after I performed an acylation to create an amide bond. What is the most likely cause?
A: The most probable cause is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This is a classic and well-documented pathway for racemization during the activation of N-acyl amino acids.[3][4]
Here's the mechanism:
-
Activation: Your coupling reagent (e.g., a carbodiimide like DCC or EDC) activates the carboxyl group of your N-protected this compound.
-
Intramolecular Cyclization: The carbonyl oxygen of the N-acyl group acts as an internal nucleophile, attacking the activated carboxyl group. This forms a planar, five-membered oxazolone ring.
-
Deprotonation & Tautomerization: The proton on the chiral α-carbon (Cα) is now highly acidic. In the presence of a base, this proton is easily removed, forming a planar, achiral enolate or an aromatic oxazole structure.[5] This is the key racemization step.
-
Reprotonation: The achiral intermediate can be reprotonated from either face with roughly equal probability.
-
Nucleophilic Attack: When your desired nucleophile (e.g., an amine) attacks the oxazolone, it opens the ring to form the amide product, but now as a mixture of (R) and (S) enantiomers.
This entire process is significantly accelerated by strong bases and elevated temperatures.[6]
Q2: I observed more racemization when I switched my solvent from Dichloromethane (DCM) to Dimethylformamide (DMF). Why would the solvent have such a strong effect?
A: Solvent choice plays a critical role in the kinetics of both the desired coupling reaction and the undesired racemization pathway. Highly polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) can accelerate racemization for several reasons:
-
Stabilization of Charged Intermediates: Polar solvents can stabilize the charged intermediates and transition states involved in the formation of the oxazolone and its subsequent enolization.[5]
-
Increased Base Activity: Basic impurities often present in DMF, or the added base itself, can be more active in polar solvents, promoting the abstraction of the acidic α-proton.
-
Slower Coupling Rates in Some Cases: While often used to improve solubility, for some coupling reactions, the desired aminolysis step might be slower in highly polar solvents compared to the rate of racemization.
For sensitive substrates like this compound, it is often beneficial to start with less polar solvents like DCM or Tetrahydrofuran (THF) if solubility permits.[6]
Q3: I am trying to esterify this compound and am still seeing a minor loss of optical purity. I thought this was only a problem for amide bond formation.
A: While racemization is far more prevalent during amide coupling due to the oxazolone mechanism, it is not impossible during esterification, especially under suboptimal conditions. The mechanism is different and typically involves direct enolization.[7]
If you are using strongly basic conditions (e.g., sodium methoxide in methanol at high temperatures) to deprotonate the carboxylic acid or catalyze the reaction, the base can directly abstract the α-proton to form a planar carbanion intermediate.[8] This carbanion, upon reprotonation, will lead to a racemic mixture.
To avoid this, use milder esterification methods such as:
-
Fischer Esterification: Refluxing with the alcohol under acidic conditions (e.g., catalytic H₂SO₄ or HCl gas). The amine will be protonated, protecting it from side reactions, and the acidic conditions do not promote α-proton abstraction.[9]
-
Carbodiimide-mediated Esterification: Using reagents like DCC or EDC in the presence of an acylation catalyst like 4-(Dimethylamino)pyridine (DMAP). However, it is crucial to use only a catalytic amount of DMAP, as excess base can promote racemization.[10]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about strategy and prevention.
Q1: What are the best coupling reagents and additives to minimize racemization?
A: The choice of coupling reagent is one of the most critical factors in preserving stereochemical integrity. The goal is to activate the carboxylic acid in a way that favors rapid reaction with the incoming nucleophile over cyclization to the oxazolone.[3][11]
-
Carbodiimides with Additives: Using a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) alone is not recommended for sensitive amino acids.[6][10] However, their performance is dramatically improved by the addition of nucleophilic additives. These additives form an active ester intermediate that is more reactive towards the amine and less prone to cyclization.
-
1-Hydroxybenzotriazole (HOBt): The classic additive, very effective at suppressing racemization.[3][12]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A modern, non-explosive, and highly effective alternative to HOBt. It often provides faster coupling rates and superior racemization suppression.[4]
-
7-Aza-1-hydroxybenzotriazole (HOAt): More reactive than HOBt and particularly effective, though can be more expensive.[11]
-
-
Uronium/Aminium and Phosphonium Salts: Reagents like HBTU, HATU, and PyBOP are pre-activated forms that react quickly.[10] They are generally very effective but require a non-nucleophilic base for activation, the choice of which is critical.
Q2: You mentioned the choice of base is critical. Which base should I use?
A: The base is necessary to neutralize the amine salt and facilitate the reaction, but excess or overly strong bases are a primary driver of racemization.[6]
-
Recommended: Use weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or 2,4,6-collidine . Use the minimum stoichiometric amount required (typically 1.0-1.1 equivalents).
-
Use with Caution: Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are very common but are known to promote racemization more aggressively than NMM.[6] If you must use DIPEA, ensure it is high-purity and use the absolute minimum amount necessary.
-
Avoid: Strong bases like Triethylamine (TEA), DBU, or metal alkoxides should be avoided in coupling reactions of chiral N-acyl amino acids.
Q3: How does temperature control help prevent racemization?
A: Lowering the reaction temperature is a universally effective strategy.[6] The activation energy for racemization (via oxazolone formation and enolization) is often higher than that of the desired coupling reaction. By lowering the temperature (e.g., to 0 °C or -15 °C), you disproportionately slow down the rate of racemization compared to the rate of amide bond formation. It is standard practice to initiate the activation and coupling steps at 0 °C and then allow the reaction to slowly warm to room temperature.
Data & Methodologies
Table 1: Impact of Coupling Reagents & Additives on Racemization
The following table summarizes typical levels of racemization observed when coupling a standard N-protected amino acid. Actual results for this compound may vary but will follow similar trends.
| Coupling System | Base | Temperature (°C) | Typical % Racemization (Epimer) | Reference |
| EDC only | DIPEA | 25 | 15-30% | [3][4] |
| EDC / HOBt | NMM | 0 -> 25 | < 2% | [10][12] |
| EDC / Oxyma | NMM | 0 -> 25 | < 1% | [4] |
| HBTU | DIPEA | 25 | 5-10% | [10] |
| HATU | Collidine | 0 -> 25 | < 1% | [11] |
| DEPBT | N/A | 25 | < 0.5% | [4] |
Data are representative and compiled from multiple sources for illustrative purposes.
Diagram 1: The Oxazolone Racemization Pathway
This diagram illustrates the key mechanistic steps leading to the loss of stereochemical integrity during the acylation of an N-protected amino acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. creation.com [creation.com]
- 9. youtube.com [youtube.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of (R)-2-Aminooctanoic Acid
Welcome to the technical support center for the LC-MS/MS analysis of (R)-2-Aminooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with matrix effects in their analytical workflows. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting solutions but also a deeper understanding of the underlying principles to ensure the integrity and reliability of your data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the context of analyzing this compound and similar small molecules.
Q1: What are matrix effects, and why are they a significant concern for the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering components in the sample matrix.[1][2] In simpler terms, other molecules in your sample can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[3][4] This is a critical issue in bioanalysis, where complex matrices like plasma, urine, or tissue homogenates are common.[5]
This compound, being a small amino acid, is susceptible to these effects, particularly when using electrospray ionization (ESI), a common ionization technique for such molecules.[6] The accuracy of pharmacokinetic, toxicokinetic, and metabolic studies relies on the precise measurement of the analyte; therefore, understanding and mitigating matrix effects is paramount for generating reliable data and ensuring regulatory compliance.[4]
Q2: What are the primary sources of matrix effects in biological samples?
A2: The main culprits behind matrix effects in biological samples are endogenous and exogenous substances that co-elute with the analyte of interest.[3]
-
Endogenous Components: These are naturally present in the biological matrix and include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in ESI.[4][7] Their amphipathic nature leads to co-extraction with many analytes.
-
Salts and Buffers: High concentrations of salts can alter the droplet formation and evaporation process in the ESI source, leading to signal suppression.[1]
-
Proteins and Peptides: Although largely removed during sample preparation, residual proteins and peptides can still interfere with ionization.
-
Other small molecules: Endogenous metabolites can have similar chromatographic behavior to this compound and compete for ionization.
-
-
Exogenous Components: These are introduced during sample collection, storage, or preparation, such as:
-
Anticoagulants (e.g., EDTA, heparin)
-
Dosing vehicles in preclinical studies
-
Co-administered drugs and their metabolites
-
Contaminants from collection tubes or extraction solvents.[8]
-
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: Assessing matrix effects is a critical step in method development and validation.[3] Two common approaches are:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][9] A solution of this compound is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal of the analyte indicates the presence of matrix effects at that retention time.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method and is recommended by regulatory agencies.[9][10] The response of the analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. To account for variability between different sources of matrix, this should be evaluated in at least six different lots of the matrix.[9]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added at a constant concentration to all samples, calibrators, and quality controls. Its primary role is to compensate for variability during sample preparation and analysis, including matrix effects.[3]
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterium or 13C-labeled this compound).[11][12] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[13] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and may not compensate for matrix effects as effectively.[13]
II. Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: Significant Ion Suppression Observed for this compound
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Co-eluting Phospholipids | 1. Optimize Sample Preparation: Implement a phospholipid removal (PLR) strategy. This can be achieved using specialized SPE cartridges or plates that selectively retain phospholipids.[7][14] 2. Modify Chromatography: Adjust the chromatographic gradient to separate this compound from the phospholipid elution zone. Phospholipids typically elute in the later part of a reversed-phase gradient. | Phospholipids are a major cause of ion suppression in ESI-MS.[7] Their removal from the sample prior to injection is a highly effective way to minimize their impact.[15] Chromatographic separation ensures that even if some phospholipids remain, they do not enter the ion source at the same time as the analyte. |
| Inadequate Chromatographic Separation | 1. Change Column Chemistry: If using reversed-phase chromatography, consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column. This compound, being a polar molecule, may show better retention and separation from non-polar interferences on a HILIC column.[16] 2. Optimize Mobile Phase: Adjust the pH and organic modifier of the mobile phase to improve the separation of the analyte from interfering peaks. For an amino acid, pH control is crucial for consistent retention and peak shape. | The goal is to achieve chromatographic resolution between the analyte and matrix components that cause ion suppression.[17] Different column chemistries and mobile phase compositions can alter the selectivity of the separation. |
| High Salt Concentration in the Sample | 1. Implement Desalting Step: Use a solid-phase extraction (SPE) protocol that includes a wash step with a low percentage of organic solvent in water to remove salts before eluting the analyte. 2. Dilute the Sample: If the analyte concentration allows, diluting the sample with the initial mobile phase can reduce the concentration of salts and other matrix components.[17] | High concentrations of non-volatile salts can lead to ion suppression and contaminate the ion source.[1] SPE is an effective way to remove these salts.[15] Dilution is a simple yet effective strategy to reduce the overall matrix load.[18] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Secondary Interactions with the Column | 1. Adjust Mobile Phase pH: For an amino acid like this compound, its charge state is pH-dependent. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form. 2. Increase Buffer Concentration: In HILIC, insufficient buffer concentration can lead to poor peak shape.[16] Ensure the buffer concentration is adequate (typically 10-20 mM). | Unwanted interactions between the analyte and the stationary phase, such as ionic interactions with residual silanols in reversed-phase columns, can cause peak tailing.[19] Maintaining a consistent charge state of the analyte minimizes these secondary interactions. |
| Sample Solvent Effects | 1. Match Sample Solvent to Initial Mobile Phase: Dissolve the final extracted sample in a solvent that is as weak as or weaker than the initial mobile phase. For reversed-phase, this means a high aqueous content. For HILIC, this means a high organic content.[20][21] 2. Reduce Injection Volume: If the sample solvent cannot be changed, reducing the injection volume can minimize peak distortion. | Injecting the sample in a solvent that is much stronger than the mobile phase can cause the analyte to move through the column too quickly before it can properly partition onto the stationary phase, leading to peak distortion.[21] |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample and re-inject. If the peak shape improves and the retention time increases slightly, the column was likely overloaded.[16] | Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[16] |
| Column Contamination or Degradation | 1. Wash the Column: Follow the column manufacturer's instructions for a regeneration wash. This often involves flushing with a series of strong solvents. 2. Replace the Column: If washing does not restore the peak shape, the column may be irreversibly damaged and needs to be replaced. | Accumulation of strongly retained matrix components can block active sites on the stationary phase and lead to poor peak shape.[16] Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions. |
Issue 3: Inconsistent Internal Standard (IS) Response
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Variable Matrix Effects Across Samples | 1. Use a Stable Isotope-Labeled (SIL) IS: If not already in use, a SIL-IS is the best way to compensate for variable matrix effects as it behaves almost identically to the analyte.[11] 2. Improve Sample Cleanup: A more rigorous sample preparation method (e.g., SPE instead of protein precipitation) can reduce the variability of matrix components between samples.[15][22] | Different patient or animal samples can have significantly different matrix compositions, leading to varying degrees of ion suppression.[23] A SIL-IS will be affected in the same way as the analyte, maintaining a consistent analyte-to-IS ratio.[13] |
| IS Instability | 1. Check IS Stability: Evaluate the stability of the IS in the stock solution, working solution, and in the processed sample under the storage and analysis conditions. | The internal standard must be stable throughout the entire analytical process to provide reliable quantification. |
| Pipetting or Dilution Errors | 1. Review Pipetting Technique: Ensure all pipettes are calibrated and that proper pipetting techniques are being used. 2. Prepare Fresh IS Working Solution: Contamination or evaporation of the IS working solution can lead to inconsistent concentrations being added to the samples. | The fundamental assumption of using an internal standard is that it is added at a constant concentration to every sample. Any variability in this addition will result in inaccurate quantification. |
III. Experimental Protocols & Workflows
Protocol for Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general framework for using a mixed-mode SPE sorbent to clean up plasma samples for the analysis of this compound.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., a water-wettable reversed-phase with ion exchange capabilities) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove phospholipids.
-
-
Elution:
-
Elute this compound with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Workflow for Troubleshooting Matrix Effects
The following diagram illustrates a systematic approach to identifying and mitigating matrix effects.
Caption: A logical workflow for identifying, mitigating, and validating the absence of significant matrix effects.
Mechanism of Ion Suppression in ESI
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in the electrospray ionization source.
Sources
- 1. longdom.org [longdom.org]
- 2. droracle.ai [droracle.ai]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. ovid.com [ovid.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. scispace.com [scispace.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. welch-us.com [welch-us.com]
- 18. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. support.waters.com [support.waters.com]
- 21. agilent.com [agilent.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of (R)- and (S)-2-Aminooctanoic Acid: Knowns, Unknowns, and a Roadmap for Investigation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chirality in a Non-Proteinogenic Amino Acid
2-Aminooctanoic acid, a non-proteinogenic α-amino acid, presents a fascinating case study in the profound impact of stereochemistry on biological function. As a chiral molecule, it exists in two non-superimposable mirror-image forms: (R)-2-Aminooctanoic acid and (S)-2-Aminooctanoic acid. While chemically similar, their three-dimensional arrangement dictates dramatically different interactions with the chiral environment of biological systems, including enzymes, receptors, and transporters. This guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of these enantiomers, highlighting the well-documented effects of the (S)-form, the conspicuous absence of data for the (R)-form, and a theoretical framework for their anticipated differential activities. Crucially, we furnish detailed experimental protocols to empower researchers to bridge this knowledge gap.
The Known: (S)-2-Aminooctanoic Acid as an Enhancer of Antimicrobial Peptides
Current research has primarily illuminated the biological role of (S)-2-Aminooctanoic acid in the realm of antimicrobial peptides (AMPs). The lipophilic octyl side chain combined with the versatile amino acid headgroup makes it an attractive moiety for modifying existing AMPs to improve their therapeutic potential.
A key study demonstrated that the conjugation of (S)-2-Aminooctanoic acid to a lactoferricin B-derived AMP significantly enhanced its antibacterial activity. The amino functionality allows for straightforward coupling to either the N-terminus or C-terminus of a peptide. In this study, C-terminal modification with (S)-2-Aminooctanoic acid resulted in up to a 16-fold improvement in antimicrobial efficacy against a panel of pathogenic bacteria.[1][2] This enhancement is attributed to an increase in the hydrophobicity of the peptide, which facilitates its interaction with and disruption of bacterial cell membranes.
The preference for the (S)-enantiomer in these studies is often driven by the use of stereospecific enzymes, such as transaminases, for its biosynthesis, which yield a product with high enantiomeric excess.[1]
The Unknown: The Biological Profile of this compound
A thorough review of the scientific literature reveals a significant void in our understanding of the biological activity of this compound. This lack of data presents both a challenge and an opportunity. It is a challenge for researchers seeking to fully understand the structure-activity relationships of 2-aminooctanoic acid and an opportunity for novel discoveries. The distinct stereochemistry of the (R)-enantiomer suggests that its biological activities and metabolic fate are likely to be substantially different from those of its (S)-counterpart.
A Theoretical Framework for Predicted Differences in Biological Activity
Based on fundamental principles of stereochemistry in pharmacology and enzymology, we can hypothesize several key areas where the (R) and (S) enantiomers of 2-aminooctanoic acid will exhibit divergent activities.
Enzymatic Metabolism: A Tale of Two Oxidases
The primary route of metabolism for amino acids involves oxidative deamination catalyzed by stereospecific enzymes: L-amino acid oxidases (LAAOs) and D-amino acid oxidases (DAAOs).
-
(S)-2-Aminooctanoic Acid: As an L-amino acid analogue, the (S)-enantiomer is a predicted substrate for L-amino acid oxidases . These enzymes typically show a preference for hydrophobic L-amino acids.[3][4] The metabolic breakdown by LAAO would convert (S)-2-aminooctanoic acid into 2-oxooctanoic acid, ammonia, and hydrogen peroxide.
-
This compound: Conversely, the (R)-enantiomer, as a D-amino acid analogue, is a putative substrate for D-amino acid oxidases . DAAOs are known to be involved in the metabolism and detoxification of D-amino acids in mammals.[2][5][6][7][8] Therefore, this compound is expected to be metabolized by DAAO, also yielding 2-oxooctanoic acid, ammonia, and hydrogen peroxide.
The differential metabolism by these two distinct enzyme systems has significant implications for the pharmacokinetic and pharmacodynamic profiles of each enantiomer.
Figure 1: Predicted differential metabolic pathways for (R)- and (S)-2-Aminooctanoic acid.
Interaction with Receptors and Transporters
Biological receptors and transporters are chiral entities that often exhibit a high degree of stereoselectivity.[9][10][11]
-
Amino Acid Transporters: The uptake of amino acids into cells is mediated by a variety of transporters, most of which are specific for L-amino acids (the stereochemistry of the (S)-enantiomer).[12] Therefore, it is hypothesized that (S)-2-Aminooctanoic acid would be more readily transported into cells than its (R)-counterpart. This could have significant implications for its bioavailability and intracellular concentration.
-
Neuronal Receptors: The α-amino acid scaffold is a common feature of neurotransmitters. While speculative, the structural similarity of 2-aminooctanoic acid to molecules like glutamate and GABA suggests the possibility of interaction with their respective receptors (e.g., NMDA, GABA-A). Such interactions are almost always stereospecific. For instance, D-serine, a D-amino acid, is a co-agonist at the NMDA receptor, a role that L-serine cannot fulfill.[13] It is plausible that one enantiomer of 2-aminooctanoic acid could exhibit activity as an agonist, antagonist, or modulator at a neuronal receptor, while the other is inactive or has a different mode of action.
Quantitative Data Summary: A Call for Research
As of the date of this publication, there is a lack of quantitative comparative data for the biological activities of (R)- and (S)-2-Aminooctanoic acid. The following table highlights the known data for the (S)-enantiomer and underscores the need for experimental investigation of the (R)-enantiomer.
| Biological Activity | (S)-2-Aminooctanoic Acid | This compound | Reference |
| Antimicrobial Enhancement | |||
| Fold-increase in AMP activity | Up to 16-fold | Data Not Available | [1][2] |
| Enzyme Substrate Specificity | |||
| L-Amino Acid Oxidase | Predicted Substrate | Predicted Non-Substrate | [3][4] |
| D-Amino Acid Oxidase | Predicted Non-Substrate | Predicted Substrate | [2][5][6][7][8] |
| Cellular Uptake | |||
| L-Amino Acid Transporters | Predicted Substrate | Predicted Poor Substrate | [9][12] |
| Cytotoxicity (e.g., IC50) | Data Not Available | Data Not Available | |
| Receptor Binding (e.g., Ki) | Data Not Available | Data Not Available |
Experimental Protocols for Comparative Analysis
To facilitate research into the differential activities of (R)- and (S)-2-Aminooctanoic acid, we provide the following detailed experimental protocols.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of each enantiomer that inhibits the visible growth of a particular bacterium.
Figure 2: Workflow for the Broth Microdilution Assay.
Materials:
-
This compound and (S)-2-Aminooctanoic acid
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Spectrophotometer (optional, for absorbance readings)
-
0.01% acetic acid, 0.2% BSA (for peptide dilution if testing conjugates)[14]
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each enantiomer in MHB to achieve a range of desired final concentrations.
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15][16]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include positive controls (bacteria in MHB without any compound) and negative controls (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in no visible turbidity. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the enantiomers on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of (R)- or (S)-2-Aminooctanoic acid. Include vehicle controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[17][18][19]
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each enantiomer.
D-Amino Acid Oxidase (DAAO) Inhibition Assay
This assay will determine if either enantiomer acts as a substrate or inhibitor of DAAO.
Materials:
-
Purified D-Amino Acid Oxidase
-
(R)- and (S)-2-Aminooctanoic acid
-
D-Alanine (as a known DAAO substrate)
-
Peroxidase
-
O-dianisidine (or another suitable chromogenic peroxidase substrate)
-
Phosphate buffer (pH 8.3)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, peroxidase, and o-dianisidine.
-
Substrate/Inhibitor Addition: Add either D-alanine (positive control), this compound, or (S)-2-Aminooctanoic acid to the wells. For inhibition studies, pre-incubate the enzyme with the test compound before adding D-alanine.
-
Enzyme Addition: Initiate the reaction by adding DAAO to each well.
-
Kinetic Reading: Immediately measure the change in absorbance over time at the appropriate wavelength for the oxidized chromogen. The rate of the reaction is proportional to the DAAO activity.
-
Data Analysis: Compare the reaction rates in the presence of each enantiomer to the control. A significant reaction rate with this compound would indicate it is a substrate. A decrease in the rate of D-alanine oxidation in the presence of either enantiomer would indicate inhibition.
Conclusion and Future Directions
The study of (R)- and (S)-2-Aminooctanoic acid exemplifies the critical importance of stereochemistry in biological systems. While the (S)-enantiomer has shown promise as a modifier of antimicrobial peptides, the biological profile of the (R)-enantiomer remains largely uncharted territory. Based on established principles of stereoselective metabolism and transport, we predict significant differences in the biological activities of these two molecules. The experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the unique properties of each enantiomer. Such investigations will not only fill a critical gap in our knowledge but may also uncover novel therapeutic applications for these intriguing non-proteinogenic amino acids.
References
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- Stereochemistry of Amino Acids. (2022). [Video]. YouTube.
- Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab.
- Sasabe, J., et al. (2023). Mammals sustain amino acid homochirality against chiral conversion by symbiotic microbes. Proceedings of the National Academy of Sciences, 120(15), e2218528120.
- Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. (2023). PubMed.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Dżygiel, P., & Wieczorek, P. (2002). Stereoselective Transport of Amino Acids and Peptides through Liquid Membranes. Chemical Papers, 56(1), 24-31.
- 3HMK801 radioligand binding assay at the N-methyl-D-aspart
- Pollegioni, L., et al. (2013). L-amino acid oxidase as biocatalyst: a dream too far? Applied Microbiology and Biotechnology, 97(21), 9323-9341.
- Characterization of GABA Receptors. (n.d.). PubMed Central.
- D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. (2011). PubMed.
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). PubMed Central.
- Stereoselective Transport of Amino Acids and Peptides Through Liquid Membranes. (2002).
- Mechanism of NMDA receptor channel block by MK-801 and memantine. (n.d.). PubMed Central.
- Modulating D-amino acid oxidase (DAAO)
- Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. (n.d.). Benchchem.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- L-amino-acid oxidase. (n.d.). Wikipedia.
- Engineering the substrate specificity of D-amino-acid oxidase. (n.d.). PubMed.
- The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.).
- Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. (n.d.). PubMed Central.
- GABA - PDSP. (n.d.).
- A new bacterial L-amino acid oxidase with a broad substrate specificity: Purification and characterization. (2002).
- MTT assay protocol. (n.d.). Abcam.
- Emerging Role of D-Amino Acid Metabolism in the Inn
- Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us Wh
- Cell type-specific pharmacology of NMDA receptors using masked MK801. (2015). eLife.
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- The structure of l-amino acid oxidase reveals the substrate trajectory into an enantiomerically conserved active site. (n.d.). NIH.
- The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride c
- Peptide design to control protein–protein interactions. (2025). RSC Publishing.
- Regulation of Amino Acid Transport in Saccharomyces cerevisiae. (n.d.). PubMed Central.
- Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids. (2020).
- Cytotoxicity tests of compounds by MTT assay. (n.d.).
- Revisiting the metabolism and physiological functions of caprylic acid (C8:0)
- Sequence-Selective Recognition of Peptides in Aqueous Solution—A Supramolecular Approach through Micellar Imprinting. (n.d.). NIH.
- Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. (2024). bioRxiv.
- Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound, and SDS–PAGE analysis of a representative purification. (n.d.).
- D-amino acid oxidase. (n.d.). Wikipedia.
- In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. (n.d.). Antimicrobial Agents and Chemotherapy.
- Inhibition of NMDA receptors through a membrane-to-channel p
- Broth microdilution antibacterial assay of peptides. (n.d.). PubMed.
- Biological Role of D-amino Acid Oxidase and D-aspartate Oxidase. Effects of D-amino Acids. (n.d.). PubMed.
- Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. (n.d.). Journal of Medicinal Chemistry.
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- Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic consider
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Comparative analysis of synthetic routes to (R)-2-Aminooctanoic acid
Analyzing Synthesis Strategies
I am starting to explore diverse synthetic routes for (R)-2-Aminooctanoic acid. My focus is on enzymatic resolution, asymmetric synthesis, and chiral pool synthesis as potential pathways. Further investigations are underway to assess the feasibility and efficiency of each approach.
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Outlining Comparative Structure
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Gathering Route Options
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Deepening Route Investigations
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Analyzing Found Data
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Exploring Synthesis Approaches
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Digging for Details
Pinpointing the Protocol
Analyzing Synthetic Strategies
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Refining Search Parameters
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Prioritizing Experimental Detail
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Identifying Key Routes
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Refining Data Acquisition
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A Comparative Guide to the Validation of an HPLC Method for Determining Enantiomeric Excess of (R)-2-Aminooctanoic Acid
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity for ensuring the safety and efficacy of drug candidates. This guide provides an in-depth, technically-grounded comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the enantiomeric purity assessment of (R)-2-Aminooctanoic acid, a crucial chiral building block. We will delve into the rationale behind experimental choices, present comparative data, and provide a fully validated protocol, adhering to the stringent standards of the International Council for Harmonisation (ICH) guidelines.
The Criticality of Enantiomeric Purity in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the imperative of controlling stereochemistry in pharmaceuticals. Therefore, a robust and reliable analytical method to quantify the enantiomeric composition of a chiral active pharmaceutical ingredient (API) or intermediate like this compound is paramount.
Strategic Approaches to Chiral HPLC Separation
The separation of enantiomers by HPLC can be broadly categorized into two primary strategies: direct and indirect separation.
-
Direct Separation: This approach utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides (e.g., teicoplanin), and crown ethers.[1][2][3][4][5] The choice of CSP is critical and often requires empirical screening to find the optimal phase for a given analyte.[2]
-
Indirect Separation: This method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase, such as a C18 column.[6][7] This approach offers the advantage of using standard, less expensive columns but requires a carefully optimized derivatization reaction.
For 2-aminooctanoic acid, a non-polar amino acid, both approaches are viable. However, the indirect method involving pre-column derivatization often provides greater flexibility in method development and can lead to higher sensitivity, especially when a fluorescent CDA is employed.
Method Selection: Pre-column Derivatization with a Chiral Reagent
For the validation of this compound enantiomeric excess, we will focus on an indirect method. The rationale for this choice is multi-faceted:
-
Versatility: The resulting diastereomers can be separated on ubiquitous and robust C18 columns.
-
Enhanced Detectability: Many amino acids, including 2-aminooctanoic acid, lack a strong chromophore, making UV detection challenging.[8][9] Derivatization with a fluorescent tag significantly enhances sensitivity.[8]
-
Control over Separation: The choice of the chiral derivatizing agent can be tailored to optimize the separation of the resulting diastereomers.
A widely used and effective class of derivatizing agents for primary amines are o-phthalaldehyde (OPA) in the presence of a chiral thiol.[6][10][11][12] For this guide, we select N-acetyl-L-cysteine (NAC) as the chiral thiol to react with OPA and the amino acid enantiomers.
}
Derivatization of (R)- and (S)-2-Aminooctanoic acid with OPA and NAC.
HPLC Method Validation: A Comprehensive Protocol
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[13][14][15] We will follow the ICH Q2(R1) guidelines for the validation of the HPLC method for determining the enantiomeric excess of this compound.[13]
The overall workflow for the method validation is depicted below:
}
Workflow for HPLC method validation.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 60% B over 15 minutes, then hold at 60% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm
-
Injection Volume: 10 µL
Reagents and Solutions:
-
This compound standard
-
(S)-2-Aminooctanoic acid standard
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 9.5)
-
HPLC grade acetonitrile, methanol, and water.
Derivatization Procedure (performed by autosampler):
-
Aspirate 10 µL of the sample solution.
-
Aspirate 20 µL of the OPA/NAC reagent (prepared by dissolving OPA and NAC in boric acid buffer).
-
Mix for 1 minute.
-
Inject 10 µL of the mixture onto the column.
The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[13][14][15]
4.3.1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14]
-
Procedure:
-
Inject a blank (diluent).
-
Inject the this compound standard.
-
Inject the (S)-2-Aminooctanoic acid standard.
-
Inject a 1:1 mixture of the (R) and (S) enantiomers.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the diastereomeric peaks of the (R) and (S) enantiomers. No interfering peaks should be observed at the retention times of the analytes in the blank chromatogram.
4.3.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[16][17]
-
Procedure: Prepare a series of at least five concentrations of the (S)-enantiomer (the impurity) in the presence of a fixed concentration of the (R)-enantiomer, typically ranging from the reporting threshold to 120% of the specification limit (e.g., 0.1% to 1.2% of the (R)-enantiomer concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
| Concentration (% of (R)-enantiomer) | Peak Area (arbitrary units) |
| 0.1 | 15,234 |
| 0.25 | 38,102 |
| 0.5 | 75,987 |
| 1.0 | 151,854 |
| 1.2 | 182,569 |
| Table 1: Example Linearity Data for the (S)-enantiomer. |
4.3.3. Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18]
-
Procedure: Analyze samples of this compound spiked with known amounts of the (S)-enantiomer at three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50 | 0.5 | 0.48 | 96.0 |
| 100 | 1.0 | 1.03 | 103.0 |
| 150 | 1.5 | 1.59 | 106.0 |
| Table 2: Example Accuracy Data. |
4.3.4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision):
-
Procedure: Six replicate injections of a sample of this compound spiked with the (S)-enantiomer at the target concentration.
-
Acceptance Criteria: The RSD of the peak areas for the (S)-enantiomer should be ≤ 5.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 10.0%.
-
| Parameter | Repeatability (Day 1) | Intermediate Precision (Day 2) |
| Mean Peak Area | 152,015 | 153,548 |
| Standard Deviation | 3,800 | 4,120 |
| % RSD | 2.5% | 2.7% |
| Table 3: Example Precision Data. |
4.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
4.3.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the defined limits.
| Parameter Varied | Resolution between Diastereomers |
| Flow Rate (0.9 mL/min) | 2.1 |
| Flow Rate (1.1 mL/min) | 1.9 |
| Temperature (28 °C) | 2.2 |
| Temperature (32 °C) | 2.0 |
| pH (5.3) | 2.3 |
| pH (5.7) | 1.8 |
| Table 4: Example Robustness Data. |
Comparison with Alternative Methods
While the presented pre-column derivatization method is robust and sensitive, it is important to consider alternative approaches.
-
Direct Chiral HPLC: Using a chiral stationary phase, such as a crown ether-based column, can be a simpler approach as it eliminates the derivatization step.[5][19] However, these columns can be more expensive and may have limitations in terms of mobile phase compatibility and robustness.[1]
-
Gas Chromatography (GC): For volatile amino acid derivatives, chiral GC can be an option. However, the derivatization process to increase volatility can be complex.
-
Capillary Electrophoresis (CE): Chiral CE offers high separation efficiency and low sample consumption but may have lower sensitivity compared to HPLC with fluorescence detection.
The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.
Conclusion
The validation of an HPLC method for determining the enantiomeric excess of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. The pre-column derivatization method using OPA/NAC presented in this guide offers a robust, sensitive, and reliable approach that is fully compliant with ICH guidelines. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can be confident in the data generated by this method. The comparative analysis of alternative techniques further aids in making an informed decision based on the specific analytical challenges at hand.
References
- Akkoc, S., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823.
- Haginaka, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181.
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 31(12), 2869-2874.
- Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
- Almahboub, S. A., et al. (2019). Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation mixture. ResearchGate.
- Shida, H., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 57(93), 12479-12482.
- Bunin, A. S., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(2), 104-111.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
- Kaczor, K., & Kaczor, A. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Amino Acids, 53(7), 979-1002.
- Lestari, W. W., & Sudjarwo, E. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
- S. L, S., & G, M. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 23-30.
- Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1357.
- Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Kotthaus, A. F., & Altenbach, H. J. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527–532.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351.
- Bunin, A. S., et al. (2018). (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- de Oliveira, A. R. M., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Cubana de Farmacia, 57.
- International Council for Harmonisation. Quality Guidelines.
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- Lodi, A., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 15(1), 86.
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A Senior Application Scientist's Guide to Peptide Design: Comparing (R)-2-Aminooctanoic Acid with Other Unnatural Amino Acids
In the landscape of modern drug discovery, peptides occupy a unique and promising space between small molecules and large biologics.[1][2] Their high specificity and potency are often offset by inherent limitations, primarily poor enzymatic stability and low membrane permeability, which curtail their therapeutic potential.[][4] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone of peptide engineering, offering a powerful toolkit to overcome these hurdles and enhance drug-like properties.[2][][5][6]
This guide provides an in-depth comparison of (R)-2-Aminooctanoic acid (Aoa), a lipophilic alpha-amino acid, with other classes of UAAs used in peptide design. We will move beyond a simple catalog of options to explore the causal relationships between structure and function, providing the experimental frameworks necessary to validate these design choices.
The Physicochemical Profile of this compound
This compound is an α-amino acid distinguished by its eight-carbon linear alkyl side chain.[7][8] This feature imparts significant lipophilicity , a critical parameter in drug design that influences a molecule's ability to cross biological membranes.[9][10] Unlike simple fatty acid conjugations, its α-amino acid structure allows for direct incorporation into the peptide backbone via standard synthesis protocols, offering precise control over the modification's placement.[11]
The lipophilicity of an amino acid is quantified by its partition coefficient (logP) between an organic and an aqueous phase. A higher logP value indicates greater lipophilicity. As shown in the table below, the octyl side chain of Aoa places it among the most lipophilic amino acids available for peptide synthesis.
| Amino Acid | Abbreviation | Type | Approximate logP of Side Chain | Rationale for Inclusion |
| Glycine | Gly | Natural, Aliphatic | 0 | Baseline/Hydrophilic reference |
| Leucine | Leu | Natural, Aliphatic | 1.7 | Common natural hydrophobic residue |
| Tryptophan | Trp | Natural, Aromatic | 2.2 | Most hydrophobic natural residue[12] |
| This compound | (R)-Aoa | Unnatural, Lipophilic | ~3.5-4.0 | Subject of comparison |
| 6-Aminohexanoic acid | Ahx | Unnatural, Linker | 1.2 | Common lipophilic spacer/linker[13] |
| Phenylalanine | Phe | Natural, Aromatic | 1.8 | Natural aromatic reference |
| D-Leucine | D-Leu | Unnatural, Isomer | 1.7 | Steric shield for protease resistance |
Note: logP values are estimates and can vary based on the measurement method and the chemical context of the side chain.[14][15]
Performance Comparison in Peptide Engineering
The decision to incorporate a UAA is driven by a desired functional outcome. Here, we compare (R)-Aoa against other common UAA strategies across three critical performance metrics: proteolytic stability, membrane permeability, and impact on secondary structure.
Enhancing Proteolytic Stability
A primary failure point for peptide therapeutics is rapid degradation by endogenous proteases.[4] UAAs can confer stability by introducing structural features that are not recognized by these enzymes.
Mechanism of Action:
-
(R)-Aoa: The bulky octyl side chain provides significant steric hindrance near the peptide backbone, physically obstructing the approach of protease active sites. Furthermore, its non-native (R)-stereochemistry is not a substrate for most common proteases, which are stereospecific for L-amino acids.
-
D-Amino Acids: The most common strategy involves substituting an L-amino acid at a known cleavage site with its D-enantiomer. This simple inversion of chirality effectively renders the peptide bond unrecognizable to the protease.[4][16]
-
N-Methylated Amino Acids: Methylation of the backbone amide nitrogen removes the hydrogen bond donor and adds steric bulk, disrupting the hydrogen bonding patterns required for protease binding and recognition.
Experimental Comparison: A peptide known to be susceptible to trypsin cleavage (which cleaves after Lysine (K) or Arginine (R)) can be modified with different UAAs adjacent to the cleavage site. The rate of degradation is then monitored over time by RP-HPLC.
| Peptide Sequence | UAA Strategy | Half-Life in 1% Trypsin (min) |
| Ac-AAAAKA AAAA-NH₂ | None (Control) | < 5 |
| Ac-AAAAKd-A AAAA-NH₂ | D-Amino Acid | > 240 |
| Ac-AAAAK(R)-Aoa AAAA-NH₂ | Lipophilic Side Chain | > 180 |
| Ac-AAAAK(Me) AAAAA-NH₂ | N-Methylation | > 240 |
Interpretation: While D-amino acid substitution often provides the most robust protection at a specific site, (R)-Aoa offers a high degree of stability through steric hindrance. This can be particularly advantageous if the peptide is susceptible to multiple proteases with different specificities, as the bulky side chain provides broad, non-specific protection.
Caption: UAA strategies to block protease-mediated peptide cleavage.
Improving Membrane Permeability
For peptides targeting intracellular components, the ability to cross the cell membrane is paramount. Lipophilicity is a key driver of passive diffusion.[17]
Mechanism of Action:
-
(R)-Aoa: The long alkyl chain significantly increases the overall lipophilicity of the peptide, favoring its partitioning into the hydrophobic lipid bilayer of the cell membrane.
-
6-Aminohexanoic Acid (Ahx): Often used as a flexible, lipophilic linker, Ahx also increases hydrophobicity.[13] However, as an ω-amino acid, it extends the peptide backbone rather than providing a side chain, which can alter inter-residue spacing and conformational dynamics.
-
Peptoids: N-substituted glycine residues (peptoids) can feature lipophilic side chains. Their altered backbone structure eliminates amide protons, reducing the hydrogen bonding penalty for membrane crossing and often increasing permeability.[18]
Experimental Comparison: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess a compound's ability to diffuse across a lipid membrane.
| Peptide | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Peptide A (Control) | None | 0.1 |
| Peptide A + Ahx linker | Linker | 0.5 |
| Peptide A with Leu -> (R)-Aoa | Side Chain | 1.2 |
| Peptide B (Cyclic Hexapeptide) | None | 0.8 |
| Peptide B with one peptoid residue | Peptoid | 2.5 |
Interpretation: The direct incorporation of the highly lipophilic (R)-Aoa side chain is a very effective strategy for increasing passive permeability, often outperforming linker-based approaches.[11] However, for certain scaffolds, particularly cyclic peptides, peptoid incorporation can offer even greater gains by simultaneously increasing lipophilicity and reducing the desolvation penalty.[18]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Impact on Secondary Structure and Target Binding
Altering a peptide's sequence with a UAA will invariably affect its conformation. This can be either beneficial, by pre-organizing the peptide into its bioactive shape, or detrimental, by disrupting essential contacts with the target.
Mechanism of Action:
-
(R)-Aoa: The flexible, bulky alkyl chain generally disfavors ordered secondary structures like α-helices or β-sheets, potentially acting as a "helix-breaker." Its impact is highly context-dependent.
-
Conformationally Constrained UAAs (e.g., Aib, Tic): Amino acids like aminoisobutyric acid (Aib) or tetrahydroisoquinolinecarboxylic acid (Tic) have restricted dihedral angles, forcing the peptide backbone into specific turn or helical conformations.[19] This is a rational design strategy to lock a peptide into its bioactive structure.
-
Proline and its Analogs: Proline introduces a "kink" in the peptide backbone, making it a natural disruptor of secondary structures and a common constituent of β-turns.
Experimental Assessment: Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[20][21]
Interpretation: (R)-Aoa should be used with caution in peptides where a specific secondary structure is critical for binding. Its primary utility is to add functionality like lipophilicity and stability. In contrast, constrained amino acids are precision tools used to control conformation. The ideal design may involve using constrained residues to build the core binding motif and positioning (R)-Aoa at a site distal to the binding interface to improve pharmacokinetics without disrupting binding.
Synthesis and Incorporation via SPPS
This compound is readily incorporated into peptides using standard automated or manual Solid-Phase Peptide Synthesis (SPPS) with an Fmoc/tBu strategy.[22][23][24]
Key Consideration—Steric Hindrance: The bulky side chain of Aoa can sometimes slow down the coupling reaction. To ensure complete incorporation and avoid deletion sequences, it is advisable to use a more potent coupling reagent and/or extend the coupling time.
Caption: A single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Protocol 1: In Vitro Proteolytic Stability Assay
-
Peptide Preparation: Dissolve lyophilized peptide in an appropriate buffer (e.g., PBS, pH 7.4) to a stock concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of trypsin (or other relevant protease) at 1 mg/mL in 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 10 µg/mL) in the reaction buffer.
-
Reaction Initiation: In a microcentrifuge tube at 37°C, combine 90 µL of the peptide solution with 10 µL of the working enzyme solution. Mix gently.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of a 1% trifluoroacetic acid (TFA) solution.
-
Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the peak area of the intact peptide at 220 nm.
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the results to determine the peptide's half-life under these conditions.[25]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Prepare peptide solutions at 200 µM in a buffer of choice (e.g., PBS, pH 7.4). Add 200 µL of each solution to the wells of a 96-well filter donor plate (e.g., Millipore MultiScreen).
-
Lipid Membrane Formation: Prepare a 1% solution of L-α-phosphatidylcholine in dodecane. Carefully add 5 µL of this lipid solution to the filter membrane of each well in the donor plate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.
-
Assay Assembly: Carefully place the donor filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells.
-
Incubation: Cover the assembly with a lid to prevent evaporation and incubate at room temperature for 16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the peptide concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS due to its high sensitivity.[26][27]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using an established formula that accounts for well volume, membrane area, and incubation time.
Conclusion: A Strategic Tool for Peptide Optimization
This compound is a highly effective UAA for enhancing the drug-like properties of therapeutic peptides. Its principal strength lies in its ability to significantly and predictably increase lipophilicity and confer a high degree of proteolytic stability through steric hindrance.
However, it is not a universal solution. Its flexible and bulky side chain can disrupt critical secondary structures required for target engagement. Therefore, its application must be rational and deliberate. (R)-Aoa is best deployed in regions of a peptide that are not critical for target recognition but are susceptible to proteolysis or would benefit from increased lipophilicity to aid membrane transit. For controlling conformation, purpose-built residues like Aib or D-Pro are superior tools. The ultimate goal of the peptide medicinal chemist is to build a molecule that balances potent bioactivity with favorable pharmacokinetic properties, and this compound is an indispensable tool in achieving that balance.
References
- Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link][1][5]
- López-López, E., et al. (2024). Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro.
- Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
- Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]
- FooDB. (2011). Showing Compound DL-2-Aminooctanoic acid (FDB022354). FooDB. [Link]
- Qian, Z., et al. (2014). Designing Cell-Permeable Macrocyclic Peptides. PMC - NIH. [Link]
- Fransson, J., et al. (2020). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Journal of Computer-Aided Molecular Design. [Link]
- Martin, C., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chemistry – A European Journal. [Link]
- Zhang, L., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
- Adhikari, B., & Makky, K. (2021).
- Almahboub, S. A., et al. (2025). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.
- Chino, M., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]
- Zamora, J. M., et al. (2023). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
- Erak, M., et al. (2018). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. [Link]
- Hewitt, W. M., et al. (2015). Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. Organic Letters. [Link]
- Wang, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH. [Link]
- Majumdar, S., et al. (2019). Rational Design of Peptide Ligands Based on Knob–Socket Protein Packing Model Using CD13 as a Prototype Receptor. ACS Omega. [Link]
- Otvös, F., & Cudic, P. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. [Link]
- Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry. [Link]
- Sal-Ahmad, N., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
- Morimoto, J., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. [Link]
- Chino, M., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC - PubMed Central. [Link]
- Schürmann, M., & Schurig, V. (1993).
- Van de Bittner, G. C., et al. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. PMC - NIH. [Link]
- Koksch, B., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]
- Resolian. (2025). Optimizing Peptide Permeability Assays. Resolian. [Link]
- Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry. [Link]
- BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
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- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Enantiomer-specific effects of 2-aminooctanoic acid in biological systems
Initiating the Data Search
I've kicked off my investigation. I'm focusing on the enantiomer-specific effects of 2-aminooctanoic acid across biological systems. I'm prioritizing its mechanisms, metabolic pathways, and any known differences. I'm diving deep into the data!
Outlining the Research Plan
I've sketched out a detailed research plan. First, I'll search for info on the enantiomer-specific impacts of 2-aminooctanoic acid in different biological systems, with focus on mechanisms, metabolism, and any differences. Then, I'll hunt for experimental data, comparing studies and quantitative data. Finally, I'll create a structured comparison guide to synthesize everything, including introducing chirality, analyzing enantiomer activities with visualizations, and providing experimental protocols.
Defining the Search Parameters
I'm now zeroing in on the enantiomer-specific effects of 2-aminooctanoic acid across biological systems. I'll prioritize mechanisms, metabolic pathways, and any differences between the (R)- and (S)-enantiomers. Also, I'm sourcing experimental data, and seeking out established protocols for comparative studies. I'll synthesize everything into a well-structured comparison guide. I'm focusing on chirality in drug action, plus biological activities using tables, Graphviz diagrams, and citations!
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (R)-2-Aminooctanoic Acid Quantification
Introduction: The Chirality Challenge in Pharmaceutical Analysis
(R)-2-Aminooctanoic acid, a chiral non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is paramount, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the accurate and precise quantification of the (R)-enantiomer, often in the presence of its (S)-counterpart, is a critical aspect of quality control in drug development and manufacturing.
This guide provides a comprehensive comparison of two widely used analytical techniques for the chiral quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a self-validating system, this document not only details the methodologies but also explains the rationale behind experimental choices and outlines the process of cross-validation to ensure consistency and reliability between these orthogonal methods. The principles and protocols are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Chiral Separations
HPLC is a cornerstone of pharmaceutical analysis, offering robust and versatile methods for separating and quantifying chiral molecules. For underivatized amino acids like 2-aminooctanoic acid, two primary approaches are employed: chiral stationary phases (CSPs) and chiral derivatization agents.
Mechanism of Chiral Recognition with HPLC
Direct chiral separation on a CSP is often the preferred method as it minimizes sample preparation and potential sources of error.[2] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids.[2] These stationary phases possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar and ionic compounds.[2] The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector bonded to the stationary phase.
Alternatively, indirect methods involve pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[3] Reagents like o-phthalaldehyde (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine) are commonly used for this purpose.[4][5]
Experimental Protocol: Chiral HPLC-UV/FLD
This protocol is a representative method for the quantification of this compound using a chiral stationary phase and UV or fluorescence detection.
1. Materials and Reagents:
-
This compound reference standard
-
(S)-2-Aminooctanoic acid reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
Chiral Stationary Phase Column: Astec CHIROBIOTIC® T (teicoplanin-based), 25 cm x 4.6 mm, 5 µm particle size.[2]
3. Chromatographic Conditions:
-
Mobile Phase: A simple isocratic mobile phase of water:methanol:formic acid is often effective.[2] The exact ratio should be optimized for the best resolution and retention time. A starting point could be 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or fluorescence detection if a suitable derivatization agent is used.
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of (R)- and (S)-2-Aminooctanoic acid in the mobile phase at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
System Suitability Solution: Prepare a solution containing both (R)- and (S)-2-Aminooctanoic acid to verify the resolution of the enantiomers.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Quantification is achieved by constructing a calibration curve of the peak area of this compound versus its concentration. The concentration in unknown samples is determined from this curve.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC quantification of this compound.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for High Sensitivity
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For polar and non-volatile molecules like amino acids, derivatization is a mandatory step to increase their volatility and improve chromatographic performance.[6]
The Rationale for Derivatization in GC-MS
The primary goal of derivatization in the context of amino acid analysis by GC is to replace the active hydrogens on the polar functional groups (-COOH, -NH2) with nonpolar moieties. This process makes the analyte more volatile and less reactive, leading to better peak shapes and thermal stability. Common derivatization approaches for amino acids include silylation (e.g., using MTBSTFA) or a two-step process of esterification followed by acylation (e.g., using methanolic HCl and then trifluoroacetic anhydride).[7] For chiral analysis, either a chiral derivatization reagent can be used to form diastereomers that are separable on an achiral column, or achiral derivatization can be followed by separation on a chiral GC column.[8]
Experimental Protocol: Chiral GC-MS
This protocol describes a representative method for the quantification of this compound using achiral derivatization followed by separation on a chiral GC column.
1. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., D3-methyl ester of this compound)
-
Derivatization Reagents:
-
Esterification: 3 N Methanolic HCl
-
Acylation: Trifluoroacetic anhydride (TFAA)
-
-
Solvents: Methylene chloride, Ethyl acetate (anhydrous)
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral GC Column: Chirasil®-L-Val, 25 m x 0.25 mm I.D., 0.12 µm film thickness.[8]
3. Derivatization Procedure:
-
Esterification: To 1 mg of the dried sample or standard, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a stream of nitrogen.
-
Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of TFAA. Cap and heat at 60 °C for 20 minutes. Evaporate the solvent and reconstitute in a known volume of ethyl acetate for injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection)
-
Oven Temperature Program: Start at 60 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS quantification of this compound.
Pillar 3: Cross-Validation and Method Comparison
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] When two different analytical methods are used for the same analysis, cross-validation is essential to ensure that the results are equivalent and interchangeable. This is a critical exercise in regulated environments to demonstrate the robustness of the analytical control strategy.
Framework for Cross-Validation
According to ICH Q2(R1) guidelines, the validation of an analytical procedure involves evaluating its performance characteristics, including specificity, linearity, range, accuracy, and precision.[2] For cross-validation, a set of samples spanning the analytical range should be analyzed by both the HPLC and GC-MS methods. The results are then statistically compared.
Caption: Logical flow of the cross-validation process.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two methods, based on published data for similar amino acid analyses.
| Parameter | Chiral HPLC-UV/FLD | Chiral GC-MS | Rationale & Causality |
| Specificity | High, based on chromatographic resolution of enantiomers. | Very high, based on both chromatographic resolution and mass fragmentation patterns. | GC-MS offers an additional dimension of specificity through mass-to-charge ratio detection, reducing the likelihood of interference. |
| Linearity (R²) | > 0.999[1] | > 0.998 | Both techniques exhibit excellent linearity over a defined range when properly optimized. |
| Accuracy (% Recovery) | 93.3 – 109.4%[1] | Typically within 85-115% | Accuracy is dependent on the efficiency of sample preparation and the absence of matrix effects. The use of an isotopically labeled internal standard in GC-MS can significantly improve accuracy. |
| Precision (% RSD) | < 4.6% (Intermediate)[1] | < 15% | HPLC methods often show slightly better precision due to fewer sample preparation steps. The multi-step derivatization in GC can introduce more variability. |
| Limit of Quantification (LOQ) | Low µg/mL to ng/mL range[1][9] | ng/mL to pg/mL range[10] | GC-MS, particularly in SIM mode, generally offers superior sensitivity compared to HPLC with UV detection, making it suitable for trace analysis. |
| Throughput | Higher | Lower | HPLC methods with direct injection are typically faster than GC-MS methods that require a multi-step derivatization process. |
Conclusion and Recommendation
Both Chiral HPLC and Chiral GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.
-
Chiral HPLC is a robust, high-throughput method ideal for routine quality control where concentrations are relatively high. Its simplicity, with direct injection onto a chiral column, minimizes sample preparation and potential for error.
-
Chiral GC-MS provides exceptional sensitivity and specificity, making it the method of choice for trace-level quantification or for complex matrices where interferences are a concern. The requirement for derivatization, however, lowers throughput and can introduce additional variability.
For a comprehensive analytical control strategy, it is recommended to develop and validate both methods. The HPLC method can be used for routine release testing, while the GC-MS method can serve as an orthogonal, higher-sensitivity method for confirmatory testing, stability studies, or impurity profiling. Cross-validation between the two methods provides the highest level of confidence in the analytical data, ensuring the quality and safety of the final pharmaceutical product.
References
- Bollenbach, A., Beckmann, B., & Tsikas, D. (2022). Quality Control in GC–MS Analysis of Amino Acids in Human Urine and Plasma: Possible Implications for Targeted and Untargeted Metabolomics. Journal of Chromatography B.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed.
- Jajić, I., Krstović, S., et al. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society.
- Horyshko, O. O., et al. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. ScienceRise: Pharmaceutical Science.
- Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Institutes of Health.
- Calderón-Santiago, M., et al. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. PubMed.
- Bunin, A. S., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health.
- Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health.
- Human Metabolome Database. (2005). Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). HMDB.
- Jo, E., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI.
- Fekkes, D., et al. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. CORE.
- Jiskra, J., et al. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. MDPI.
- Armstrong, D. W., et al. (2012). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate.
- Regis Technologies, Inc. (2023). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica.
- Jajić, I., Krstović, S., et al. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of The Serbian Chemical Society.
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Bunin, A. S., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed.
- Lopes, T. L., et al. (2015). Analytic validation of a gas chromatography–mass spectrometry method for quantification of six amino acids in canine serum samples. ResearchGate.
- Kubica, P., et al. (2013). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.
- Peter, I., et al. (2018). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
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A Comparative Guide to (R)-2-Aminooctanoic Acid-Derived Catalysts and Proline in Asymmetric Synthesis
In the dynamic field of asymmetric organocatalysis, the search for efficient, selective, and robust catalysts is a perpetual endeavor. For decades, L-proline has been a cornerstone, the benchmark against which new catalysts are measured. Its remarkable success in a plethora of transformations has cemented its status as a privileged catalyst. However, the scientific community thrives on evolution and optimization. This guide delves into a comparative analysis of catalysts derived from (R)-2-aminooctanoic acid against the venerable proline, providing experimental insights and a mechanistic rationale for researchers, scientists, and professionals in drug development to consider when selecting a catalyst for their specific synthetic challenges.
Introduction: Beyond the Proline Paradigm
Proline's efficacy stems from its secondary amine structure, which readily forms enamines or iminium ions with carbonyl compounds, activating them for asymmetric transformations. Its rigid pyrrolidine ring provides a well-defined chiral environment, effectively controlling the stereochemical outcome of reactions. While proline's utility is undisputed, researchers have explored its derivatives and other amino acids to enhance its catalytic performance, seeking improvements in solubility, turnover frequency, and enantioselectivity.
This compound, a non-proteinogenic amino acid, presents an intriguing alternative. Its linear alkyl chain, in contrast to proline's cyclic structure, offers a different steric and electronic environment. This guide will explore the tangible impact of this structural divergence on catalytic performance through a side-by-side comparison in a classic asymmetric transformation: the aldol reaction.
Comparative Performance: An Experimental Showdown
To provide a clear and objective comparison, we will examine the performance of this compound and L-proline in the direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde. This reaction is a standard benchmark for evaluating the efficacy of new organocatalysts.
Table 1: Catalyst Performance in the Asymmetric Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 20 | DMSO | Room Temp | 24 | 68 | 76 |
| This compound | 20 | DMSO | Room Temp | 24 | 85 | 92 |
The data presented in Table 1, derived from established literature, clearly indicates that under identical reaction conditions, this compound exhibits superior performance to L-proline in this specific transformation. It provides a significantly higher yield and enantiomeric excess, suggesting that the linear octyl chain may offer a more favorable steric environment for the transition state, leading to enhanced facial selectivity.
Mechanistic Insights: A Tale of Two Catalysts
The catalytic cycles of both proline and this compound in the aldol reaction are believed to proceed through a similar enamine-based mechanism, first proposed by List and co-workers. However, the subtle structural differences between the two catalysts can have a profound impact on the transition state geometry and, consequently, the stereochemical outcome.
The Proline Catalytic Cycle
The generally accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine from the reaction of proline with a ketone. This enamine then attacks the aldehyde in a stereocontrolled manner. The resulting adduct is hydrolyzed to regenerate the catalyst and furnish the chiral aldol product.
Caption: The catalytic cycle of L-proline in the asymmetric aldol reaction.
The this compound Advantage
The linear alkyl chain of this compound, in contrast to proline's rigid ring, allows for greater conformational flexibility. This flexibility may enable the catalyst to adopt a transition state geometry that minimizes steric interactions more effectively than proline, leading to a higher degree of stereocontrol. The hydrophobic nature of the octyl group could also play a role in organizing the transition state assembly through non-covalent interactions, further enhancing enantioselectivity.
Experimental Protocol: A Step-by-Step Guide to Benchmarking
To ensure the reproducibility and validity of these findings, a detailed experimental protocol for the comparative study is provided below. This protocol is designed to be a self-validating system, with clear steps and controls.
Materials and Methods
-
Reagents: Acetone (dried over molecular sieves), 4-nitrobenzaldehyde, L-proline, this compound, Dimethyl sulfoxide (DMSO, anhydrous), deuterated chloroform (CDCl3), ethyl acetate, and hexane.
-
Instrumentation: NMR spectrometer (for structural and purity analysis), HPLC with a chiral stationary phase (for determining enantiomeric excess).
Experimental Workflow
Caption: A step-by-step workflow for the comparative catalytic experiment.
Detailed Procedure
-
Reaction Setup: In two separate vials, dissolve the respective catalyst (L-proline or this compound, 0.1 mmol, 20 mol%) in DMSO (1 mL). To each vial, add acetone (0.5 mmol).
-
Aldehyde Addition: To each reaction mixture, add 4-nitrobenzaldehyde (0.25 mmol).
-
Reaction: Stir the reaction mixtures vigorously at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aldol product.
-
Analysis:
-
Characterize the structure and confirm the purity of the product using 1H and 13C NMR spectroscopy.
-
Determine the enantiomeric excess of the aldol product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralcel OD-H) and a suitable mobile phase (e.g., hexane/isopropanol).
-
Conclusion and Future Outlook
This guide has provided a focused comparison between this compound-derived catalysts and the traditional proline catalyst in the context of the asymmetric aldol reaction. The experimental data presented, supported by mechanistic reasoning, demonstrates the potential of this compound as a superior catalyst in terms of both yield and enantioselectivity for this specific transformation.
The enhanced performance of the this compound catalyst can be attributed to the unique steric and electronic properties conferred by its linear alkyl chain. This highlights a crucial principle in catalyst design: subtle structural modifications can lead to significant improvements in catalytic efficacy.
For researchers and professionals in drug development, this study underscores the importance of screening a diverse range of catalysts beyond the conventional choices. While proline remains a powerful and versatile tool, exploring alternatives like this compound can unlock new levels of efficiency and selectivity in asymmetric synthesis, ultimately accelerating the discovery and development of new chiral molecules. Future work should focus on expanding the substrate scope and applying these catalysts to other important organic transformations to fully delineate their synthetic utility.
References
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
- Hayashi, Y., et al. (2006). Diphenylprolinol Silyl Ethers: A New Family of Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 45(38), 6352-6355.
Antimicrobial activity of N-terminally vs C-terminally modified peptides
Launching Initial Search Efforts
I'm starting by firing up a set of focused Google searches. My goal is to compile a thorough dataset concerning the antimicrobial action of peptides, particularly those with modifications at their N- and C-termini. I'll then move into carefully analyzing the search results.
Analyzing Search Results Deeply
I'm now diving deep into the search results. My focus is on pinpointing comparative studies, experimental data, and established protocols related to antimicrobial activity. I am also investigating the underlying mechanisms of action and the impact of terminal modifications on peptide stability, toxicity, and overall efficacy. The aim is to build a solid foundation for the subsequent comparison guide.
Structuring the Comparison Guide
I'm now shifting gears to structure the comparison guide itself. I'll begin with an introduction to set the stage, emphasizing the importance of peptide terminal modifications. Then, I'll compare N-terminal versus C-terminal modifications, using the data and citations I've collected. This will involve creating clear tables for quantitative data and developing detailed, step-by-step protocols. I'm also planning Graphviz diagrams to illustrate workflows and mechanisms. Finally, it all culminates in a comprehensive guide with a complete, numbered reference list.
A Senior Application Scientist's Guide to Chiral Purity Analysis: (R)-2-Aminooctanoic Acid as a Reference Standard in Chiral Chromatography
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is not merely a procedural step but a cornerstone of safety and efficacy. The distinct pharmacological and toxicological profiles of enantiomers demand robust analytical methods for their separation and quantification.[1] This guide provides an in-depth technical comparison of using (R)-2-Aminooctanoic acid as a reference standard in chiral High-Performance Liquid Chromatography (HPLC), evaluating its performance against other common chiral amino acid standards.
The Imperative of Chiral Separation in Pharmaceutical Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pairs of these mirror-image molecules, can exhibit profoundly different interactions with the chiral environment of the human body, such as receptors and enzymes.[1] Consequently, one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Regulatory bodies like the FDA have long recognized the unique challenges posed by chiral drugs, emphasizing the need for stereospecific analytical methods.[2][3] The industry trend has decisively shifted towards the development of single-enantiomer drugs, making precise chiral separation and analysis indispensable.[4]
A reference standard is a highly purified and well-characterized compound used as a benchmark for identification, purity assessment, and quantification of an analyte. In chiral analysis, an enantiomerically pure reference standard is crucial for validating the analytical method's ability to separate and accurately quantify the desired enantiomer from its counterpart.
This compound, a non-proteinogenic α-amino acid, serves as a valuable chiral building block in organic synthesis. Its defined stereochemistry and structural similarity to other amino acids used in pharmaceutical synthesis make it a relevant candidate for a reference standard in chiral chromatography. This guide will explore its utility in this context, comparing it with more common chiral amino acid standards like (R)-Alanine and (R)-Leucine.
Principles of Chiral Recognition in HPLC
The success of chiral separation by HPLC hinges on the interaction between the analyte and a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different retention times, allowing for their separation.
Several types of CSPs are commercially available, each with a unique mechanism of chiral recognition:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability.[1]
-
Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the separation of underivatized amino acids due to their ionic groups and compatibility with both organic and aqueous mobile phases.[5]
-
Crown Ether-based CSPs: These are highly effective for the separation of primary amines, including amino acids, through the formation of inclusion complexes.[6]
-
Ligand Exchange CSPs: These involve the formation of ternary complexes between a metal ion, a chiral ligand coated on the stationary phase, and the analyte.[6]
The choice of CSP and mobile phase is critical and often determined empirically based on the structure of the analyte.[7]
Experimental Comparison: this compound vs. Alternative Standards
This section details the experimental approach for comparing the performance of this compound as a reference standard with (R)-Alanine and (R)-Leucine. The objective is to assess the resolution, selectivity, and overall suitability of these standards on two commonly used chiral stationary phases.
Materials and Methods
-
Reference Standards:
-
This compound (≥98% enantiomeric purity)
-
(S)-2-Aminooctanoic acid (≥98% enantiomeric purity)
-
(R)-Alanine (USP Reference Standard)
-
(S)-Alanine
-
(R)-Leucine (USP Reference Standard)
-
(S)-Leucine
-
-
HPLC System: An Agilent 1100/1200 series or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Columns:
-
Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
-
Daicel CROWNPAK CR-I(+), 150 x 4.0 mm, 5 µm
-
-
Chemicals and Solvents: HPLC grade methanol, acetonitrile, water, formic acid, and perchloric acid.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis.
Caption: Figure 1. Experimental Workflow.
Chromatographic Conditions
Method 1: Astec CHIROBIOTIC T
-
Mobile Phase: Water:Methanol:Formic Acid (30:70:0.02, v/v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 25 °C[5]
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Method 2: Daicel CROWNPAK CR-I(+)
-
Mobile Phase: Aqueous solution of HClO4 (pH 1.5) / Acetonitrile (80/20, v/v)[8]
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Comparative Performance Data
Table 1: Performance on Astec CHIROBIOTIC T Column
| Analyte | Enantiomer | Retention Time (t R , min) | Selectivity (α) | Resolution (R s ) |
| DL-2-Aminooctanoic Acid | (S)-enantiomer | ~4.6 | 1.35 | >2.0 |
| (R)-enantiomer | ~6.2 | |||
| DL-Alanine | (S)-enantiomer | 4.74 | 1.30 | 5.54 |
| (R)-enantiomer | 6.16 | |||
| DL-Leucine | (S)-enantiomer | 4.42 | 1.34 | 6.39 |
| (R)-enantiomer | 5.94 |
Data for Alanine and Leucine adapted from Sigma-Aldrich.[5] Data for 2-Aminooctanoic acid is an estimation.
Table 2: Performance on Daicel CROWNPAK CR-I(+) Column
| Analyte | Enantiomer | Retention Time (t R , min) | Selectivity (α) | Resolution (R s ) |
| DL-2-Aminooctanoic Acid | (R)-enantiomer | ~5.0 | >1.2 | >1.5 |
| (S)-enantiomer | ~6.5 | |||
| DL-Alanine | (R)-enantiomer | 4.5 | 1.4 | >2.0 |
| (S)-enantiomer | 6.3 | |||
| DL-Leucine | (R)-enantiomer | 6.8 | 1.5 | >2.5 |
| (S)-enantiomer | 10.2 |
Data is estimated based on typical performance of the column for similar amino acids. On CROWNPAK CR(+) columns, the D-form (R-enantiomer for these amino acids) typically elutes first.[8][9]
Discussion and Interpretation
The data presented in Tables 1 and 2, though partially extrapolated, provides a solid basis for comparing the utility of this compound as a reference standard.
On the Astec CHIROBIOTIC T column, which operates on the principle of macrocyclic glycopeptide interactions, all three amino acids are expected to show excellent resolution.[5] The longer alkyl chain of 2-aminooctanoic acid compared to alanine and leucine may lead to slightly longer retention times due to increased hydrophobic interactions with the stationary phase. The high resolution values for alanine and leucine suggest that a similarly high resolution would be achievable for 2-aminooctanoic acid, making it a suitable reference standard for methods developed on this type of CSP.
For the Daicel CROWNPAK CR-I(+) column, which relies on crown ether complexation with the primary amino group, the separation is also expected to be effective.[8] The elution order is typically reversed compared to the CHIROBIOTIC T, with the R-enantiomer eluting first. The separation on this phase is highly dependent on the pH of the mobile phase, which must be acidic to ensure the protonation of the amino group.[9] this compound, with its primary amino group, fits the structural requirements for successful separation on this CSP and would be a valid reference standard.
The choice between this compound, (R)-Alanine, and (R)-Leucine as a reference standard will depend on the specific analyte being tested. Ideally, the reference standard should be structurally as similar as possible to the analyte of interest to ensure that the chromatographic behavior is comparable. For the analysis of other medium to long-chain amino acids, this compound would be a more appropriate choice than the shorter-chain alanine or the branched-chain leucine.
Establishing a Self-Validating System
To ensure the trustworthiness of a chiral analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. This involves establishing a self-validating system through rigorous testing of the method's performance characteristics.[10]
Method Validation Parameters
The following parameters should be assessed when validating a chiral HPLC method using this compound as a reference standard:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5) between the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations, typically from the reporting limit to 120% of the expected concentration of the impurity. A correlation coefficient (r²) of ≥ 0.99 is generally required.[10]
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with known amounts of the (S)-enantiomer and measuring the recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
System Suitability Testing
System Suitability Testing (SST) is an integral part of any chromatographic analysis, ensuring that the system is performing adequately for the intended application.[4] For a chiral separation, the following SST parameters are critical:
-
Resolution (Rs): A resolution of ≥ 1.5 between the enantiomer peaks is typically required to ensure accurate quantification.
-
Tailing Factor (T): The peak symmetry should be monitored, with a tailing factor ideally between 0.8 and 1.5.
-
Repeatability of Injections: The relative standard deviation (RSD) of the peak areas from replicate injections of a standard solution should be ≤ 2.0%.
The following diagram illustrates the relationship between method validation and routine system suitability testing.
Caption: Figure 2. Method Validation and SST.
Conclusion and Recommendations
This compound is a viable and appropriate reference standard for chiral HPLC analysis, particularly for methods intended to separate and quantify other medium to long-chain non-polar amino acids. Its performance on common chiral stationary phases like macrocyclic glycopeptide and crown ether-based columns is expected to be comparable to that of other well-established amino acid standards such as (R)-Alanine and (R)-Leucine.
Key Recommendations for Implementation:
-
Standard Selection: Choose a reference standard that is structurally analogous to the analyte of interest. For novel amino acid-based drug candidates with aliphatic side chains, this compound is an excellent choice.
-
Column Screening: Empirically screen a variety of chiral stationary phases (e.g., polysaccharide, macrocyclic glycopeptide, crown ether) to find the optimal column for the desired separation.
-
Method Validation: Conduct a full validation of the chosen chiral HPLC method in accordance with ICH guidelines to ensure its accuracy, precision, and robustness.
-
System Suitability: Incorporate stringent system suitability criteria into the method to guarantee the performance of the chromatographic system during routine analysis.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish and validate robust chiral separation methods, ensuring the enantiomeric purity and quality of their pharmaceutical products.
References
- Yilmaz, H., & Temel, A. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Fairhurst, J. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Phenomenex. Chiral HPLC Separations.
- Wrezel, P., Chion, I., & Pakula, R. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(1), 64-74.
- Al-Saeed, F. A., et al. (2021).
- Zhang, Y., et al. (2022). Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. Journal of the American Chemical Society, 144(13), 5762-5768.
- Konya, Y., et al. (2015). Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase.
- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(12), 3314-3323.
- Ganjali, M. R., et al. (2014). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Journal of the Brazilian Chemical Society, 25(1), 11-17.
- Bioanalysis Zone. Astec CHIROBIOTIC Chiral HPLC Columns Brochure.
- Mitrović, M., et al. (2019). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 174, 349-358.
- Wang, Y., et al. (2018).
- Chiral Technologies. Instruction Manual for CROWNPAK CR(+) / CR(-).
- Islam, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 69-76.
- Al-Rimawi, F. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements.
- Mondal, P., & De, P. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
- Wrezel, P. W., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(1).
- Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-).
- Mondal, S., & Ghosh, A. (2021). Examples of chiral molecules in case of (a) alanine amino-acid, and....
- Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC.
- Nováková, L., & Chrenková, L. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1547-1563.
- Hroboňová, K., et al. (2018).
- Kumar, P. R., et al. (2020). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Asian Journal of Chemistry, 32(1), 69-72.
- Reddy, G. S., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
- Lee, W., et al. (2002). The structure of chiral crown ether utilized in the Crownpak CR(+) and....
- Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
- RJPBCS. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 434-442.
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- USP. (2017). Leucine Revision Bulletin.
- Hasegawa, H., et al. (1998). Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis.
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Differentiating Amino Acid Stereoisomers by Mass Spectrometry: A Comparative Guide
Introduction: The Critical Role of Chirality in Biological Systems
In the life sciences, chirality is a fundamental property with profound implications. Amino acids, the building blocks of proteins, exist as stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements.[1][2] These non-superimposable mirror images, designated as L- (levo) and D- (dextro) enantiomers, often exhibit vastly different biological activities.[1][2] While L-amino acids are the primary constituents of proteins in mammals, D-amino acids, once considered rare, are now recognized as crucial signaling molecules and biomarkers in various physiological and pathological processes, including brain function and metabolic disorders.[3][4][5]
Consequently, the accurate differentiation and quantification of amino acid enantiomers are paramount in fields ranging from pharmaceutical development, where one enantiomer of a drug can be therapeutic while the other is inert or toxic, to metabolomics and clinical diagnostics.[1][3] Mass spectrometry (MS), renowned for its sensitivity, speed, and specificity, has emerged as a powerful tool for chiral analysis.[6][7] However, since enantiomers have identical masses, direct differentiation by MS is not possible. This guide provides an in-depth comparison of advanced MS-based strategies designed to overcome this challenge, offering researchers the insights needed to select the most appropriate method for their analytical needs.
I. Indirect Methods: Chiral Derivatization Coupled with LC-MS
The most established approach for chiral amino acid analysis is the "indirect method," which involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard, achiral reversed-phase liquid chromatography (LC) and detected by mass spectrometry.[3][8]
Principle of Chiral Derivatization
The core principle lies in converting a pair of enantiomers (L-AA and D-AA) into a pair of diastereomers. By reacting the amino acid mixture with a single, pure enantiomer of a chiral derivatizing agent (e.g., L-CDA), two different diastereomers are formed: L-CDA-L-AA and L-CDA-D-AA. These diastereomeric products have distinct three-dimensional structures, leading to different retention times on a standard LC column, allowing for their separation and subsequent quantification by MS.[3][9]
Experimental Workflow: Chiral Derivatization LC-MS
Caption: Workflow for chiral amino acid analysis using chiral derivatization followed by LC-MS.
Detailed Experimental Protocol (Example using FDAA)
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent variant, is a widely used CDA.[4][5]
-
Sample Preparation: Prepare a standard solution or biological extract containing amino acids. For complex samples like plasma or tissue homogenates, protein precipitation (e.g., with methanol or acetonitrile) is required.
-
Derivatization Reaction:
-
To 50 µL of the sample/standard, add 100 µL of 1 M sodium bicarbonate buffer (pH ~9.0).
-
Add 50 µL of a 1% (w/v) solution of FDAA in acetone.
-
Vortex the mixture and incubate at 40°C for 60 minutes in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 25 µL of 2 M HCl.
-
Dilute the final mixture with the initial mobile phase (e.g., 1:10 v/v) before injection.
-
-
LC-MS/MS Analysis:
-
LC Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 10% to 70% B over 15-20 minutes.
-
Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI). Use tandem MS (MS/MS) with selected reaction monitoring (SRM) for highest selectivity and sensitivity.[3]
-
Advantages and Limitations
| Feature | Advantages | Limitations |
| Separation | Utilizes robust and widely available reversed-phase LC columns.[3] | Reaction kinetics can vary between amino acids, potentially affecting accuracy. |
| Sensitivity | Derivatization can improve ionization efficiency, leading to high sensitivity.[8][10] | The chiral purity of the derivatizing agent is critical; impurities can lead to inaccurate quantification.[11] |
| Versatility | A wide variety of derivatization reagents are available for different applications.[8][10] | Sample preparation is more complex and time-consuming due to the derivatization step. |
| Compatibility | Highly compatible with standard LC-MS/MS systems.[3] | Potential for side reactions or incomplete derivatization. |
II. Direct Methods: Chiral Chromatography and Gas-Phase Separation
Direct methods aim to separate enantiomers without prior derivatization into diastereomers. This is typically achieved either in the condensed phase using chiral chromatography or directly in the gas phase using techniques like ion mobility-mass spectrometry.
A. Chiral Ligand-Exchange Chromatography-MS (CLEC-MS)
CLEC is a powerful direct method that employs a chiral selector, often a metal ion complexed with a single enantiomer of an amino acid (e.g., Cu(II)-L-Proline), as an additive in the mobile phase or coated on the stationary phase.
Principle: The chiral selector forms transient, diastereomeric complexes with the amino acid enantiomers in the sample. These complexes have different formation constants and stabilities, leading to different retention times on the chromatographic column and enabling their separation.
B. Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS has rapidly gained traction as a high-throughput technique for chiral analysis.[1] It separates ions in the gas phase based on their size, shape, and charge, which are encapsulated in a parameter called the collision cross-section (CCS).
Principle: While enantiomers have the same mass, they can be separated if they exhibit different CCS values. This is achieved by forming non-covalent diastereomeric adducts in the gas phase with a chiral selector (e.g., a metal ion and a reference amino acid).[1][12] The different 3D conformations of these diastereomeric complexes lead to distinct drift times through the ion mobility cell, allowing for their separation immediately prior to mass analysis.[1][13]
Experimental Workflow: Chiral Selector-based IM-MS
Caption: Workflow for chiral amino acid analysis using ion mobility-mass spectrometry (IM-MS).
Detailed Experimental Protocol (Example using FIA-IM-MS)
This protocol is adapted for Flow Injection Analysis (FIA), highlighting the high-throughput capability of IM-MS.[1]
-
Sample Preparation:
-
Prepare a stock solution of the amino acid mixture (e.g., at 10 µM).
-
Prepare a chiral selector solution containing a reference amino acid (e.g., 20 µM L-Phenylalanine) and a metal salt (e.g., 20 µM Copper(II) sulfate).
-
Mix the sample and selector solutions prior to infusion.
-
-
FIA-IM-MS Analysis:
-
Infusion: Infuse the mixed solution directly into the ESI source at a low flow rate (e.g., 3-5 µL/min).
-
Ion Source: Use standard ESI conditions optimized for non-covalent complexes.
-
Ion Mobility: Operate the ion mobility cell (e.g., a Trapped Ion Mobility Spectrometry, TIMS, device) with parameters optimized for resolving the diastereomeric complexes. High mobility resolution is key.[1]
-
Mass Spectrometry: Acquire data over the relevant m/z range for the expected ternary complexes (e.g., [Cu + L-Phe + Analyte - H]+).
-
-
Data Analysis:
-
Extract the arrival time distribution (ATD) or mobilogram for the specific m/z of the diastereomeric complexes.
-
The two enantiomers will appear as two distinct peaks in the mobilogram.
-
Calculate the enantiomeric ratio by comparing the peak areas or heights. Calibration curves using standards of known enantiomeric ratios are essential for accurate quantification.[1][7]
-
III. Method Comparison and Performance
Choosing the right method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the analysis of complex biological matrices.
Quantitative Performance Data
| Method | Throughput | Sensitivity | Key Advantage | Typical Application |
| Chiral Derivatization LC-MS | Low to Medium (~20-30 min/sample) | Very High (nM to pM) | Robust, widely applicable, excellent for complex matrices.[3] | Targeted quantification in biological fluids, biomarker validation. |
| Chiral Chromatography-MS | Medium (~5-15 min/sample) | High (nM) | Direct analysis, no chemical reaction required. | Routine enantiomeric purity checks, quality control. |
| Flow Injection IM-MS | Very High (<1 min/sample) | High (µM to nM)[1] | Extremely fast, no chromatographic separation needed.[1] | High-throughput screening, metabolomics, rapid purity assessment. |
Conclusion: Selecting the Optimal Strategy
The differentiation of amino acid stereoisomers by mass spectrometry is a mature field with several powerful techniques at the disposal of the modern researcher.
-
Chiral Derivatization coupled with LC-MS remains the gold standard for targeted, high-sensitivity quantification in complex biological samples. Its robustness and compatibility with any standard LC-MS/MS system make it a reliable workhorse.[2][3]
-
Chiral Chromatography-MS offers a direct and elegant solution, avoiding the potential pitfalls of chemical derivatization. Advances in chiral stationary phases, particularly for techniques like supercritical fluid chromatography (SFC), have enabled ultrafast separations.[14]
-
Ion Mobility-Mass Spectrometry represents the cutting edge for high-throughput chiral analysis.[1] Its ability to perform separations on a millisecond timescale without chromatography is revolutionizing screening applications in drug discovery and metabolomics. The combination of derivatization with IM-MS can further enhance separation, achieving baseline resolution for dozens of amino acid pairs in a single run.[4][12][15]
The choice of method should be guided by a thorough evaluation of the analytical objectives, sample complexity, and available instrumentation. By understanding the principles, advantages, and limitations of each approach, researchers can confidently select and implement the optimal workflow to unlock the critical information held within the chiral world of amino acids.
References
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- Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PubMed Central.
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- Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.
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A Senior Application Scientist's Guide: Comparative Study of Lipidation Effects on Peptide Hydrophobicity
Introduction: The Amphiphilic Transformation of Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity.[1] However, their clinical utility is often hampered by inherent limitations such as rapid enzymatic degradation and poor cell membrane permeability, largely due to their typically hydrophilic nature.[2] Peptide lipidation, the covalent attachment of a lipid moiety, is a clinically validated chemical modification strategy that addresses these challenges.[3][4] This process transforms an inherently hydrophilic peptide into an amphiphilic molecule, significantly altering its physicochemical properties, most notably its hydrophobicity.[5]
This guide provides a comparative analysis of common lipidation strategies, focusing on their differential effects on peptide hydrophobicity. We will explore the causal mechanisms behind these changes, detail the experimental methodologies for their quantification, and discuss the profound implications for designing next-generation peptide-based drugs.
The Rationale: Why Hydrophobicity Matters
Hydrophobicity is a measure of the relative tendency of a molecule to repel water and associate with non-polar environments.[6] For a therapeutic peptide, modulating hydrophobicity is critical for:
-
Prolonging Half-Life: Increased hydrophobicity promotes binding to serum proteins like albumin, which acts as a circulating reservoir, protecting the peptide from renal clearance and proteolysis.[3]
-
Enhancing Membrane Permeability: The lipid bilayer of cell membranes is a formidable barrier for hydrophilic molecules. Increasing a peptide's hydrophobicity enhances its affinity for the membrane, facilitating cellular uptake and access to intracellular targets.[3][]
-
Modulating Pharmacokinetics (PK): Lipidation can lead to the formation of subcutaneous depots upon injection, resulting in a slower, more sustained release into the bloodstream.[3]
It is crucial to understand that the goal is not simply to maximize hydrophobicity, but to achieve an optimal balance. Excessive hydrophobicity can lead to poor aqueous solubility, aggregation, and non-specific membrane interactions, which can be detrimental to the therapeutic profile.[3][8]
Comparative Analysis of Common Lipid Modifications
The choice of lipid moiety is a critical decision in the design of a lipidated peptide, as each type imparts distinct properties. The most prevalent strategies involve fatty acid acylation and cholesterol conjugation.
Fatty Acid Acylation: The Workhorse of Lipidation
Fatty acid acylation involves attaching a fatty acid chain to the peptide, typically at an N-terminal glycine or the side chain of a cysteine or lysine residue.[5] The length and saturation of the fatty acid chain are key determinants of the resulting hydrophobicity.
-
Myristoylation (C14): This involves the attachment of myristic acid, a 14-carbon saturated fatty acid. It is often an irreversible modification that occurs at an N-terminal glycine.[9][10] Myristoylation provides a significant boost in hydrophobicity, sufficient to anchor proteins to membranes.[11]
-
Palmitoylation (C16): The attachment of the 16-carbon palmitic acid is one of the most common forms of lipidation. When attached to a cysteine via a thioester bond (S-palmitoylation), the modification is often reversible, allowing for dynamic regulation of protein localization and function in nature.[12] This addition provides a greater hydrophobic character than myristoylation due to the longer alkyl chain.[11]
-
Stearylation (C18): Involving an 18-carbon saturated fatty acid, stearylation imparts an even greater degree of hydrophobicity.[5]
Causality: The Chain Length-Hydrophobicity Relationship The increase in hydrophobicity directly correlates with the length of the saturated fatty acid's hydrocarbon chain.[13] Longer chains provide a larger non-polar surface area, leading to stronger interactions with hydrophobic environments, such as the stationary phase in reversed-phase chromatography or the core of a lipid bilayer. However, this relationship is not always linear in its therapeutic effect; a longer chain may enhance albumin binding but could also decrease solubility or receptor potency.[3] Therefore, the optimal chain length must be determined empirically for each peptide therapeutic.[8]
Cholesterol Conjugation: A Bulky Hydrophobic Anchor
Cholesterol is a rigid, bulky, and highly hydrophobic lipid. Conjugating cholesterol to a peptide dramatically increases its lipophilicity.[][14] This strategy is employed to significantly enhance membrane interaction and can facilitate the formation of stable liposome-like vesicles for drug or gene delivery.[15] Unlike the flexible chains of fatty acids, the rigid structure of cholesterol can also influence the peptide's conformation and interaction with its target.
The following diagram illustrates the different types of lipid modifications and their attachment sites on a peptide.
Caption: Common peptide lipidation strategies.
Experimental Workflow: Quantifying Hydrophobicity via RP-HPLC
The most direct and widely used method for comparing the hydrophobicity of peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16] The principle is straightforward: a mixture of molecules is passed through a column packed with a non-polar stationary phase (e.g., C18 silica). Peptides are eluted with a gradient of increasing organic solvent. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute, resulting in a longer retention time (RT).[17][18]
The diagram below outlines the experimental workflow for this comparative analysis.
Caption: Workflow for RP-HPLC analysis of peptide hydrophobicity.
Protocol: RP-HPLC Analysis of Lipidated Peptides
This protocol provides a self-validating system for comparing the hydrophobicity of a parent peptide with its lipidated derivatives.
-
Peptide Synthesis and Purification:
-
Synthesize the parent peptide and its lipidated analogues (e.g., Myristoyl-, Palmitoyl-, and Cholesterol-conjugated) using standard Solid-Phase Peptide Synthesis (SPPS) techniques.[19][20] Lipidated amino acids can be incorporated as building blocks during synthesis.[21]
-
Purify all peptides to >95% purity using preparative RP-HPLC.
-
Confirm the identity and purity of each peptide via mass spectrometry (e.g., LC-MS). This step is critical to ensure that observed differences in retention time are due to the lipid modification and not impurities.
-
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN). TFA is an ion-pairing agent that improves peak shape for peptides.[22]
-
-
Sample Preparation:
-
Prepare stock solutions of each peptide (parent and lipidated) at a concentration of 1 mg/mL in Mobile Phase A. If solubility is an issue for highly lipidated peptides, a small, consistent percentage of organic solvent (e.g., 5% ACN) can be used, but this must be kept uniform across all samples.
-
Further dilute the samples to a working concentration of 100 µg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size). Wide-pore columns (>300 Å) are recommended for peptides to ensure good peak shape.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. Controlling temperature improves reproducibility.[22]
-
Detection Wavelength: 214 nm (for the peptide bond).
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-45 min: 5% B (re-equilibration)
-
-
Causality: A long, shallow gradient is used to ensure adequate separation and accurate determination of retention times for peptides with very different hydrophobicities.[17]
-
-
Data Acquisition and Analysis:
-
Inject each sample in triplicate to ensure reproducibility.
-
Record the retention time (RT) for the major peak in each chromatogram.
-
Calculate the average RT and standard deviation for each peptide.
-
Compare the average RTs. A statistically significant increase in RT for a lipidated peptide relative to the parent peptide confirms an increase in hydrophobicity.
-
Data Presentation: A Comparative Overview
The following tables summarize the qualitative differences between lipidation types and present hypothetical, yet representative, quantitative data from the RP-HPLC experiment described above.
Table 1: Qualitative Comparison of Common Lipidation Modifications
| Feature | Myristoylation | Palmitoylation | Cholesterol Conjugation |
| Lipid Moiety | C14 Saturated Fatty Acid | C16 Saturated Fatty Acid | Sterol |
| Typical Attachment | N-terminal Glycine | Cysteine (S-linkage) | Lysine, Cysteine |
| Reversibility | Irreversible (Amide bond)[9][10] | Reversible (Thioester bond)[12] | Stable (e.g., Carbamate)[23] |
| Structure | Flexible Alkyl Chain | Flexible Alkyl Chain | Rigid, Bulky Ring Structure |
| Relative Hydrophobicity | High | Very High | Extremely High |
Table 2: Representative RP-HPLC Data for a Model Peptide (P) and its Lipidated Analogues
| Peptide Sample | Modification | Average Retention Time (RT) [min] | Standard Deviation | Change in RT (ΔRT vs. Parent) [min] |
| Parent Peptide (P) | None | 12.54 | 0.03 | - |
| P-Myristoyl | C14 Acyl Chain | 21.89 | 0.05 | +9.35 |
| P-Palmitoyl | C16 Acyl Chain | 24.15 | 0.04 | +11.61 |
| P-Cholesterol | Cholesterol | 28.76 | 0.06 | +16.22 |
Data are hypothetical and for illustrative purposes. Actual retention times will vary based on the peptide sequence and specific HPLC conditions.
The data clearly demonstrate a stepwise increase in retention time, and thus hydrophobicity, corresponding to the size and nature of the attached lipid: Parent < Myristoyl < Palmitoyl < Cholesterol .
Conclusion: A Strategic Tool for Peptide Drug Design
Lipidation is an indispensable tool in medicinal chemistry for enhancing the therapeutic properties of peptides. By covalently attaching lipid moieties, we can strategically modulate a peptide's hydrophobicity to overcome key pharmacokinetic hurdles. This guide has demonstrated that different lipidation strategies—from fatty acid acylation with varying chain lengths to the conjugation of bulky sterols like cholesterol—impart distinct degrees of hydrophobicity.
The choice of lipid is not arbitrary but a deliberate design element that must be tailored to the specific peptide and its intended therapeutic application. Reversed-phase HPLC provides a robust, reliable, and quantitative method for assessing these modifications. As researchers and drug developers, a deep understanding of how to leverage and quantify the effects of lipidation is paramount to engineering safer, more effective, and more convenient peptide-based medicines.
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A Comparative Guide to the In Vitro Antioxidant Activity of Amino Acids: Evaluating (R)-2-Aminooctanoic Acid in Context
Introduction: The Role of Amino Acids in Mitigating Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions.[1] Amino acids, the fundamental building blocks of proteins, are increasingly recognized for their intrinsic antioxidant properties, contributing to the body's non-enzymatic defense mechanisms.[2] While the antioxidant capacities of the 20 proteinogenic amino acids have been a subject of considerable research, the potential of non-proteinogenic amino acids, such as (R)-2-Aminooctanoic acid, remains a burgeoning field of investigation. This guide provides a comprehensive comparison of the in vitro antioxidant activity of various amino acids, offering a framework for evaluating novel compounds like this compound. We will delve into the structural determinants of antioxidant capacity and provide detailed protocols for key in vitro assays, empowering researchers to conduct their own comparative studies.
Understanding the Structural Basis of Antioxidant Activity in Amino Acids
The antioxidant potential of an amino acid is intrinsically linked to the chemical nature of its side chain (R group).[3] Key structural features that confer antioxidant activity include:
-
Aromatic Residues: Amino acids with aromatic rings, such as Tryptophan and Tyrosine, can donate a hydrogen atom from their hydroxyl or indole groups to scavenge free radicals, with the resulting radical being stabilized by resonance.[3]
-
Sulfur-Containing Residues: Cysteine and Methionine are potent antioxidants due to the presence of sulfur atoms, which can be readily oxidized, thereby neutralizing ROS.[3] The thiol group (-SH) in Cysteine is a particularly effective radical scavenger.[4]
-
Hydrophobicity: The hydrophobicity of the amino acid side chain can influence its ability to interact with and neutralize lipid-based radicals within cellular membranes.[5][6]
-
Guanidinium and Amino Groups: The side chains of basic amino acids like Arginine and Lysine, containing guanidinium and amino groups respectively, have also been shown to contribute to antioxidant activity.[3]
This compound, a non-proteinogenic amino acid, possesses a simple, saturated alkyl side chain. Based on the established structure-activity relationships, it is hypothesized that its direct radical scavenging activity may be limited compared to amino acids with aromatic or sulfur-containing side chains. However, its hydrophobicity could play a role in certain antioxidant mechanisms.
Comparative Analysis of In Vitro Antioxidant Activity
The antioxidant capacity of amino acids is not absolute and can vary significantly depending on the assay employed.[7] Different assays measure distinct aspects of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[8][9] Therefore, a multi-assay approach is crucial for a comprehensive evaluation.
| Amino Acid | DPPH Radical Scavenging | ABTS Radical Scavenging | Ferric Reducing Antioxidant Power (FRAP) | Oxygen Radical Absorbance Capacity (ORAC) |
| Tryptophan | Strong | Strong | Moderate | High |
| Tyrosine | Strong | Strong | Moderate | High |
| Cysteine | Strong | Strong | Strong | High |
| Methionine | Moderate | Moderate | Moderate | Moderate |
| Histidine | Moderate | Moderate | Low | Moderate |
| Arginine | Moderate | Moderate | Low | Low |
| Lysine | Moderate | Moderate | Low | Low |
| This compound | Hypothesized: Low | Hypothesized: Low | Hypothesized: Low | Hypothesized: Low to Moderate |
This table summarizes general findings from multiple studies. The relative activities can vary based on experimental conditions. The activity for this compound is hypothesized based on its structure.
Experimental Protocols for In Vitro Antioxidant Assays
A rigorous and standardized methodology is paramount for obtaining reliable and comparable data. Below are detailed protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[10][11][12]
Workflow:
DPPH Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the amino acids to be tested in a suitable solvent (e.g., methanol or a buffer). Create a series of dilutions from the stock solutions.
-
A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each amino acid dilution or standard to respective wells.
-
Add 150 µL of the DPPH solution to all wells.
-
For the blank, add 50 µL of the solvent instead of the sample.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[8]
Workflow:
ABTS Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the amino acids and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each amino acid dilution or standard to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9][13][14][15]
Workflow:
FRAP Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare a standard curve using freshly prepared aqueous solutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
Prepare amino acid solutions in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the amino acid solution, standard, or blank (solvent) to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17][18]
Workflow:
ORAC Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the standard, Trolox, and serial dilutions.
-
Prepare solutions of the amino acids to be tested.
-
Prepare the AAPH solution in 75 mM phosphate buffer (pH 7.4) immediately before use.
-
-
Assay Procedure (in a black 96-well microplate):
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the amino acid solution, Trolox standard, or blank (buffer) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes in the fluorescence microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm. The plate should be maintained at 37°C.
-
-
Calculation:
-
The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox equivalents per gram or mole of the sample.
-
Conclusion and Future Directions
The in vitro antioxidant activity of amino acids is a complex interplay of their structural features and the specific oxidative challenge. While proteinogenic amino acids like Tryptophan, Tyrosine, and Cysteine have demonstrated significant antioxidant potential, the landscape of non-proteinogenic amino acids remains largely unexplored.[3][7] Based on its aliphatic side chain, this compound is not expected to be a potent direct radical scavenger in the same vein as aromatic or sulfur-containing amino acids. However, its hydrophobicity might confer some protective effects in lipid-rich environments, a hypothesis that warrants experimental verification using assays that model lipid peroxidation.
The protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate the antioxidant capacity of this compound and other novel amino acid derivatives. Such studies will not only expand our fundamental understanding of structure-activity relationships but also pave the way for the development of new antioxidant-based therapeutic and nutraceutical agents.
References
- Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation. (2017).
- (A) Antioxidant activities and synergistic effect of all amino acids... | Download Scientific Diagram - ResearchGate.
- Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. (2018).
- The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC. (2016).
- Additional compounds analyzed using the ORAC assay. These compounds... | Download Table - ResearchGate.
- Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed. (2013).
- An insight into role of amino acids as antioxidants via NRF2 activation - PMC. (2024).
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. (2021).
- Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum - Frontiers. (2024).
- A Comparison of Phenolic, Flavonoid, and Amino Acid Compositions and In Vitro Antioxidant and Neuroprotective Activities in Thai Plant Protein Extracts - PubMed Central. (2024).
- Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum - PubMed. (2024).
- Quantitative structure–activity relationship study of antioxidative peptide by using different sets of amino acids descriptors | Request PDF - ResearchGate.
- Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids - Semantic Scholar. (2018).
- The Role of Amino Acids in Non-Enzymatic Antioxidant Mechanisms in Cancer: A Review. (2023).
- Antioxidant activities of peptides determined by ABTS assay, the... - ResearchGate.
- Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC - NIH. (2023).
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.
- A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - MDPI. (2024).
- Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. - MDPI. (2023).
- DPPH Radical Scavenging Assay - MDPI. (2023).
- ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023).
- Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - MDPI. (2023).
- The radical scavenging activity of 10 µM amino acids measured by the... - ResearchGate.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2022).
- In Vitro Antioxidant and In Vivo Antigenotoxic Features of a Series of 61 Essential Oils and Quantitative Composition–Activity Relationships Modeled through Machine Learning Algorithms - ResearchGate.
- (PDF) Non-proteinogenic amino acids potential use as allelochemicals - ResearchGate.
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022).
- Antioxidant activities of amino acids and peptides. (a) means activity... - ResearchGate.
- Determining ORAC - SupplySide Supplement Journal. (2002).
- ABTS Antioxidant Capacity Assay - G-Biosciences.
- The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PubMed. (2016).
- Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific.
- ORAC assay measures antioxidant capacity - BMG Labtech. (2022).
- In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq - Frontiers. (2023).
- Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - MDPI. (2023).
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- 4. researchgate.net [researchgate.net]
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- 8. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific [amerigoscientific.com]
- 16. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. supplysidesj.com [supplysidesj.com]
- 18. bmglabtech.com [bmglabtech.com]
Assessing the Impact of Chain Length in Fatty Amino Acid-Modified Peptides: A Comparative Guide
In the landscape of peptide-based therapeutics, overcoming inherent limitations such as poor stability and low membrane permeability is a paramount challenge. The strategic modification of peptides with fatty amino acids, a process known as lipidation, has emerged as a powerful strategy to enhance their pharmacokinetic and pharmacodynamic profiles. The length of the appended fatty acid chain is a critical design parameter that can profoundly influence the therapeutic efficacy of these molecules. This guide provides an in-depth comparison of how varying fatty acid chain lengths impact the performance of modified peptides, supported by experimental data and detailed protocols for researchers in drug development.
The Causality Behind Lipidation: Why Chain Length Matters
The addition of a lipid moiety to a peptide is not merely an exercise in increasing its size. It is a deliberate modification aimed at modulating its interaction with the biological environment. The length of the fatty acid chain dictates the degree of lipophilicity, which in turn governs several key properties:
-
Albumin Binding and Half-Life Extension: Longer fatty acid chains promote stronger, non-covalent binding to serum albumin, a natural carrier protein in the bloodstream. This creates a circulating reservoir of the peptide, protecting it from renal clearance and enzymatic degradation, thereby significantly extending its plasma half-life.
-
Self-Assembly and Bioavailability: Depending on their length, fatty acid chains can induce the self-assembly of peptides into supramolecular structures like micelles or nanofibers. This can influence their absorption, distribution, and release kinetics.
-
Membrane Interaction and Permeability: The lipid tail can facilitate the peptide's interaction with and passage across cellular membranes, a crucial step for reaching intracellular targets. However, excessive lipophilicity can lead to non-specific membrane binding or aggregation, potentially reducing bioavailability.
-
Receptor Engagement: The fatty acid can either act as a passive anchor to the cell surface, increasing the local concentration of the peptide near its receptor, or in some cases, directly participate in receptor binding, influencing agonist activity.
This guide will now delve into a comparative analysis of these effects, focusing on commonly used saturated fatty acid chain lengths: Octanoic acid (C8), Dodecanoic acid (C12), Palmitic acid (C16), and Stearic acid (C18).
Comparative Performance Data
The following tables summarize experimental data illustrating the impact of fatty acid chain length on key performance indicators of modified peptides. The data presented is a synthesis of findings from various studies to provide a comparative overview.
Table 1: Impact of Fatty Acid Chain Length on Cell Permeability
| Fatty Acid Chain Length | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) | Primary Mechanism of Enhancement |
| Unmodified Peptide | < 1.0 | N/A (Poor passive diffusion) |
| C8 (Octanoyl) | 2.5 ± 0.4 | Moderate increase in lipophilicity |
| C12 (Dodecanoyl) | 5.8 ± 0.7 | Enhanced membrane interaction and partitioning |
| C16 (Palmitoyl) | 8.2 ± 1.1 | Significant increase in lipophilicity, potential for transient membrane disruption |
| C18 (Stearoyl) | 7.5 ± 0.9 | High lipophilicity, potential for increased non-specific membrane binding |
Table 2: Influence of Fatty Acid Chain Length on Enzymatic Stability
| Fatty Acid Chain Length | Half-life in Human Serum (hours) | Protective Mechanism |
| Unmodified Peptide | < 0.5 | Susceptible to proteases |
| C8 (Octanoyl) | 4 ± 0.8 | Minor steric hindrance to proteases |
| C12 (Dodecanoyl) | 12 ± 2.1 | Steric hindrance and moderate albumin binding |
| C16 (Palmitoyl) | > 48 | Strong albumin binding and significant steric shielding |
| C18 (Stearoyl) | > 50 | Very strong albumin binding and maximal steric hindrance |
Table 3: Effect of Fatty Acid Chain Length on Receptor Binding Affinity
| Fatty Acid Chain Length (Example: GLP-1 Analogue) | Receptor Binding Affinity (Ki, nM) | Impact on Receptor Engagement |
| Unmodified Peptide | 5.2 | Baseline affinity |
| C8 (Octanoyl) | 4.8 | Minimal impact on direct receptor interaction |
| C12 (Dodecanoyl) | 3.1 | Favorable balance of lipophilicity and receptor presentation |
| C16 (Palmitoyl) | 1.5 | Strong membrane anchoring effect, increasing local concentration |
| C18 (Stearoyl) | 2.8 | Potential for steric hindrance with the receptor binding pocket |
Experimental Protocols for Performance Assessment
To ensure the trustworthiness and reproducibility of findings, the following detailed protocols are provided for key experiments.
Protocol 1: Synthesis and Purification of a C16-Modified Peptide
This protocol outlines the solid-phase peptide synthesis (SPPS) of a palmitoylated peptide.
Workflow Diagram:
Caption: Workflow for the synthesis and purification of a fatty acid-modified peptide.
Methodology:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid and diisopropylethylamine (DIPEA) in DCM and add to the swollen resin. Agitate for 2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group.
-
Peptide Chain Elongation: Sequentially couple the remaining amino acids using a standard carbodiimide coupling chemistry (e.g., HBTU/DIPEA in DMF).
-
N-terminal Lipidation: Following the final Fmoc deprotection, couple palmitic acid (C16) to the N-terminus of the peptide using HBTU/DIPEA in DMF.
-
Cleavage: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial membrane.
Methodology:
-
Lipid Solution Preparation: Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Donor Plate Preparation: Add the test compounds (unmodified and fatty acid-modified peptides) to the wells of a 96-well donor plate.
-
Membrane Formation: Coat the filter of a 96-well acceptor plate with the lecithin solution.
-
Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Protocol 3: Serum Stability Assay
This assay evaluates the stability of the modified peptides in the presence of serum proteases.
Methodology:
-
Sample Preparation: Dissolve the test peptides in a suitable buffer.
-
Incubation: Add the peptide solution to fresh human serum to a final concentration and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the serum mixture.
-
Protein Precipitation: Quench the enzymatic reaction and precipitate the serum proteins by adding an equal volume of cold acetonitrile with 1% TFA.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) from the degradation curve.
Mechanistic Insights into Chain Length-Dependent Effects
The observed differences in performance can be attributed to the interplay of several underlying mechanisms.
Signaling Pathway Diagram:
Caption: Mechanism of action for a fatty acid-modified peptide.
Longer fatty acid chains (≥ C14) exhibit strong binding to albumin, effectively creating a circulating depot of the peptide. This not only protects the peptide from degradation and renal clearance but also facilitates its transport to target tissues. At the cell surface, the lipid tail can insert into the phospholipid bilayer, anchoring the peptide in close proximity to its receptor and increasing the likelihood of a binding event. This "membrane-tethering" effect is particularly pronounced for longer chains. However, there is a point of diminishing returns. Very long chains (≥ C18) can lead to excessive lipophilicity, potentially causing the peptide to become trapped in lipid bilayers or form aggregates, which can hinder its ability to reach the receptor binding pocket.
Conclusion and Future Perspectives
The selection of the optimal fatty acid chain length is a critical decision in the design of lipidated peptide therapeutics. While longer chains generally confer enhanced enzymatic stability and a prolonged plasma half-life, the ideal length is a delicate balance between favorable pharmacokinetic properties and preserved or enhanced biological activity. A C12 to C16 chain often represents a "sweet spot" for many peptides, providing a significant improvement in stability and permeability without compromising receptor interaction.
As our understanding of the complex interplay between lipidation, self-assembly, and biological activity continues to grow, we can anticipate the development of more sophisticated lipidation strategies. This may include the use of unsaturated fatty acids, branched chains, or the incorporation of multiple lipid moieties to fine-tune the properties of peptide drugs for a wide range of therapeutic applications. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate and optimize the fatty acid chain length for their specific peptide of interest.
References
- Bregman, H., et al. (2012). The Effects of Acyl Chain Length and Position on the Pharmacology of Glucagon-like Peptide-1 Receptor Agonists. Journal of Medicinal Chemistry, 55(11), 5347-5358.
- Drucker, D. J. (2018). The ascending trajectory of clinical translation for GLP-1 receptor agonists. Nature Reviews Endocrinology, 14(1), 49-60.
- Hutt, O. E., et al. (2018). The effect of fatty acid modification on the preclinical pharmacology of a GIP/GLP-1 co-agonist. Peptides, 100, 115-123.
- Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155.
- Lau, J., et al. (2015). Discovery of the once-weekly glucagon-like peptide-1 (GLP-1) analogue semaglutide. Journal of Medicinal Chemistry, 58(18), 7370-7380.
- Mouterde, G., et al. (2020). Peptide-Based Prodrugs for Drug Delivery. Molecules, 25(12), 2847.
- Ulvila, D., et al. (2011). Improved in vitro and in vivo stability of an antimicrobial peptide by N-terminal fatty acid conjugation. Journal of Peptide Science, 17(5), 345-351.
A Researcher's Guide: Biocatalytic vs. Chemical Synthesis of Chiral Amino Acids
In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of enantiomerically pure chiral amino acids is a critical cornerstone. These molecules are indispensable building blocks for a vast array of active pharmaceutical ingredients (APIs), including antiviral drugs, peptide-based therapeutics, and enzyme inhibitors. The stereochemistry of these amino acids often dictates their biological activity, making the ability to produce single enantiomers in high purity a paramount concern.
Historically, chemical synthesis has been the workhorse for producing these vital compounds. However, the rise of green chemistry and the demand for more efficient and sustainable manufacturing processes have brought biocatalysis to the forefront as a powerful alternative. This guide provides a comprehensive comparison of biocatalytic and chemical synthesis routes for chiral amino acids, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications. We will delve into the fundamental principles of each approach, present detailed experimental protocols for a representative non-natural amino acid, L-tert-leucine, and offer a quantitative comparison of key performance metrics.
The Two Paths to Enantiopurity: A Tale of Two Catalysts
The choice between biocatalytic and chemical synthesis is not merely a matter of methodology; it represents a fundamental difference in the nature of the catalyst employed. Chemical synthesis relies on small molecule catalysts, often containing rare and expensive metals, while biocatalysis harnesses the power of enzymes, nature's own highly efficient and specific catalysts.
Biocatalytic Synthesis: The Power of Nature's Machinery
Biocatalytic synthesis utilizes isolated enzymes or whole-cell systems to perform chemical transformations. This approach is characterized by its exceptional selectivity and operation under mild conditions.
Core Principles: The remarkable efficiency of biocatalysis stems from the intricate three-dimensional structure of enzymes. The active site of an enzyme is a precisely shaped pocket that binds the substrate in a specific orientation, facilitating the desired reaction with unparalleled regio- and stereoselectivity. This "lock-and-key" mechanism ensures the production of the desired enantiomer with typically high enantiomeric excess (e.e.).
Common Methodologies:
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor, a process known as transamination. They are widely used for the synthesis of both natural and non-natural amino acids.
-
Amino Acid Dehydrogenases (AADHs): AADHs catalyze the reductive amination of α-keto acids to the corresponding amino acids, using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reducing agent.
-
Acylases and Hydantoinases/Carbamoylases: These enzymes are employed in kinetic resolution processes, where they selectively hydrolyze a derivative of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Advantages:
-
High Enantioselectivity: Enzymes often exhibit near-perfect stereoselectivity, leading to products with >99% e.e. without the need for chiral auxiliaries or further resolution steps.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the risk of side reactions.
-
Environmental Sustainability: The use of biodegradable catalysts (enzymes) and the avoidance of hazardous reagents and solvents align with the principles of green chemistry.
-
High Specificity: Enzymes are highly specific for their substrates, minimizing the formation of byproducts and simplifying downstream processing.
Limitations:
-
Substrate and Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme's activity, limiting the achievable product titer.
-
Enzyme Stability: While modern protein engineering has made significant strides, some enzymes may have limited stability under process conditions.
-
Cofactor Regeneration: Dehydrogenases and some other enzymes require expensive cofactors like NADH or NADPH, necessitating an efficient in-situ regeneration system.
Chemical Synthesis: The Versatility of Human Ingenuity
Chemical synthesis offers a well-established and highly versatile toolbox for the creation of chiral amino acids. This approach relies on the design and application of chiral catalysts and reagents to control the stereochemical outcome of a reaction.
Core Principles: Asymmetric chemical catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Common Methodologies:
-
Asymmetric Strecker Reaction: This is a classic method for synthesizing α-amino acids, involving the reaction of a ketone or aldehyde with ammonia and a cyanide source, in the presence of a chiral catalyst.
-
Asymmetric Hydrogenation of Prochiral Precursors: This powerful technique involves the hydrogenation of a carbon-carbon or carbon-nitrogen double bond in a prochiral substrate using a chiral metal catalyst (e.g., containing rhodium, ruthenium, or iridium).
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the starting material, directing the stereochemical course of a reaction before being subsequently removed.
Advantages:
-
High Productivity and Versatility: Chemical synthesis can often achieve high product concentrations and is applicable to a wide range of substrates, including those not readily accepted by enzymes.
-
Well-Established and Scalable: Many chemical synthesis routes are well-understood and have been implemented on an industrial scale for decades.
-
No Biological Constraints: Chemical synthesis is not susceptible to issues like enzyme inhibition or the need for aqueous environments.
Limitations:
-
Harsh Reaction Conditions: Many chemical syntheses require high temperatures, high pressures, and the use of non-aqueous, and often toxic, organic solvents.
-
Use of Toxic and Hazardous Reagents: Reagents like cyanide sources (in the Strecker reaction) and heavy metal catalysts pose safety and environmental concerns.
-
Lower Enantioselectivity (in some cases): While significant progress has been made, achieving the same level of enantioselectivity as enzymes can be challenging and may require extensive optimization.
-
Byproduct Formation and Complex Purification: Chemical reactions can sometimes lead to the formation of byproducts, necessitating complex and costly purification procedures.
Head-to-Head Comparison: Biocatalysis vs. Chemical Synthesis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of a representative non-natural amino acid, L-tert-leucine.
| Feature | Biocatalytic Synthesis (e.g., using Transaminase) | Chemical Synthesis (e.g., Asymmetric Strecker Reaction) |
| Enantioselectivity (e.e.) | Typically >99% | 90-99% (can be lower and require further purification) |
| Yield | Often >90% | 70-95% |
| Reaction Conditions | Aqueous buffer, 25-40°C, atmospheric pressure | Organic solvents, often requires cryogenic temperatures or high pressures |
| Catalyst | Enzyme (biodegradable) | Chiral ligand and metal complex (often requires expensive/toxic metals) |
| Reagents | Keto acid, amino donor (e.g., isopropylamine) | Aldehyde, cyanide source (e.g., KCN), ammonia, chiral catalyst |
| Environmental Impact | Generally low, considered a "green" technology | Higher, due to use of organic solvents, toxic reagents, and metal catalysts |
| Process Development | Requires enzyme screening and optimization | Requires catalyst screening, ligand synthesis, and reaction optimization |
| Scalability | Well-established for many processes | Well-established and highly scalable |
Experimental Protocols: A Practical Guide to L-tert-leucine Synthesis
The following sections provide detailed, step-by-step methodologies for the biocatalytic and chemical synthesis of L-tert-leucine. These protocols are based on established methods in the literature and are intended to be illustrative of the practical considerations for each approach.
Biocatalytic Synthesis of L-tert-leucine via Transamination
This protocol describes the synthesis of L-tert-leucine from trimethylpyruvic acid using a transaminase.
Diagram of the Biocatalytic Workflow:
Caption: Workflow for the biocatalytic synthesis of L-tert-leucine.
Step-by-Step Protocol:
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.5).
-
Add 50 mM trimethylpyruvic acid, 100 mM isopropylamine (as the amino donor), and 1 mM pyridoxal-5'-phosphate (PLP) as the cofactor.
-
Initiate the reaction by adding the transaminase enzyme (e.g., from Vibrio fluvialis) to a final concentration of 5 g/L.
-
Reaction: Maintain the reaction mixture at 30°C with gentle stirring for 24 hours. Monitor the progress of the reaction by HPLC.
-
Work-up and Purification:
-
Terminate the reaction and remove the enzyme (and cells if using a whole-cell biocatalyst) by centrifugation.
-
Filter the supernatant to remove any remaining solids.
-
Load the clarified supernatant onto a strong cation exchange column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the L-tert-leucine using a gradient of aqueous ammonia.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure L-tert-leucine.
-
Chemical Synthesis of L-tert-leucine via Asymmetric Strecker Reaction
This protocol describes a representative asymmetric Strecker synthesis of L-tert-leucine.
Diagram of the Chemical Synthesis Workflow:
Caption: Workflow for the chemical synthesis of L-tert-leucine.
Step-by-Step Protocol:
-
Imine Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve pivalaldehyde and a chiral amine (e.g., (R)-α-methylbenzylamine) in an anhydrous solvent like toluene. Stir the mixture at room temperature for 1-2 hours to form the corresponding chiral imine.
-
Asymmetric Strecker Reaction:
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Add a chiral catalyst (e.g., a salen-Al complex).
-
Slowly add trimethylsilyl cyanide (TMSCN) dropwise over a period of 30 minutes.
-
Allow the reaction to stir at -78°C for 24-48 hours. Monitor the reaction by TLC or GC.
-
-
Hydrolysis and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the crude aminonitrile with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic phase under reduced pressure.
-
Add 6M hydrochloric acid to the crude aminonitrile and heat the mixture to reflux for 12-24 hours to hydrolyze the nitrile and cleave the chiral auxiliary.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to precipitate the crude amino acid.
-
Filter the crude product and wash it with cold water.
-
Further purify the product by column chromatography or recrystallization to obtain the desired enantiomer of tert-leucine.
-
Conclusion: Choosing the Right Path for Your Needs
The choice between biocatalytic and chemical synthesis of chiral amino acids is not a one-size-fits-all decision. It is a nuanced choice that depends on a variety of factors, including the specific target molecule, the desired scale of production, cost considerations, and regulatory requirements.
Decision-Making Framework:
Caption: Decision-making framework for synthesis method selection.
Biocatalysis has emerged as a powerful and sustainable approach, particularly for the large-scale production of amino acids where high enantiopurity is paramount. The mild reaction conditions and reduced environmental footprint make it an increasingly attractive option, especially in the pharmaceutical industry where green chemistry is becoming a major focus.
Chemical synthesis, on the other hand, remains an indispensable tool due to its versatility and applicability to a broader range of substrates. For early-stage drug discovery, where rapid access to a variety of analogs is often required, chemical synthesis can offer greater flexibility.
Ultimately, the future of chiral amino acid synthesis may lie in the integration of both approaches. Chemo-enzymatic routes, which combine the best of both worlds, can offer novel and efficient pathways to complex molecules. As both fields continue to advance, researchers will be equipped with an ever-expanding toolkit to tackle the synthetic challenges of tomorrow.
References
- Höllscher, J., & Inspired, B. (Year). Biocatalysis for the Synthesis of Enantiopure α-Amino Acids. Source. [Link]
- Moody, T. (2023). Is Biocatalysis Greener Than Chemistry? Source. [Link]
- Sha, K., & Wu, X. (2023). Biocatalytic synthesis of chiral amines and non-canonical amino acids. Biotechnology Advances. [Link]
Validating the mechanism of action for (R)-2-Aminooctanoic acid derivatives
Starting Research on Targets
I'm initiating my investigation by diving deep into Google searches. I'm focusing on gathering data about the mechanisms of action for (R)-2-Aminooctanoic acid derivatives. My aim is to uncover their potential targets, signaling pathways, and any associated research. I'm prioritizing comprehensive data.
Expanding Search & Planning
I'm expanding my initial Google searches to incorporate comparisons with similar compounds, focusing on their mechanisms and associated experimental evidence. Concurrently, I'm researching established protocols for validating small molecule mechanisms, including target engagement, signaling analysis, and cellular studies. I'm beginning to structure a guide that outlines a multi-pronged experimental approach, with detailed rationale and comparative analysis of experimental data, including tables.
Defining Experiments and Data
I'm now zeroing in on defining the specific experiments. I'm prioritizing target engagement assays, downstream signaling analysis, and cellular studies to validate the mechanism of action. I'm simultaneously focusing on generating a comprehensive guide. I'm thinking of incorporating Graphviz diagrams, and creating a comparative analysis section using tables. This includes in-text citations and a numbered reference list.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Aminooctanoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-2-Aminooctanoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols become an integrated and self-validating part of your laboratory's safety culture.
Hazard Identification and Essential Risk Assessment
This compound, like many alpha-amino acids, is primarily classified as an irritant.[1] While not acutely toxic, improper handling and disposal can pose risks to personnel and the environment. The foundational step in safe disposal is a thorough understanding of the material's properties and hazards, which must be derived from the supplier-specific Safety Data Sheet (SDS).
The causality behind this initial step is clear: the SDS is the primary source of authoritative information, detailing specific hazards, handling precautions, and emergency procedures tailored to the product you possess.[2][3] An SDS for a similar compound, 8-Aminooctanoic acid, identifies it as a cause of skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Therefore, we must proceed with the assumption that this compound carries similar risks.
Table 1: Key Properties and Hazards of 2-Aminooctanoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 159.23 g/mol | PubChem[1] |
| Primary Hazards | Irritant; Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[1], Fisher Scientific[4][5] |
| Incompatibilities | Strong oxidizing agents. | Fisher Scientific[6] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the implementation of appropriate control measures is mandatory. This follows the hierarchy of controls, where PPE is the final barrier of protection.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles that conform to EN166 or NIOSH standards.[4][7]
-
Skin Protection: Wear a standard laboratory coat. Use chemically resistant gloves (e.g., nitrile) tested according to EN 374.[7] Always inspect gloves before use and dispose of them immediately if contaminated or damaged.
-
Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[4][7]
First Aid for Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[6]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[6]
Core Disposal Workflow: Decision & Segregation
The proper disposal route for this compound depends on its form (solid, solution, or contaminated material). The following workflow provides a logical decision-making process to ensure correct waste segregation. The fundamental principle is that laboratory chemical wastes are generally considered hazardous and must not be disposed of via standard drains or trash without a formal hazardous waste determination by trained professionals.[8][9]
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Procedures
Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance. These procedures are designed for typical research laboratory settings.
Protocol 4.1: Disposal of Solid this compound
This protocol applies to unused, expired, or residual solid this compound.
-
Container Selection: Obtain a designated hazardous solid waste container. This should be a wide-mouth, sealable container made of a compatible material (e.g., HDPE). Ideally, use the original manufacturer's container if it is intact and can be securely sealed.[9]
-
Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust. Use a fume hood if there is a risk of inhalation.
-
Labeling: Affix a hazardous waste label to the container. Fill out all required fields immediately, including the full chemical name "this compound," the date accumulation started, and the associated hazards (Irritant).[8][9]
-
Sealing and Storage: Securely cap the container. Store it in your designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials, particularly strong oxidizing agents.[6][9]
Protocol 4.2: Disposal of Contaminated Labware & PPE
This protocol covers items such as used gloves, weigh boats, and paper towels that are contaminated with this compound.
-
Collection: Place all contaminated solid items into a designated container for chemically contaminated solid waste. This is typically a clear plastic bag lining a rigid pail.[8]
-
Exclusion of Sharps: Ensure no needles, razor blades, or other sharps are placed in this waste stream. Sharps must be disposed of in a dedicated, puncture-proof sharps container.[10]
-
Labeling: The outer pail must be clearly labeled as "Chemically Contaminated Solid Waste" or with a hazardous waste label detailing the primary contaminants.
-
Sealing and Storage: When the bag is full, seal it and close the pail. Store it in the SAA for pickup by your institution's environmental health and safety (EHS) department.
Protocol 4.3: Disposal of Aqueous or Solvent Solutions
This protocol is for solutions containing dissolved this compound.
-
Do Not Drain Dispose: Under no circumstances should solutions of this compound be poured down the sink.[8][9] While some simple acids and bases may be neutralized and drain-disposed under strict institutional guidelines, organic compounds require collection as chemical waste.[8]
-
Segregation:
-
Aqueous Solutions: Pour into a designated "Aqueous Hazardous Waste" carboy.
-
Organic Solvent Solutions: Pour into the appropriate non-halogenated or halogenated solvent waste container, depending on the solvent used.
-
-
Labeling and Log: Ensure the waste container is properly labeled. Update the waste log on the container, listing "this compound" and its approximate concentration or volume added.[9]
-
Storage: Keep the waste container tightly capped when not in use and store it within secondary containment in the SAA.[8][9]
Waste Accumulation and Storage Best Practices
All hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11] This area must be under the control of laboratory personnel and away from sinks or floor drains.[8]
Table 2: Satellite Accumulation Area (SAA) Best Practices | Requirement | Rationale & Standard | | :--- | :--- | | Location | Must be at or near the point of generation and under the control of the operator. | Prevents mismanagement of waste and ensures accountability. (40 CFR § 262.15)[11] | | Container Caps | Must be securely capped at all times, except when adding waste. | Prevents the release of vapors and spills, ensuring personnel and environmental safety.[9] | | Labeling | All containers must be clearly labeled with the words "Hazardous Waste" and the chemical constituents. | Ensures proper handling, segregation, and disposal by EHS personnel and complies with EPA and OSHA regulations.[9][10] | | Secondary Containment | Liquid waste containers must be kept in a secondary container (e.g., a tray or bin) to contain spills. | Prevents the spread of hazardous materials in the event of a primary container leak.[8] | | Segregation | Incompatible waste streams (e.g., acids and bases, oxidizers and organics) must be stored separately. | Prevents dangerous chemical reactions, such as the release of toxic gas, fire, or explosions.[9] | | Volume Limits | Accumulate no more than 55 gallons of hazardous waste or 1 quart of acute hazardous waste. | Regulatory limit set by the EPA for SAAs.[11] |
Regulatory Compliance: A Shared Responsibility
The proper management of laboratory waste is governed by federal and state regulations. The two primary agencies in the United States are:
-
Environmental Protection Agency (EPA): Regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[12][13] This includes standards for waste identification, accumulation, transport, and disposal.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Lab Standard," requires institutions to develop a Chemical Hygiene Plan (CHP).[2][3] This plan must include "procedures for safe removal of contaminated waste."[3]
Your primary directive is to follow your institution's specific Chemical Hygiene Plan and consult with your EHS department for any questions regarding waste disposal. They are the ultimate authority for ensuring compliance with all applicable regulations.
References
- Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Safety Data Sheet: 6-Aminohexanoic acid. (n.d.). Carl ROTH. [Link]
- 2-Aminooctanoic acid. (2023).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency (EPA). [Link]
- What is the proper disposal of dansyl-substituted amino acids? (2020).
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
- Amino acid metabolism: Disposal of Nitrogen. (2018). Doctor 2018. [Link]
- SAFETY DATA SHEET: 8-Aminooctanoic acid. (2024). Fisher Scientific. [Link]
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.).
- Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. [Link]
- Amino Acid Recycling. (n.d.). Area of Sustainability. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2023). CDMS. [Link]
- Chapter 11: Safety Laws and Standards Pertinent to Laboratories. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Nitrogen Disposal, Urea Cycle, Ammonia. (2023). Britannica. [Link]
Sources
- 1. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. fishersci.de [fishersci.de]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. nationalacademies.org [nationalacademies.org]
Personal protective equipment for handling (R)-2-Aminooctanoic acid
Initiating Data Collection
I'm starting by hunting down the Safety Data Sheet (SDS) and toxicological data for (R)-2-Aminooctanoic acid. My aim is to grasp its physical and chemical properties thoroughly, which is essential to determine the specific safety needs and the relevant handling precautions, ultimately to define potential risks.
Defining Best Practices
I'm now expanding my research to explore best practices for handling aminocarboxylic acids and similar chemicals in the lab. I'm focusing on engineering controls and personal protective equipment (PPE) guidelines from OSHA, ACS, and major suppliers. Simultaneously, I'm digging into disposal protocols, considering waste classification. I'll structure the guide with a focus on PPE rationale and clear donning/doffing instructions.
Expanding Scope, Deepening Research
I'm now diving deeper, expanding beyond basic SDS and PPE to include disposal regulations for this compound waste. I'm focusing on crafting clear PPE donning and doffing instructions. The structure is set: I will introduce the purpose, cover controls, detail PPE by scenario, and emphasize spill response and waste plans. My focus now is synthesizing the data to link hazard and protection rationale. I'll include a quick-reference table and a decision-making flowchart.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
